molecular formula C5H12ClNO B591777 (R)-2-methylmorpholine hydrochloride CAS No. 168038-14-0

(R)-2-methylmorpholine hydrochloride

Cat. No.: B591777
CAS No.: 168038-14-0
M. Wt: 137.607
InChI Key: PJYFXNZOOMGPIL-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-methylmorpholine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.607. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYFXNZOOMGPIL-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168038-14-0
Record name (2R)-2-METHYLMORPHOLINE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (R)-2-methylmorpholine hydrochloride (CAS: 168038-14-0)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Chiral Scaffolds

In the landscape of modern medicinal chemistry and synthetic discovery, the strategic selection of chiral building blocks is a cornerstone of success. These molecules are not mere starting materials; they are the architectural blueprints that define the stereochemical integrity and, ultimately, the biological efficacy of a target compound. (R)-2-methylmorpholine hydrochloride, a seemingly simple heterocyclic amine, represents a pivotal example of such a building block. Its morpholine core is a well-established "privileged scaffold," frequently incorporated into drug candidates to bestow favorable pharmacokinetic properties such as enhanced aqueous solubility and metabolic stability.[1][2] The introduction of a defined stereocenter at the C-2 position elevates its utility, providing a crucial handle for constructing enantiomerically pure molecules essential for selective interaction with biological targets.[3][4][5] This guide offers an in-depth exploration of this valuable compound, from its fundamental properties to its practical application, grounded in the principles of synthetic chemistry and analytical validation.

Core Physicochemical & Structural Identity

This compound is the hydrochloride salt of the (R)-enantiomer of 2-methylmorpholine.[6] As a solid, it offers advantages in handling and stability over its freebase form.[7] A comprehensive understanding of its properties is the first step in its effective utilization.

PropertyValueSource(s)
CAS Number 168038-14-0[6][8][9][10]
Molecular Formula C₅H₁₂ClNO[3][7][9][10][11]
Molecular Weight 137.61 g/mol [3][6][7][10]
IUPAC Name (2R)-2-methylmorpholine;hydrochloride[10]
Appearance White to off-white solid[7]
Purity Typically ≥97%
Canonical SMILES C[C@@H]1CNCCO1.Cl[10]
InChI Key PJYFXNZOOMGPIL-NUBCRITNSA-N[10]
Storage Store at room temperature in a dry, well-ventilated place.[3][12]

The Crux of Chirality: Synthesis and Resolution

The synthesis of enantiomerically pure (R)-2-methylmorpholine is non-trivial and underscores a fundamental challenge in pharmaceutical development: controlling stereochemistry.[13] While various methods exist for synthesizing the morpholine core, achieving the desired (R)-configuration typically relies on one of two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.[14][15][16]

Chiral Resolution: A Classical and Robust Approach

Chiral resolution remains a widely used and scalable method for separating enantiomers.[17][18] The principle is straightforward: the racemic mixture of 2-methylmorpholine (containing both R and S enantiomers) is reacted with an enantiomerically pure chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid.[16] This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures.[13] This critical difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt precipitates from the solution, is isolated, and then the chiral resolving agent is cleaved (typically by treatment with a base) to yield the desired pure (R)-2-methylmorpholine enantiomer. The final step involves reacting the purified free base with hydrochloric acid to furnish the stable hydrochloride salt.

G

Caption: Workflow for Chiral Resolution of 2-Methylmorpholine.

Analytical Validation: Ensuring Identity, Purity, and Enantiomeric Integrity

Rigorous analytical characterization is non-negotiable. It provides the empirical evidence that validates the material's structure, quantifies its purity, and, most importantly, confirms its stereochemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation. For this compound, both ¹H and ¹³C NMR are essential. The morpholine ring presents a characteristic set of signals.[19] The protons on the carbons adjacent to the oxygen (C5) are typically deshielded and appear further downfield compared to those adjacent to the nitrogen (C3, C6). The methyl group at C2 introduces further complexity and a distinct doublet signal.

Hypothetical ¹H NMR Data (in D₂O) Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent and concentration.

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
-CH₃ (at C2)~1.2 - 1.4Doublet (d)
-CH- (at C2)~3.5 - 3.7Multiplet (m)
-CH₂- (at C3)~3.0 - 3.4Multiplet (m)
-CH₂- (at C5)~3.9 - 4.2Multiplet (m)
-CH₂- (at C6)~3.2 - 3.5Multiplet (m)
Chromatographic Purity and Enantiomeric Excess (e.e.)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing both chemical and chiral purity.[12]

  • Purity Analysis: A reverse-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection can effectively separate the main compound from any process-related impurities.

  • Enantiomeric Excess (e.e.) Analysis: Determining the enantiomeric purity requires a chiral stationary phase (CSP). A chiral HPLC column is specifically designed to interact differently with the (R) and (S) enantiomers, resulting in different retention times and allowing for their separation and quantification. An e.e. of >99% is typically required for pharmaceutical applications.

Example Protocol: Chiral HPLC for Enantiomeric Excess

ParameterConditionRationale
Column Chiral Stationary Phase (e.g., cellulose or amylose-based)Provides the chiral environment necessary for enantioseparation.
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1)A non-polar mobile phase is common for normal-phase chiral separations. The amine additive improves peak shape for basic analytes.
Flow Rate 1.0 mL/minA standard analytical flow rate for good separation efficiency.
Detection UV at 210 nmMorpholine lacks a strong chromophore, requiring detection at low wavelengths.
Injection Vol. 10 µLStandard volume to avoid column overloading.[20]

Applications in Synthesis: The Morpholine Advantage

The true value of this compound lies in its application as a versatile building block. The morpholine moiety is not merely a passive component; it actively enhances the drug-like properties of a molecule.[2][21]

A Privileged Scaffold in Medicinal Chemistry

The morpholine ring is considered a "privileged scaffold" because its inclusion in a molecule often improves:

  • Aqueous Solubility: The ether oxygen and the amine nitrogen can act as hydrogen bond acceptors, improving interaction with water.[1]

  • Metabolic Stability: The heterocyclic ring is generally more resistant to metabolic degradation compared to linear alkyl chains.

  • Pharmacokinetic Profile: These properties collectively contribute to better absorption, distribution, metabolism, and excretion (ADME) profiles.

This compound is a key intermediate in the synthesis of a wide array of pharmaceuticals, including kinase inhibitors for oncology and agents targeting the central nervous system (CNS).[1][21]

G

Caption: Role of the Building Block in Drug Synthesis.

Safety, Handling, and Storage Protocols

As with any chemical reagent, adherence to strict safety protocols is paramount. This compound is classified as a hazardous substance.[8][10]

GHS Hazard Summary:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][10]

  • Irritation: Causes skin irritation and serious eye irritation.[10][22]

  • Respiratory: May cause respiratory irritation.[10][22]

Recommended Personal Protective Equipment (PPE) and Handling:

ControlSpecificationRationale
Ventilation Chemical Fume HoodUse only in a well-ventilated area to minimize inhalation exposure.[8][23]
Eye Protection Chemical Safety Goggles (EN 166 Standard)Protects against splashes and airborne particles causing serious eye irritation.[22]
Hand Protection Nitrile or Neoprene GlovesPrevents skin contact and absorption.[22]
Skin/Body Lab Coat, Long SleevesProvides a barrier against accidental skin exposure.[22]
Handling Avoid dust formation. Do not get in eyes, on skin, or on clothing.Minimizes all routes of exposure.[22][24]

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][12]

Conclusion

This compound is more than a catalog chemical; it is a strategic tool for the modern synthetic chemist. Its defined stereochemistry, coupled with the beneficial properties of the morpholine scaffold, makes it an indispensable component in the development of complex, enantiomerically pure pharmaceuticals. A thorough understanding of its properties, analytical validation methods, and safe handling procedures enables researchers to leverage its full potential, accelerating the path from molecular design to innovative therapeutic solutions.

References

  • This compound | CAS#:168038-14-0 | Chemsrc. Chemsrc.com. [Link]
  • 168038-14-0 | this compound. Ark Pharm. [Link]
  • (2R)-2-Methylmorpholine hydrochloride | C5H12ClNO | CID 42609645.
  • This compound. MySkinRecipes. [Link]
  • 168038-14-0 | this compound. Moldb.net. [Link]
  • Synthesis of 2-(2-ethoxyanilino)methylmorpholine hydrochloride. PrepChem.com. [Link]
  • Morpholine (OSHA Method T-PV2123-01-0305-CH). OSHA. [Link]
  • This compound, CAS No. 168038-14-0. iChemical. [Link]
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications, The Journal of Organic Chemistry. [Link]
  • 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity.
  • This compound - CAS:168038-14-0. Sunway Pharm Ltd. [Link]
  • Chiral resolution. Wikipedia. [Link]
  • Exploring the Chemical Synthesis Applications of (R)-3-Methylmorpholine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
  • N-Methylmorpholine in Pharmaceutical Synthesis: An Essential Building Block. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • (2R)-2-methylmorpholine hydrochloride | CAS 168038-14-0. American Elements. [Link]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
  • CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • Complete Monograph Methods. Merck Millipore. [Link]
  • Recognizing the NMR p

Sources

(R)-2-methylmorpholine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-2-methylmorpholine Hydrochloride: Structure, Synthesis, and Application

Introduction

This compound is a chiral heterocyclic compound of significant interest within pharmaceutical research and organic synthesis.[1] As a key chiral building block, its stereochemically defined structure is crucial for the development of enantiomerically pure active pharmaceutical ingredients (APIs), where specific stereoisomers are often responsible for desired therapeutic effects while others may be inactive or even harmful.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, synthesis and chiral resolution, analytical characterization, and applications in drug development.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 2-methylmorpholine. The presence of a chiral center at the C2 position of the morpholine ring dictates its three-dimensional structure and its interactions with other chiral molecules.

IUPAC Name: (2R)-2-methylmorpholine;hydrochloride[4] CAS Number: 168038-14-0[5][6][7][8] Molecular Formula: C₅H₁₂ClNO[4][5][6] Molecular Weight: 137.61 g/mol [4][5][6]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of (R)-2-methylmorpholine and its hydrochloride salt.

PropertyValueSource(s)
(R)-2-methylmorpholine (Free Base)
Molecular FormulaC₅H₁₁NO[8]
Molecular Weight101.15 g/mol [8]
Density0.9 ± 0.1 g/cm³[8]
Boiling Point137.1 ± 15.0 °C at 760 mmHg[8]
Flash Point41.3 ± 9.8 °C[8]
This compound (Salt)
Physical FormSolid
PurityTypically ≥97%[6]
StorageRoom temperature, sealed in dry, inert atmosphere[5][6]
Molecular Structure Diagram

molecular_structure cluster_molecule N1 C2 N1->C2 C3 C2->C3 C_Me C2->C_Me O4 C3->O4 C5 O4->C5 C6 C5->C6 C6->N1 H_N Cl stereo_label R

Caption: 2D structure of this compound.

Synthesis and Chiral Resolution

The industrial production of enantiomerically pure this compound typically involves two key stages: the synthesis of racemic 2-methylmorpholine, followed by the chiral resolution of the enantiomers.

Causality Behind Experimental Choices

Direct asymmetric synthesis can be complex and costly. A more common and scalable approach is to synthesize the racemate first and then separate the desired enantiomer.[9] The resolution process leverages the principle that diastereomers, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization.[3][10]

Stage 1: Synthesis of Racemic 2-Methylmorpholine

A prevalent method for synthesizing the morpholine core involves the cyclization of vicinal amino alcohols.[11] For 2-methylmorpholine, a common precursor is 2-amino-1-propanol. The synthesis generally proceeds via a reaction with a two-carbon electrophile followed by cyclization.

Stage 2: Chiral Resolution of (±)-2-Methylmorpholine

This is the most critical step for obtaining the desired (R)-enantiomer. It is achieved by reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[9]

Choice of Resolving Agent: The selection of the resolving agent is crucial and often empirical. Agents like tartaric acid, mandelic acid, or camphorsulfonic acid are common choices. The goal is to form a pair of diastereomeric salts where one salt is significantly less soluble in a given solvent system than the other, allowing for its selective crystallization.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol describes a generalized procedure for the resolution of racemic 2-methylmorpholine.

  • Salt Formation:

    • Dissolve racemic 2-methylmorpholine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). The choice of solvent is critical as it dictates the differential solubility of the resulting diastereomeric salts.

    • Add an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid), also dissolved in a minimal amount of the same solvent.

    • Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.

  • Selective Crystallization:

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. The diastereomeric salt with the lower solubility will preferentially crystallize out of the solution.

    • The rate of cooling is a key parameter; slow cooling promotes the formation of larger, purer crystals.

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.

    • The collected salt can be recrystallized one or more times from a fresh solvent to enhance its diastereomeric purity.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the aqueous solution with a strong base (e.g., NaOH, K₂CO₃) to a pH > 10. This deprotonates the amine, breaking the salt and liberating the free (R)-2-methylmorpholine.

    • Extract the free amine into an organic solvent (e.g., dichloromethane, diethyl ether).

  • Formation of the Hydrochloride Salt:

    • Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) and filter.

    • Bubble dry HCl gas through the solution or add a solution of HCl in a solvent like isopropanol or ether. This compound will precipitate as a solid.

    • Collect the final product by filtration, wash with a small amount of cold organic solvent, and dry under vacuum.

Synthesis and Resolution Workflow

workflow cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_purification Purification & Salt Formation start Racemic 2-Methylmorpholine reagent Add Chiral Resolving Agent (e.g., L-Tartaric Acid) start->reagent salts Formation of Diastereomeric Salts ((R,L) and (S,L) salts) reagent->salts crystallization Selective Crystallization salts->crystallization separation Filtration crystallization->separation mother_liquor Mother Liquor (Enriched in (S,L) salt) separation->mother_liquor Soluble crystals Crystals (Enriched in (R,L) salt) separation->crystals Insoluble basification Basification (e.g., NaOH) & Extraction crystals->basification free_amine Pure (R)-2-Methylmorpholine basification->free_amine hcl_add Add HCl free_amine->hcl_add final_product (R)-2-Methylmorpholine HCl hcl_add->final_product

Caption: Workflow for the synthesis and chiral resolution of this compound.

Analytical Characterization and Quality Control

A suite of analytical techniques is employed to verify the identity, structure, and purity (both chemical and enantiomeric) of this compound.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Protons adjacent to the electronegative oxygen atom (~3.7 ppm) are shifted downfield compared to those adjacent to nitrogen (~2.9 ppm). The methyl group will appear as a doublet, and the proton at the C2 chiral center will be a multiplet.[12]
¹³C NMR Distinct signals for each of the five carbon atoms in the molecule, with chemical shifts influenced by the adjacent heteroatoms.
FTIR Characteristic peaks for N-H stretching (from the ammonium salt), C-H stretching, C-O-C ether stretching, and N-H bending.
Mass Spec. The mass spectrum will show a parent ion corresponding to the free base (C₅H₁₁NO) upon ionization.
Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polarity of morpholine derivatives, direct analysis can be challenging.[13] Derivatization is often employed to increase volatility.[13][14] However, for quality control, GC-MS is invaluable for identifying volatile impurities.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold-standard technique for determining the enantiomeric purity or enantiomeric excess (ee) of the final product. A chiral stationary phase (CSP) is used to separate the (R)- and (S)-enantiomers, allowing for their precise quantification.

Experimental Protocol: GC-MS Analysis of Morpholine Derivatives

This protocol is adapted for the general analysis of morpholine derivatives and may require optimization.[13][14]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol).

    • If derivatization is needed to improve volatility, the sample can be treated to form a less polar derivative. For instance, reaction with a silylating agent or an acylating agent. A common method for morpholine itself involves reaction with sodium nitrite under acidic conditions to form the volatile N-nitrosomorpholine.[14]

  • GC-MS Instrument Conditions (Typical):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector, typically at 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to 2-methylmorpholine by its retention time and mass spectrum.

    • Compare the resulting mass spectrum with a reference library to confirm identity.

    • Quantify impurities by comparing their peak areas to that of the main component, assuming similar response factors or using a calibrated standard.

Analytical Workflow Diagram

analytical_workflow cluster_structural Structural Verification cluster_purity Purity Assessment sample Sample of (R)-2-Methylmorpholine HCl nmr ¹H and ¹³C NMR sample->nmr ftir FTIR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms gcms GC-MS (Chemical Purity) sample->gcms hplc Chiral HPLC (Enantiomeric Purity) sample->hplc result Certificate of Analysis (CoA) nmr->result ftir->result ms->result gcms->result hplc->result

Caption: Standard analytical workflow for the characterization of this compound.

Applications in Drug Development and Organic Synthesis

The primary value of this compound lies in its application as a chiral building block for synthesizing complex, enantiomerically pure molecules.[1]

  • Pharmaceutical Intermediates: It serves as a crucial starting material or intermediate in the synthesis of APIs where a specific stereoisomer is required for biological activity.[2] The morpholine ring is a common scaffold in CNS-active drugs, where it can enhance potency and modulate pharmacokinetic properties.[15]

  • Asymmetric Synthesis: It is used in the preparation of catalysts and chiral auxiliaries for asymmetric reactions, enabling the creation of other complex molecules with high optical purity.[1]

  • Peptide Modification: The compound can be used as a reagent for modifying peptides and other bioactive molecules to enhance their pharmacological profiles.[1]

  • Agrochemicals: Its applications extend to the development of more effective and selective pesticides and herbicides.[1]

The stereochemistry at the C2 position is paramount. In drug development, one enantiomer often fits into a biological target (like an enzyme or receptor) much more effectively than its mirror image, leading to higher efficacy and reduced off-target side effects.

Safety and Handling

This compound is classified as harmful and an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: The compound should be stored at room temperature in a dry, well-ventilated place, and kept in a tightly closed container under an inert atmosphere.[5][16]

Conclusion

This compound is a valuable and versatile chiral building block with a critical role in modern pharmaceutical and chemical industries. Its utility is defined by the stereochemically pure morpholine scaffold it provides. A thorough understanding of its synthesis, purification via chiral resolution, and comprehensive analytical characterization is essential for its effective application in the development of next-generation drugs and other high-value chemical products. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists working with this important chemical entity.

References

  • This compound, CAS No. 168038-14-0. (n.d.). iChemical.
  • This compound | CAS#:168038-14-0. (n.d.). Chemsrc.
  • (2R)-2-Methylmorpholine hydrochloride | C5H12ClNO. (n.d.). PubChem.
  • This compound. (n.d.). MySkinRecipes.
  • Masoud, M. S., Ali, A. E., Elasala, G. S., & Elwardany, R. E. (2023). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Morpholine and Its Complexes. European Journal of Chemistry, 14(1), 53-64. [Link]
  • Raoof, S. S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(1), 123-132. [Link]
  • Synthesis of 2-(2-ethoxyanilino)methylmorpholine hydrochloride. (n.d.). PrepChem.com.
  • Walker, K. (2003). Morpholine. OSHA Salt Lake Technical Center. [Link]
  • Li, Y., et al. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2016, 8560713. [Link]
  • Chiral resolution. (n.d.). In Wikipedia.
  • Exploring the Chemical Synthesis Applications of (R)-3-Methylmorpholine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology. [Link]
  • Dömling, A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-809. [Link]
  • (2R)-2-methylmorpholine hydrochloride. (n.d.). AMERICAN ELEMENTS.
  • Cignarella, G., & Barlocco, D. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 23(5), 1048. [Link]
  • Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (R)-2-methylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of scientifically robust and field-proven pathways for the synthesis of (R)-2-methylmorpholine hydrochloride, a chiral building block of significant interest in pharmaceutical and agrochemical research. The methodologies detailed herein are presented with a focus on enantioselective control, scalability, and analytical validation, reflecting the rigorous demands of drug development and process chemistry.

Introduction: The Significance of Chiral Morpholines

The morpholine scaffold is a privileged structure in medicinal chemistry, imparting favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. The introduction of a stereocenter, as in (R)-2-methylmorpholine, allows for precise three-dimensional interactions with biological targets, often leading to enhanced potency and selectivity. Consequently, the development of efficient and stereoselective syntheses of this chiral amine is of paramount importance. This guide will explore two principal and effective strategies for achieving this synthetic goal: a chiral pool approach commencing with (R)-alaninol and an asymmetric catalytic route involving the hydrogenation of a dehydromorpholine precursor.

Pathway 1: Chiral Pool Synthesis from (R)-Alaninol

This strategy leverages the readily available and enantiopure starting material, (R)-alaninol, to establish the desired stereochemistry at the C2 position of the morpholine ring. The synthesis proceeds through the formation of an N-protected amino alcohol, followed by the introduction of a two-carbon unit and subsequent intramolecular cyclization.

Rationale for the Chiral Pool Approach

The primary advantage of this pathway is the unambiguous transfer of stereochemistry from the starting material to the final product. By beginning with a compound of high enantiomeric purity, the risk of obtaining a racemic or enantioenriched mixture is significantly minimized, simplifying downstream purification and analysis. The use of a protecting group for the nitrogen atom is crucial to prevent undesired side reactions and to direct the regioselectivity of the alkylation and cyclization steps. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: Chiral Pool Synthesis

Step 1: N-Boc Protection of (R)-Alaninol

  • Objective: To protect the primary amine of (R)-alaninol to prevent its reaction in the subsequent alkylation step.

  • Procedure:

    • To a stirred solution of (R)-alaninol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.1 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05 eq.) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield N-Boc-(R)-alaninol as a crude product, which can often be used in the next step without further purification.

Step 2: N-Alkylation with Chloroacetyl Chloride and Intramolecular Cyclization

  • Objective: To introduce a two-carbon unit and facilitate the formation of the morpholine ring.

  • Procedure:

    • Dissolve N-Boc-(R)-alaninol (1.0 eq.) in a biphasic solvent system of DCM and aqueous NaOH.

    • Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq.) dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction to proceed at room temperature for 2-4 hours.

    • The intermediate N-(2-chloroacetyl)-N-Boc-(R)-alaninol is then cyclized by the addition of a base such as aqueous potassium hydroxide, which promotes an intramolecular Williamson ether synthesis.

    • The reaction mixture is stirred at room temperature until TLC analysis indicates the complete consumption of the intermediate.

    • The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give crude N-Boc-(R)-2-methylmorpholin-3-one.

    • The morpholinone is then reduced to N-Boc-(R)-2-methylmorpholine using a suitable reducing agent like borane-tetrahydrofuran complex (BH₃·THF).

Step 3: Deprotection and Hydrochloride Salt Formation

  • Objective: To remove the Boc protecting group and isolate the final product as a stable hydrochloride salt.

  • Procedure:

    • Dissolve the crude N-Boc-(R)-2-methylmorpholine in a minimal amount of a suitable solvent such as dioxane or methanol.

    • Add a solution of 4 M HCl in dioxane (excess, typically 3-4 eq.).

    • Stir the mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.

    • The hydrochloride salt will often precipitate from the solution.

    • The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound as a white to off-white solid.

    • The product can be further purified by recrystallization from a suitable solvent system like ethanol/ether.

Visualizing the Chiral Pool Pathway

G A (R)-Alaninol B N-Boc-(R)-Alaninol A->B (Boc)₂O, Et₃N C N-Boc-(R)-2-methylmorpholin-3-one B->C 1. ClCOCH₂Cl, NaOH 2. KOH (cyclization) D N-Boc-(R)-2-methylmorpholine C->D BH₃·THF E (R)-2-methylmorpholine Hydrochloride D->E 4M HCl in Dioxane

Caption: Synthetic scheme for this compound from (R)-alaninol.

Pathway 2: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This elegant approach introduces the desired chirality through a catalytic asymmetric hydrogenation of a prochiral enamine intermediate. This method is highly atom-economical and offers the potential for high enantioselectivity through the careful selection of a chiral catalyst.

Rationale for the Asymmetric Hydrogenation Approach

Asymmetric hydrogenation is a powerful tool in modern organic synthesis for the creation of chiral centers. The key to this strategy is the use of a transition metal catalyst (commonly rhodium or ruthenium) complexed with a chiral phosphine ligand. This chiral catalyst creates a chiral environment around the double bond of the substrate, directing the addition of hydrogen from a specific face and leading to the preferential formation of one enantiomer. The N-Boc protecting group is again employed to activate the substrate and prevent catalyst poisoning.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of the Dehydromorpholine Precursor

  • Objective: To prepare the N-Boc-2-methyl-5,6-dihydro-4H-1,4-oxazine substrate for asymmetric hydrogenation.

  • Procedure: A potential route involves the condensation of N-Boc-(R)-alaninol with a suitable C2-synthon followed by dehydration. A more direct, though potentially less selective, approach could involve the reaction of N-Boc-2-amino-1-propanol with a masked acetaldehyde equivalent followed by cyclization and dehydration.

Step 2: Asymmetric Hydrogenation

  • Objective: To stereoselectively reduce the double bond of the dehydromorpholine precursor to establish the (R) stereocenter.

  • Procedure:

    • In a high-pressure autoclave, a solution of N-Boc-2-methyl-5,6-dihydro-4H-1,4-oxazine in a degassed solvent (e.g., methanol or dichloromethane) is prepared.

    • A chiral rhodium or ruthenium catalyst, such as one derived from [Rh(COD)₂]BF₄ and a chiral bisphosphine ligand (e.g., a derivative of BINAP or Josiphos), is added under an inert atmosphere (typically 0.5-1 mol%).

    • The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 10-50 atm).

    • The reaction is stirred at a controlled temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 12-24 hours).

    • The progress of the reaction and the enantiomeric excess (ee) of the product are monitored by chiral HPLC or GC.

    • Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford enantiomerically enriched N-Boc-(R)-2-methylmorpholine.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Objective: To remove the Boc protecting group and isolate the final product as a stable hydrochloride salt.

  • Procedure: This step is identical to Step 3 in Pathway 1.

Visualizing the Asymmetric Hydrogenation Pathway

G A N-Boc-2-methyl-5,6-dihydro- 4H-1,4-oxazine B N-Boc-(R)-2-methylmorpholine A->B H₂, Chiral Rh or Ru Catalyst (e.g., [Rh(COD)₂(BF₄)]/Chiral Ligand) C (R)-2-methylmorpholine Hydrochloride B->C 4M HCl in Dioxane

Caption: Synthetic scheme via asymmetric hydrogenation of a dehydromorpholine.

Data Presentation and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Table 1: Comparative Analysis of Synthetic Pathways
ParameterPathway 1: Chiral PoolPathway 2: Asymmetric Hydrogenation
Starting Material (R)-AlaninolN-Boc-2-methyl-5,6-dihydro-4H-1,4-oxazine
Source of Chirality Chiral starting materialChiral catalyst
Key Transformation Intramolecular cyclizationAsymmetric hydrogenation
Typical Overall Yield Moderate to goodGood to excellent
Enantiomeric Excess Generally >99% (dependent on starting material)Typically 90-99% (catalyst dependent)
Advantages Guaranteed stereochemistryAtom economical, catalytic
Challenges Multiple steps, potential for racemization in side reactionsCatalyst screening and optimization required
Analytical Characterization of this compound
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the connectivity and chemical environment of the hydrogen atoms in the molecule. Expected signals for this compound would include a doublet for the methyl group, and multiplets for the methylene and methine protons of the morpholine ring. The integration of these signals should correspond to the number of protons.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, one would expect to see signals corresponding to the methyl carbon and the four distinct carbons of the morpholine ring.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Electrospray ionization (ESI) would typically show the [M+H]⁺ ion corresponding to the free base.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C-O bonds of the morpholine ring, as well as the broad absorption associated with the hydrochloride salt.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a critical technique to determine the enantiomeric purity (ee%) of the final product. By using a chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified.

Conclusion and Future Perspectives

Both the chiral pool synthesis from (R)-alaninol and the asymmetric hydrogenation of a dehydromorpholine precursor represent viable and effective strategies for the synthesis of this compound. The choice of pathway will often depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the available catalytic technologies.

The chiral pool approach offers a more traditional and often more predictable route to high enantiopurity. In contrast, the asymmetric hydrogenation pathway represents a more modern, catalytic, and atom-economical approach, with the potential for significant process optimization and cost reduction, particularly on an industrial scale.

Future research in this area will likely focus on the development of more efficient and selective catalysts for asymmetric hydrogenation, as well as exploring novel, more convergent synthetic routes that minimize the number of steps and improve overall yields. The continued demand for enantiomerically pure building blocks in the pharmaceutical industry will undoubtedly drive further innovation in the synthesis of chiral morpholines like this compound.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14491-14496. [Link]
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.

A Technical Guide to the Solubility of (R)-2-methylmorpholine Hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of (R)-2-methylmorpholine hydrochloride, a key chiral building block in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this important compound. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes data from closely related analogs and fundamental chemical principles to provide a robust framework for its practical application.

Introduction: The Significance of this compound in Asymmetric Synthesis

This compound is a chiral amine derivative widely utilized in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The morpholine ring is a privileged scaffold in medicinal chemistry, often imparting favorable properties such as improved aqueous solubility and metabolic stability to drug candidates. The chiral center at the 2-position of the morpholine ring is crucial for creating specific stereoisomers of APIs, which is often essential for therapeutic efficacy and safety. Its hydrochloride salt form is typically employed to enhance stability and handling characteristics.

The solubility of this intermediate is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of a synthetic route. A thorough understanding of its solubility profile in various solvent systems is therefore indispensable for process development and scale-up.

Physicochemical Properties

A compound's solubility is intrinsically linked to its fundamental physicochemical properties. The table below summarizes the key properties of (R)-2-methylmorpholine and its hydrochloride salt.

PropertyValueSource
Chemical Name (2R)-2-methylmorpholine hydrochloride[1]
CAS Number 168038-14-0[1]
Molecular Formula C₅H₁₂ClNO[2]
Molecular Weight 137.61 g/mol [1]
Appearance White to off-white solid/powder[2][3]
Predicted pKa (conjugate acid) 9.01 ± 0.40[4][5]

The predicted pKa of approximately 9.01 for the morpholinium ion is a critical piece of information. It indicates that (R)-2-methylmorpholine is a moderately strong base, and its hydrochloride salt will have a significant impact on the pH of aqueous solutions. This, in turn, dictates its pH-dependent solubility.

Expected Solubility Profile

As an amine hydrochloride salt, this compound is an ionic compound. Its solubility is governed by the principle of "like dissolves like," where polar solvents are most effective at solvating the charged morpholinium and chloride ions.

Aqueous Solubility

The compound is expected to exhibit high solubility in water. The dissolution process involves the dissociation of the salt into the (R)-2-methylmorpholinium cation and the chloride anion, both of which are readily solvated by polar water molecules through ion-dipole interactions and hydrogen bonding.

The solubility in aqueous media will be highly dependent on pH.

  • Acidic pH (pH < 7): In acidic solutions, the equilibrium is shifted towards the protonated, cationic form of the amine, which is highly soluble. The presence of a common ion (Cl⁻) from other sources (e.g., HCl in the buffer) may slightly decrease solubility, in accordance with Le Châtelier's principle.

  • Neutral to Basic pH (pH > 7): As the pH increases and approaches the pKa of the conjugate acid (~9.01), the deprotonation of the morpholinium ion to the free base, (R)-2-methylmorpholine, will occur. This free base is a less polar, neutral molecule and is expected to have significantly lower aqueous solubility. Therefore, precipitation of the free base may be observed as the pH of a concentrated solution is raised.

Solubility in Organic Solvents

The expected solubility in common organic solvents is summarized below. This qualitative assessment is based on the properties of similar amine salts and morpholine derivatives.[6][7]

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe solvent's ability to form hydrogen bonds and solvate both the cation and anion through strong dipole-dipole and ion-dipole interactions favors dissolution.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents have large dipole moments and can effectively solvate the cation, but are less effective at solvating the chloride anion compared to protic solvents. DMSO is known to be an excellent solvent for a wide array of organic materials and many inorganic salts.[8][9]
Low Polarity Dichloromethane (DCM), Tetrahydrofuran (THF)Low to ModerateThese solvents have lower dielectric constants and are less effective at stabilizing the separated ions, leading to lower solubility.
Non-polar Toluene, Hexanes, Diethyl EtherVery Low / InsolubleThe non-polar nature of these solvents cannot overcome the lattice energy of the ionic salt.

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The isothermal shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (purity >99%)

  • Solvent of interest (analytical grade)

  • Thermostatic shaker bath

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system with a flame ionization detector (FID).

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC). Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC or GC) against a calibration curve prepared with known standards.

  • Calculation: Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_res Result A Add excess (R)-2-methylmorpholine HCl to a known volume of solvent B Agitate in thermostatic shaker (e.g., 24-72h at 25°C) A->B C Centrifuge or let stand to settle excess solid B->C D Filter supernatant C->D E Dilute sample accurately D->E F Analyze by HPLC/GC against a calibration curve E->F G Calculate Solubility (mg/mL) (Mean ± SD of n=3) F->G

Caption: Isothermal Shake-Flask Solubility Workflow.

Application in Pharmaceutical Synthesis: Causality and Insights

The solubility characteristics of this compound directly impact its use as a building block for APIs.[10]

  • Reaction Solvent Choice: Its high solubility in polar protic solvents like ethanol makes these ideal choices for reaction media where the hydrochloride salt is used directly as a reactant. In contrast, for reactions requiring a non-polar aprotic environment, the free base form of (R)-2-methylmorpholine would need to be generated first, as the salt would be insoluble.

  • Work-up and Purification: The pH-dependent aqueous solubility is a powerful tool for purification. After a reaction, the product mixture can be partitioned between an organic solvent and an acidic aqueous phase. The (R)-2-methylmorpholine-derived components will be protonated and extracted into the aqueous layer, separating them from non-basic impurities. Subsequent basification of the aqueous layer can be used to precipitate or extract the free amine.

  • Crystallization: Understanding the solubility in various solvents and solvent mixtures is fundamental for developing effective crystallization protocols for both the intermediate itself and the final API. A solvent system where the compound is soluble at high temperatures but sparingly soluble at lower temperatures is ideal for recrystallization.

Logical Relationship Diagram

G Solubility Solubility Profile of (R)-2-methylmorpholine HCl Solvent Reaction Solvent Selection Solubility->Solvent determines Workup Purification Strategy (Aqueous Extraction) Solubility->Workup enables Crystallization Crystallization & Isolation Method Solubility->Crystallization informs Process Efficient & Scalable API Synthesis Solvent->Process Workup->Process Crystallization->Process

Caption: Impact of Solubility on API Synthesis.

Conclusion

While quantitative solubility data for this compound remains to be fully documented in publicly accessible literature, a robust understanding of its expected behavior can be derived from fundamental physicochemical principles and data on analogous structures. It is anticipated to be highly soluble in polar protic solvents and sparingly soluble in non-polar solvents, with its aqueous solubility being critically dependent on pH. For process development and optimization, it is imperative that researchers determine the precise thermodynamic solubility in their specific solvent systems using a validated method such as the isothermal shake-flask protocol outlined herein. This knowledge is not merely academic; it is a cornerstone of developing efficient, scalable, and robust synthetic routes for the next generation of chiral pharmaceuticals.

References

  • Solubility of Things. Morpholine hydrochloride. [Link]
  • Wikipedia. Morpholine. [Link]
  • Merck Index. Morpholine. [Link]
  • ChemBK. N-Methylmorpholine. [Link]
  • R. Williams.
  • Cole-Parmer. Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%. [Link]
  • ChemBK. 4-methylmorpholine hydrochloride. [Link]
  • Molbase. (R)-2-Methylmorpholine 790184-33-7 wiki. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis Applications of (R)-3-Methylmorpholine Hydrochloride. [Link]
  • Sciencemadness Wiki. Morpholine. [Link]
  • Organic Chemistry Data.
  • PubChem. (2R)-2-Methylmorpholine hydrochloride. [Link]
  • ResearchGate. Dimethyl Sulfoxide (DMSO)
  • PubChem. Dimethyl Sulfoxide. [Link]

Sources

A Spectroscopic Guide to (R)-2-methylmorpholine Hydrochloride for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectral data for (R)-2-methylmorpholine hydrochloride, a chiral molecule of significant interest in synthetic and medicinal chemistry. In the absence of publicly available spectral data for the hydrochloride salt, this guide will leverage spectral information for the free base, (R)-2-methylmorpholine, and foundational spectroscopic principles to provide a detailed interpretation and prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the hydrochloride form. This approach is designed to empower researchers, scientists, and drug development professionals with the necessary insights to characterize this compound and its derivatives effectively.

Introduction: The Significance of this compound

(R)-2-methylmorpholine, and by extension its hydrochloride salt, is a valuable building block in organic synthesis. The morpholine scaffold is a common feature in numerous pharmaceuticals due to its favorable physicochemical properties, including aqueous solubility and metabolic stability. The introduction of a chiral center at the 2-position, as in (R)-2-methylmorpholine, provides a key stereochemical element for the development of enantiomerically pure drugs. The hydrochloride salt form is often preferred in pharmaceutical applications to enhance stability and solubility. A thorough understanding of its spectral characteristics is therefore paramount for unambiguous identification, purity assessment, and quality control.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular structure and stereochemistry.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit a set of signals corresponding to the protons of the morpholine ring and the methyl group. The protonation of the nitrogen atom to form the hydrochloride salt will have a significant deshielding effect on the adjacent protons.

Methodology for ¹H NMR Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum of an amine hydrochloride would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Deuterated water (D₂O) is often a good choice for hydrochloride salts due to their polarity.[1][2]

  • Internal Standard: Add a small amount of an appropriate internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Workflow for ¹H NMR Sample Preparation and Analysis

Caption: Workflow for ¹H NMR sample preparation and analysis.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
-CH₃ (at C2)~1.2 - 1.4Doublet (d)3HShielded aliphatic protons, split by the adjacent methine proton.
-CH- (at C2)~3.5 - 3.8Multiplet (m)1HDeshielded by both the adjacent oxygen and the protonated nitrogen.
-CH₂- (at C3)~3.0 - 3.4Multiplet (m)2HDeshielded by the adjacent protonated nitrogen.
-CH₂- (at C5)~3.8 - 4.2Multiplet (m)2HDeshielded by the adjacent oxygen.
-CH₂- (at C6)~2.8 - 3.2Multiplet (m)2HDeshielded by the adjacent protonated nitrogen.
N-HVariable (broad)Singlet (s)2HThe two protons on the nitrogen will be broad and their chemical shift is concentration and solvent dependent.

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As with ¹H NMR, the protonation of the nitrogen will influence the chemical shifts of the neighboring carbon atoms.

Methodology for ¹³C NMR Acquisition:

The sample preparation is the same as for ¹H NMR. The acquisition parameters will be adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring a greater number of scans. A proton-decoupled spectrum is usually acquired to simplify the spectrum to a series of singlets for each unique carbon.

Predicted ¹³C NMR Chemical Shifts:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
-CH₃ (at C2)~18 - 22Typical aliphatic methyl carbon.
C2~75 - 80Deshielded by the adjacent oxygen and nitrogen.
C3~45 - 50Deshielded by the adjacent protonated nitrogen.
C5~65 - 70Deshielded by the adjacent oxygen.
C6~48 - 53Deshielded by the adjacent protonated nitrogen.

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and concentration.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The IR spectrum of this compound will be significantly different from that of its free base, primarily due to the presence of the ammonium ion (N-H⁺).

Methodology for FTIR Acquisition:

For a solid sample like this compound, the KBr pellet method is a common and effective technique.[3][4]

  • Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Diagram of KBr Pellet Preparation for FTIR Analysis

Caption: Workflow for KBr pellet preparation for FTIR analysis.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
~3000 - 2500Strong, BroadN-H⁺ stretchThe most characteristic feature of an amine hydrochloride salt is the broad and strong absorption due to the stretching of the N-H⁺ bonds.
~2950 - 2850Medium-StrongC-H stretchAliphatic C-H stretching vibrations of the methyl and methylene groups.
~1600 - 1500MediumN-H⁺ bendAsymmetric and symmetric bending vibrations of the N-H⁺ group.
~1470 - 1430MediumC-H bendScissoring and bending vibrations of the methylene groups.
~1150 - 1050StrongC-O-C stretchAsymmetric stretching of the ether linkage, typically a strong and prominent band in morpholine derivatives.

The presence of the broad N-H⁺ stretching band is a key diagnostic feature that distinguishes the hydrochloride salt from the free amine. In the free amine, a weaker, sharper N-H stretch would be observed around 3300 cm⁻¹.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate.

Methodology for ESI-MS Acquisition:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or a water/acetonitrile mixture.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Ionization: Use a positive ion mode to generate the protonated molecule.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum (ESI+):

In positive ion ESI-MS, the hydrochloride salt will dissociate in solution, and the free amine will be protonated.

m/zIonRationale for Prediction
102.15[M+H]⁺The protonated molecular ion of (R)-2-methylmorpholine (C₅H₁₁NO, MW = 101.15). This will be the base peak.

Predicted Fragmentation Pattern (from MS/MS of [M+H]⁺):

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely involve alpha-cleavage, a common fragmentation pathway for amines.[5]

Logical Relationship in MS Fragmentation of (R)-2-methylmorpholine

MS_Fragmentation cluster_Fragmentation Collision-Induced Dissociation (CID) Parent_Ion (R)-2-methylmorpholine [M+H]⁺ m/z = 102.15 Alpha_Cleavage_1 α-Cleavage (Loss of CH₃CHO) Parent_Ion->Alpha_Cleavage_1 Alpha_Cleavage_2 α-Cleavage (Ring Opening) Parent_Ion->Alpha_Cleavage_2 Fragment_1 Fragment Ion m/z = 58.07 Alpha_Cleavage_1->Fragment_1 Fragment_2 Fragment Ion m/z = 72.08 Alpha_Cleavage_2->Fragment_2

Caption: Predicted MS fragmentation pathways for (R)-2-methylmorpholine.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the spectral data for this compound. By combining foundational spectroscopic principles with data from the corresponding free base, we have constructed a robust framework for the identification and characterization of this important chiral building block. The detailed methodologies and predicted spectral features herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development, enabling them to confidently work with this compound and its analogs. It is the author's hope that this guide will facilitate further research and innovation in these critical areas.

References

  • University of Colorado Boulder.
  • Polymer Chemistry Characterization Lab.
  • PubChem. 2-Methylmorpholine. [Link]
  • Swain Library, Stanford University. Use-of-FT-IR.pdf. [Link]
  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
  • Whitman College. GCMS Section 6.15. [Link]
  • NIST WebBook. N-methyl morpholine hydrochloride. [Link]
  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b)
  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]
  • ResearchGate. How to prepare a liquid sample for FTIR spectrum?. [Link]
  • PubChem. (2R)-2-Methylmorpholine hydrochloride. [Link]
  • ACD/Labs.
  • ResearchGate. Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. [Link]
  • MDPI.
  • ResearchGate. Which solvents I should use for taking NMR of amino acid?. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • NIST WebBook. Morpholine. [Link]
  • ResearchGate.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
  • PubMed. DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. [Link]
  • ResearchGate.
  • NIST WebBook. Morpholine, 4-methyl-. [Link]

Sources

(R)-2-Methylmorpholine Hydrochloride: A Technical Guide to Its Core Chemistry and Inferred Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-methylmorpholine hydrochloride is a chiral heterocyclic compound primarily recognized for its role as a versatile building block in synthetic organic chemistry. Its structural motif is integral to the architecture of several notable pharmaceutical agents. While direct pharmacological data on this compound as a standalone therapeutic agent is not extensively documented in publicly available literature, its core structure is closely related to a class of psychoactive compounds, most notably phenmetrazine. This technical guide provides an in-depth exploration of the chemical properties of this compound and extrapolates a probable mechanism of action based on the well-established pharmacology of its structurally similar analogue, phenmetrazine. This document is intended for researchers, scientists, and drug development professionals interested in the morpholine scaffold and its potential neuropharmacological applications.

Introduction: The Dual Identity of (R)-2-Methylmorpholine

This compound is a commercially available organic compound with the chemical formula C₅H₁₂ClNO.[1] It is the hydrochloride salt of the chiral amine (R)-2-methylmorpholine. The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry.[2] This is due to its favorable physicochemical properties, including aqueous solubility and metabolic stability, which can impart advantageous pharmacokinetic characteristics to a drug molecule.[3]

The primary application of (R)-2-methylmorpholine is as a chiral precursor in the synthesis of more complex molecules.[4] For instance, the morpholine scaffold is a key component of the antibiotic Linezolid and the anticancer agent Gefitinib.[5][6][7][8][9][10][11][12][13]

However, the structural similarity of substituted 2-methylmorpholines to known central nervous system (CNS) stimulants warrants an investigation into its potential, albeit inferred, mechanism of action. The presence of a methyl group at the 2-position of the morpholine ring is a key feature it shares with the potent psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine).[14] This guide will, therefore, focus on the established pharmacology of phenmetrazine as a model to understand the potential biological activities of (R)-2-methylmorpholine derivatives.

Inferred Mechanism of Action: A Phenmetrazine Paradigm

Given the absence of direct pharmacological studies on this compound, its mechanism of action can be inferred from its structural relationship to phenmetrazine. Phenmetrazine is a well-characterized psychostimulant that acts as a norepinephrine-dopamine releasing agent (NDRA).[14]

Interaction with Monoamine Transporters

The primary targets of phenmetrazine are the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and to a much lesser extent, the serotonin transporter (SERT).[15] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter signal.[16]

Phenmetrazine functions as a substrate for DAT and NET.[15] This means it is recognized and transported into the presynaptic neuron by these transporters. Once inside the neuron, it disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in their cytosolic concentrations. This, in turn, causes a reversal of the transporter's action, resulting in the non-exocytotic release of dopamine and norepinephrine into the synaptic cleft.[16] This surge in synaptic monoamine levels is responsible for the stimulant effects of phenmetrazine, which include increased alertness, euphoria, and appetite suppression.[14]

The following diagram illustrates the proposed mechanism of action at a dopaminergic synapse, which is analogous for norepinephrine.

Monoamine_Release_Mechanism cluster_0 Presynaptic Neuron cluster_1 Cytosol cluster_2 Synaptic Cleft Vesicle Vesicle (Dopamine) DA_cyto Dopamine Vesicle->DA_cyto Dopamine Release DAT DAT R2M_cyto (R)-2-Methylmorpholine Derivative DA_synapse Dopamine DA_cyto->DAT 3. Reverse Transport R2M_cyto->Vesicle 2. Disruption of Vesicular Storage Postsynaptic Postsynaptic Receptors DA_synapse->Postsynaptic 4. Receptor Activation R2M_ext (R)-2-Methylmorpholine Derivative R2M_ext->DAT 1. Binding & Transport

Caption: Inferred mechanism of monoamine release by a substituted (R)-2-methylmorpholine.

Quantitative Profile of Phenmetrazine

The potency of phenmetrazine as a monoamine releasing agent has been quantified in vitro. The half-maximal effective concentration (EC₅₀) values for inducing the release of norepinephrine and dopamine are in the nanomolar range, indicating high potency. In contrast, its effect on serotonin release is significantly weaker.[14]

TransporterEC₅₀ for Release (nM)
NET 29 - 50
DAT 70 - 131
SERT 7,765 - >10,000
Table 1: In vitro monoamine releasing potency of Phenmetrazine.[14]

It is important to note that (R)-2-methylmorpholine lacks the phenyl group present in phenmetrazine. This structural difference would significantly impact its affinity for and interaction with monoamine transporters. The phenyl group is crucial for the binding of phenmetrazine to the transporters. Therefore, while the fundamental mechanism of monoamine release is a plausible hypothesis for phenyl-substituted derivatives of (R)-2-methylmorpholine, the parent compound itself is unlikely to exhibit significant activity.

Experimental Protocols for Assessing Monoamine Transporter Activity

To empirically determine the mechanism of action of a compound like a substituted (R)-2-methylmorpholine, a series of in vitro assays are typically employed. These assays measure the compound's ability to inhibit the uptake of neurotransmitters or to induce their release.

Monoamine Transporter Uptake Inhibition Assay

This assay determines a compound's ability to block the reuptake of monoamines by their respective transporters.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[17]

  • Incubation: The transfected cells are incubated with varying concentrations of the test compound.

  • Radiotracer Addition: A radiolabeled monoamine (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) is added to the cell suspension to initiate uptake.[17]

  • Separation and Quantification: After a set incubation period, the cells are separated from the buffer, and the amount of radiotracer taken up by the cells is quantified using liquid scintillation counting.[17]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the radiolabeled monoamine uptake (IC₅₀) is calculated.

The following diagram outlines the workflow for a monoamine uptake inhibition assay.

Uptake_Inhibition_Assay start Start: Transfected Cells (e.g., hDAT-HEK293) incubation Incubate with Test Compound start->incubation Step 1 radiolabel Add Radiolabeled Monoamine (e.g., [3H]-DA) incubation->radiolabel Step 2 separation Separate Cells from Buffer (e.g., Centrifugation) radiolabel->separation Step 3 quantification Quantify Radioactivity (Liquid Scintillation) separation->quantification Step 4 analysis Calculate IC50 Value quantification->analysis Step 5

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Monoamine Release Assay

This assay measures the ability of a compound to induce the release of monoamines from presynaptic nerve terminals.

Methodology:

  • Synaptosome Preparation: Synaptosomes, which are isolated presynaptic nerve terminals, are prepared from rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine).[15]

  • Loading: The synaptosomes are incubated with a radiolabeled monoamine to load the vesicles.

  • Incubation with Test Compound: The loaded synaptosomes are then exposed to various concentrations of the test compound.

  • Quantification of Release: The amount of radiolabel released into the supernatant is measured over time.

  • Data Analysis: The concentration of the test compound that induces a half-maximal release of the radiolabeled monoamine (EC₅₀) is determined.

Synthesis of Substituted 2-Methylmorpholines

The synthesis of phenmetrazine, the prototypical 2-phenyl-3-methylmorpholine, provides a template for the potential synthesis of other substituted 2-methylmorpholine derivatives. A common synthetic route involves the reaction of 2-bromopropiophenone with ethanolamine, followed by reduction.[14]

Conclusion

This compound is a valuable chiral building block in the synthesis of complex pharmaceutical compounds. While its own pharmacological profile is not well-defined, its structural similarity to the potent norepinephrine-dopamine releasing agent phenmetrazine suggests a potential for CNS stimulant activity in its substituted derivatives. The mechanism of action is likely to involve interaction with monoamine transporters, leading to the release of dopamine and norepinephrine. The experimental protocols outlined in this guide provide a framework for the empirical investigation of the pharmacological properties of novel substituted 2-methylmorpholine compounds. Further research into the structure-activity relationships of this chemical class could yield novel therapeutic agents for a variety of neurological and psychiatric disorders.

References

  • Jamison, T. F., et al. (2014). Seven‐step, continuous flow synthesis of linezolid.
  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
  • Reddy, M. P., et al. (2015). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Letters in Organic Chemistry, 12(4), 274-278.
  • Patel, R. P., et al. (2011). Process for preparation of Linezolid and its novel intermediates. TREA: The RGUHS e-Journal of AYUSH Sciences.
  • Rothman, R. B., et al. (2013). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 4(1), 119-127.
  • Reddy, T. S., et al. (2012). Synthesis of Antibiotic Linezolid Analogues. E-Journal of Chemistry, 9(3), 1341-1348.
  • BioIVT. (n.d.). SERT Transporter Assay.
  • LeadQuest Biotech. (n.d.). Transporter Assay.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular pharmacology, 87(2), 247-254.
  • Sari, Y., et al. (2020). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Indonesian Journal of Chemistry, 20(2), 439-446.
  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(11), 706-718.
  • Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1383-1393.
  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
  • Brandt, S. D., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1383-1393.
  • Reddy, G. O. (2013). U.S. Patent No. 8,350,029. Washington, DC: U.S.
  • Li, J. J. (2016). Synthesis Of The Anti-Cancer Agent Gefitinib (Master's thesis).
  • Wikipedia. (n.d.). Phenmetrazine.
  • Gatti, G., et al. (1991). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 46(6), 767-778.
  • Rothman, R. B., & Baumann, M. H. (2013). U.S.
  • Baumann, M. H., et al. (2018). Phendimetrazine and phenmetrazine: clinical and preclinical pharmacology of two candidate medications for cocaine addiction. Future medicinal chemistry, 10(1), 71-85.
  • Al-Saeed, F. A., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2592.
  • Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 398-411.
  • MedlinePlus. (2023). Catecholamine blood test.
  • UCLA Health. (n.d.). Urine Catecholamine Test.
  • University of Washington Department of Laboratory Medicine. (n.d.). CATECHOLAMINE FRACTIONATED, BLOOD.
  • Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 398-411.
  • PubChem. (n.d.). (2R)-2-Methylmorpholine hydrochloride.
  • Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 398-411.
  • Singh, H., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(1), 1-22.
  • Kaur, R., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic chemistry, 94, 103478.
  • PubChem. (n.d.). 2-Methylmorpholine.

Sources

The Ascendancy of Chiral Morpholines in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold - From Commodity to Chiral Keystone

The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functionality, has long been a ubiquitous structural motif in organic chemistry. However, its true potential is unlocked when stereochemistry is introduced. Chiral morpholine derivatives have emerged as indispensable tools in modern organic synthesis, finding profound applications as chiral auxiliaries, ligands for asymmetric catalysis, and, most notably, as core structural components in a multitude of blockbuster pharmaceuticals. Their conformational rigidity, combined with the hydrogen bond accepting capability of the oxygen and the tunable nature of the nitrogen atom, makes them privileged scaffolds for inducing asymmetry and interacting with biological targets.

This guide provides a comprehensive overview of the synthesis and application of chiral morpholine derivatives. We will move beyond simple descriptions to explore the mechanistic underpinnings of synthetic strategies, offer detailed experimental protocols, and present a clear rationale for the choices a synthetic chemist faces in the laboratory.

Chapter 1: Strategic Synthesis of Enantiopure Morpholines

The primary challenge in harnessing the power of chiral morpholines lies in their efficient and stereocontrolled synthesis. The synthetic strategies can be broadly categorized into two main approaches: utilization of the chiral pool and de novo asymmetric synthesis.

The Chiral Pool Approach: Nature's Starting Blocks

One of the most straightforward methods involves elaborating readily available, enantiopure starting materials, such as α-amino acids or carbohydrates, into the morpholine core. This approach elegantly transfers the stereochemistry of the starting material to the final product.

A common strategy employs β-amino alcohols, often derived from α-amino acids, which can undergo N-alkylation with a two-carbon electrophile followed by intramolecular cyclization. For example, (S)-phenylalaninol can be readily converted into a C3-substituted chiral morpholine.

Key Experimental Rationale: The choice of the cyclization strategy is critical. An intramolecular Williamson ether synthesis is common, but conditions must be carefully optimized to avoid side reactions like racemization or elimination. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in a polar aprotic solvent like THF is often preferred to ensure efficient and clean cyclization.

De Novo Asymmetric Synthesis: Precision and Versatility

While the chiral pool offers reliable access to certain derivatives, asymmetric synthesis provides far greater flexibility in controlling the substitution pattern and stereochemistry around the ring.

1.2.1. Diastereoselective Synthesis: The Power of Chiral Auxiliaries

Chiral auxiliaries can be employed to direct the formation of new stereocenters relative to the auxiliary's own chirality. The Evans' chiral auxiliaries, for instance, can be adapted for the synthesis of substituted morpholinones, which are valuable precursors to morpholines. The auxiliary guides the stereoselective alkylation of an enolate, after which it can be cleaved and the resulting product cyclized.

1.2.2. Enantioselective Catalysis: The Modern Gold Standard

The most powerful and atom-economical approach is the use of chiral catalysts to construct the morpholine ring enantioselectively. This can be achieved through various transformations, including asymmetric hydrogenation, aminohydroxylation, and cyclization reactions.

A prominent example is the organocatalyzed asymmetric intramolecular cyclization of aldehydes containing a tethered nucleophile. For instance, a substrate containing both an aldehyde and a protected amino alcohol moiety can be cyclized in the presence of a chiral secondary amine catalyst, such as a derivative of proline.

Mechanistic Insight: Organocatalyzed Intramolecular Aza-Michael Addition The mechanism proceeds through the formation of a chiral enamine intermediate from the aldehyde and the proline catalyst. This enamine is conformationally biased, exposing one face to intramolecular attack by the tethered hydroxyl group. The catalyst's stereochemistry directly dictates which enantiomer of the morpholine is formed. This control arises from the specific transition state assembly, where steric hindrance directs the approach of the internal nucleophile.

Synthesis_Strategies cluster_main Strategic Synthesis of Chiral Morpholines cluster_pool Chiral Pool Approach cluster_denovo De Novo Asymmetric Synthesis cluster_diastereo Diastereoselective cluster_enantio Enantioselective start Goal: Enantiopure Morpholine pool_start Readily Available Chiral Precursors (e.g., Amino Acids) start->pool_start denovo_start Achiral Starting Materials start->denovo_start pool_proc Functional Group Manipulation & Cyclization pool_start->pool_proc Elaboration pool_end Specific Chiral Morpholine Derivative pool_proc->pool_end aux Use of Chiral Auxiliary denovo_start->aux cat Use of Chiral Catalyst denovo_start->cat reaction Stereocontrolled Reaction aux->reaction cleavage Auxiliary Cleavage & Cyclization reaction->cleavage denovo_end Versatile Chiral Morpholine Products cleavage->denovo_end asym_reaction Asymmetric Transformation cat->asym_reaction asym_reaction->denovo_end

Figure 1. High-level overview of synthetic strategies for chiral morpholines.

Chapter 2: Applications in Asymmetric Synthesis

Once synthesized, chiral morpholine derivatives serve as powerful tools to control stereochemistry in other reactions. Their rigid conformation and defined placement of heteroatoms make them excellent controllers of asymmetric transformations.

Morpholines as Chiral Auxiliaries

A chiral auxiliary is a temporary handle attached to a substrate to direct a stereoselective reaction. Following the reaction, the auxiliary is removed, leaving behind an enantiomerically enriched product. Morpholine derivatives, particularly those with C2 symmetry, can be N-acylated and used in a manner analogous to Evans' oxazolidinones to direct aldol reactions, alkylations, and Diels-Alder reactions.[1]

Workflow: Asymmetric Alkylation using a Morpholine Auxiliary

  • Attachment: The chiral morpholine is acylated with a prochiral carboxylic acid derivative (e.g., propionyl chloride).

  • Enolate Formation: A base (e.g., LDA) selectively removes a proton to form a conformationally locked Z-enolate, where one face is shielded by a substituent on the morpholine ring.

  • Stereoselective Alkylation: An electrophile (e.g., benzyl bromide) approaches from the less sterically hindered face.

  • Cleavage: The auxiliary is cleaved (e.g., via hydrolysis or reduction) to yield the chiral product and recover the morpholine auxiliary.

Morpholines as Chiral Ligands for Transition Metal Catalysis

The nitrogen and oxygen atoms of the morpholine ring are excellent donors for coordinating to transition metals. When a chiral morpholine is incorporated into a larger ligand structure (e.g., a phosphine-oxazoline or "PHOX" type ligand), it can create a well-defined chiral environment around a metal center (e.g., Iridium, Rhodium, Palladium).[2][3] This chiral pocket forces substrates to bind in a specific orientation, leading to highly enantioselective transformations like asymmetric hydrogenation or allylic alkylation.[4]

Key Principle of Ligand Design: The effectiveness of a chiral ligand depends on its ability to create a rigid and well-defined steric and electronic environment. C2-symmetric ligands are often highly effective because they reduce the number of possible competing diastereomeric transition states, leading to higher enantioselectivity.[3] The morpholine's conformational rigidity contributes positively to this effect.

Ligand_Mechanism cluster_catalyst Chiral Catalyst Complex cluster_ligand Chiral Ligand cluster_reaction Asymmetric Hydrogenation M Transition Metal (e.g., Rh, Ir) P Phosphine Donor (PAr2) M->P Coordination Morph Chiral Morpholine (N, O donors) M->Morph Coordination Product Enantioenriched Product M->Product Reductive Elimination Substrate Prochiral Substrate (e.g., Olefin) Substrate->M Binds in chiral pocket H2 H2 H2->M Oxidative Addition caption Mechanism: Chiral Morpholine-based Ligand in Catalysis

Figure 2. Role of a chiral morpholine ligand in asymmetric hydrogenation.

Chapter 3: Case Study - The Morpholine Core of Aprepitant (EMEND®)

Aprepitant is a potent antiemetic drug used to prevent chemotherapy-induced nausea and vomiting. Its complex structure features a chiral morpholine core with three contiguous stereocenters, making its synthesis a significant challenge and a showcase for modern asymmetric methods.[5]

The industrial synthesis of Aprepitant developed by Merck is a masterclass in stereocontrol.[6] A key step involves a highly stereoselective Lewis acid-catalyzed trans-acetalization reaction. This is followed by an inversion of an adjacent chiral center on the morpholine ring to set the final required stereochemistry.[5] One of the pivotal innovations in the manufacturing process was the development of a crystallization-induced dynamic resolution to obtain a key oxazinone starting material in high enantiopurity.[6] This avoids traditional, less efficient resolution methods and highlights the economic and scientific drivers for developing asymmetric catalytic processes.[7]

Table 1: Comparison of Synthetic Strategies for Aprepitant Intermediate

MethodKey TransformationStereocontrolAdvantagesDisadvantages
Early Routes Classical ResolutionSeparation of diastereomeric saltsRobust, well-understoodLow theoretical yield (max 50%), wasteful
Merck Process Crystallization-Induced Dynamic ResolutionIn-situ racemization and selective crystallizationHigh yield (>90%), atom economicalRequires specific substrate properties
Catalytic Routes One-pot Asymmetric Epoxidation/DROCChiral organocatalystHigh enantioselectivity (up to 99% ee), fewer steps[7][8]Catalyst sensitivity, potential for side reactions

Chapter 4: Detailed Experimental Protocols

This section provides a representative, detailed protocol for the synthesis of a chiral morpholine derivative, adapted from the literature.

Protocol: Asymmetric Hydrogenation of a Dehydromorpholine

This protocol describes the synthesis of a 2-substituted chiral morpholine via asymmetric hydrogenation of a 2-substituted dehydromorpholine, based on methodology developed for such systems.[9]

Materials:

  • N-Boc-2-phenyl-5,6-dehydromorpholine (1.0 equiv)

  • [Rh(COD)2]BF4 (0.01 equiv)

  • (R,R)-SKP-Phos (a chiral bisphosphine ligand) (0.011 equiv)

  • Dichloromethane (DCM), degassed

  • Hydrogen gas (H2)

Equipment:

  • Schlenk flask or similar vessel for air-sensitive reactions

  • High-pressure autoclave/hydrogenator

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Rh(COD)2]BF4 (0.01 equiv) and the chiral ligand (R,R)-SKP-Phos (0.011 equiv) to a Schlenk flask.

  • Solvent Addition: Add degassed DCM to the flask to dissolve the catalyst components. Stir the mixture at room temperature for 30 minutes to allow for pre-formation of the active catalyst. The solution should be a clear, homogeneous color.

  • Substrate Addition: Dissolve the N-Boc-2-phenyl-5,6-dehydromorpholine (1.0 equiv) in a separate portion of degassed DCM and add it to the catalyst solution via cannula transfer.

  • Hydrogenation: Transfer the reaction vessel to a high-pressure autoclave. Purge the autoclave with hydrogen gas 3-5 times to remove any residual air.

  • Reaction: Pressurize the autoclave to the desired pressure (e.g., 50 bar) with hydrogen gas. Begin vigorous stirring and maintain the reaction at room temperature for the specified time (e.g., 12-24 hours).

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the autoclave. Concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the pure N-Boc-(2R)-phenylmorpholine.

  • Characterization: Determine the yield and confirm the structure by 1H NMR, 13C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcome: This procedure typically affords the desired chiral morpholine product in high yield (>95%) and excellent enantioselectivity (>99% ee).[9]

Conclusion and Future Outlook

Chiral morpholine derivatives have transitioned from being simple heterocyclic motifs to becoming powerful, enabling structures in the landscape of modern organic and medicinal chemistry. Their value is evident in their dual role as both the targets of complex syntheses, as seen in pharmaceuticals like Aprepitant, and as the tools—auxiliaries and ligands—used to achieve those syntheses. The ongoing development of novel catalytic asymmetric methods promises to provide even more efficient, atom-economical, and versatile routes to these valuable scaffolds. As our understanding of asymmetric catalysis deepens, we can expect to see the emergence of new generations of morpholine-based ligands and organocatalysts, further expanding the synthetic chemist's toolkit and accelerating the discovery of new therapeutics.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
  • Brands, K. M. J., & Krska, S. W. (2009). Synthesis of aprepitant. In Comprehensive Organic Synthesis II (Vol. 8, pp. 183-198). Elsevier. [Link]
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(7), 565-588. [Link]
  • Zhao, M. M., McNamara, J. M., Ho, G. J., et al. (2002). Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. The Journal of Organic Chemistry, 67(19), 6743–6747. [Link]
  • Li, P., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14526-14531. [Link]
  • Raimondi, W., et al. (2013). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 78(5), 2198-2204. [Link]
  • Morandini, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2721-2742. [Link]
  • Gharpure, S. J., & Prasad, J. V. K. (2013). Stereoselective Synthesis of Substituted 1,4‐Oxazepanes by Intramolecular Reductive Etherification. European Journal of Organic Chemistry, 2013(11), 2076-2079. [Link]
  • Raimondi, W., et al. (2013). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 78(5), 2198-2204. [Link]
  • Li, P., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14526-14531. [Link]
  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]
  • Barrow, J. C., et al. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(12), 6747-6805. [Link]
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]
  • da Silva, A. C., & de Souza, R. O. M. A. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
  • Zhang, J., et al. (2024). Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines. Organic Letters, 26(27), 5486-5491. [Link]
  • Zhang, J., et al. (2023). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 10(1), 128-133. [Link]
  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. PNAS, 101(16), 5723-5726. [Link]
  • Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905. [Link]
  • Martjuga, M., et al. (2010). Asymmetric Synthesis of 1,3-Diamines by Diastereoselective Reduction of Enantiopure N–tert-Butanesulfinylketimines: Unusual Directing Effects of the ortho-Substituent. The Journal of Organic Chemistry, 75(7), 2375-2368. [Link]
  • Huit, E., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1249567. [Link]
  • Mahmoud, A. R. (2024). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
  • Mahmoud, A. R. (2024). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
  • Gnerre, C., et al. (2000). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 43(24), 4747-4758. [Link]
  • da Silva, A. C., & de Souza, R. O. M. A. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
  • Soai, K., et al. (1987). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 52(1), 129-133. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of (R)-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of (R)-2-methylmorpholine, a chiral heterocyclic compound that has emerged as a crucial building block in modern medicinal chemistry. We will delve into the early synthetic approaches that yielded racemic mixtures, the pivotal role of stereochemistry in unlocking its pharmacological potential, and the sophisticated asymmetric strategies developed to access the enantiopure (R)-isomer.

From Racemic Obscurity to Chiral Prominence: A Historical Perspective

The precise moment of the first synthesis of 2-methylmorpholine is not clearly documented in a singular "discovery" paper. Its origins likely lie in the late 19th and early 20th centuries, a period of burgeoning exploration in heterocyclic chemistry. Pioneers like Ludwig Knorr, known for his work on pyrroles and quinolines, laid the groundwork for the synthesis of such ring systems. Early methods for constructing the morpholine core were often robust but lacked stereochemical control, typically resulting in racemic mixtures.

A significant milestone in the history of 2-substituted morpholines was the discovery of the antidepressant drug Viloxazine by Imperial Chemical Industries in the early 1970s.[1][2][3] Viloxazine, chemically (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine, was synthesized and marketed as a racemic mixture.[1][2] This development underscored the therapeutic potential of this class of compounds and implicitly confirmed the existence of synthetic routes to 2-substituted morpholines, albeit without enantioselective control. It was later determined that the (S)-isomer of Viloxazine is the more pharmacologically active enantiomer, a finding that foreshadowed the growing importance of stereochemistry in drug design.[4]

The true value of accessing individual enantiomers of substituted morpholines became increasingly apparent with the rise of chiral drugs. The understanding that different enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles drove the demand for methods to obtain enantiomerically pure compounds. This paradigm shift marked the transition of 2-methylmorpholine from a simple heterocyclic compound to a valuable chiral building block, with the (R)-isomer being a key component in several modern pharmaceuticals.

The Rise of Stereoselectivity: Unlocking the Potential of (R)-2-methylmorpholine

The therapeutic importance of the morpholine scaffold, and specifically the (R)-2-methylmorpholine moiety, is exemplified by its incorporation into several blockbuster drugs. These include:

  • Aprepitant: A potent antiemetic agent, Aprepitant features a complex chiral morpholine core. Its synthesis highlights the necessity of precise stereochemical control to achieve the desired therapeutic effect.[4][5][6]

  • Gefitinib: An anticancer agent used in the treatment of non-small cell lung cancer, Gefitinib incorporates a morpholine substituent to enhance its pharmacokinetic properties.[1][3][7]

  • Linezolid: An antibiotic effective against multi-drug resistant bacteria, Linezolid contains a morpholine ring that is crucial for its activity and safety profile.[2][8][9][10]

The presence of the (R)-2-methylmorpholine scaffold in these and other bioactive molecules underscores the critical need for efficient and scalable methods for its enantioselective synthesis.

Navigating the Chiral Landscape: Synthetic Strategies for (R)-2-methylmorpholine

The journey to obtaining enantiopure (R)-2-methylmorpholine has followed two main pathways: the resolution of racemic mixtures and the development of asymmetric synthetic methods.

The Classical Approach: Chiral Resolution

In the absence of direct stereoselective synthetic methods, the classical approach of resolving a racemic mixture of 2-methylmorpholine was the primary means of accessing the individual enantiomers. This technique relies on the principle of converting the enantiomers into a pair of diastereomers with different physical properties, allowing for their separation.

Protocol: Chiral Resolution of (±)-2-Methylmorpholine via Diastereomeric Salt Formation

This protocol describes a general and historically significant method for resolving racemic amines using a chiral acid.

Materials:

  • Racemic (±)-2-methylmorpholine

  • Enantiopure chiral resolving agent (e.g., (+)-tartaric acid)[11][12]

  • Suitable solvent (e.g., ethanol, methanol)

  • Acid (e.g., HCl) for liberation of the free amine

  • Base (e.g., NaOH) for neutralization

Step-by-Step Methodology:

  • Salt Formation: A solution of racemic 2-methylmorpholine in a suitable solvent is treated with a stoichiometric amount of an enantiopure chiral acid, such as (+)-tartaric acid. This reaction forms a mixture of two diastereomeric salts: [(R)-2-methylmorpholinium][(+)-tartrate] and [(S)-2-methylmorpholinium][(+)-tartrate].

  • Fractional Crystallization: The key to the separation lies in the differential solubility of the two diastereomeric salts. The solution is carefully concentrated and cooled to induce crystallization. One of the diastereomeric salts will preferentially crystallize out of the solution. The differing solubilities are a result of the distinct crystal packing arrangements of the diastereomers.

  • Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. The purity of the isolated salt can be enhanced by recrystallization from a suitable solvent.

  • Liberation of the Enantiopure Amine: The purified diastereomeric salt is then treated with a strong base (e.g., NaOH) to neutralize the tartaric acid and liberate the free (R)-2-methylmorpholine. The enantiopure amine can then be extracted into an organic solvent and purified.

  • Recovery of the Other Enantiomer: The mother liquor from the initial crystallization, now enriched in the other diastereomeric salt, can be treated similarly to recover the (S)-2-methylmorpholine.

Causality in Experimental Choices:

  • Choice of Resolving Agent: The selection of the chiral resolving agent is critical. Tartaric acid and its derivatives are commonly used due to their availability in enantiopure forms and their ability to form crystalline salts with amines.[11][12] The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts, which is often unpredictable and requires empirical screening of different resolving agents and solvent systems.

  • Solvent Selection: The solvent plays a crucial role in the crystallization process. An ideal solvent will maximize the solubility difference between the diastereomeric salts, leading to a more efficient separation. Alcohols like ethanol and methanol are frequently used for this purpose.

Self-Validating System: The success of the resolution is validated at each stage. The formation of crystalline salts provides a tangible measure of the reaction's progress. The separation is confirmed by measuring the optical rotation of the liberated amine. A non-zero optical rotation indicates successful enrichment of one enantiomer. The enantiomeric excess (ee) can be precisely quantified using chiral chromatography (HPLC or GC).

The Modern Era: Asymmetric Synthesis

While chiral resolution is a robust technique, it is inherently inefficient as it leads to a theoretical maximum yield of 50% for the desired enantiomer. The advent of asymmetric catalysis has revolutionized the synthesis of chiral molecules, offering direct routes to enantiopure compounds with high efficiency and atom economy.

Logical Relationship of Synthetic Strategies

G cluster_0 Early Approaches cluster_1 Separation Techniques cluster_2 Modern Enantioselective Methods cluster_3 Desired Product A Racemic Synthesis of 2-Methylmorpholine B Chiral Resolution (Diastereomeric Salt Formation) A->B Separation of Enantiomers C Asymmetric Synthesis (e.g., Catalytic Hydrogenation) A->C Direct Enantioselective Synthesis D (R)-2-Methylmorpholine B->D Isolation of (R)-isomer C->D High Enantiomeric Excess

Caption: Evolution of synthetic routes to (R)-2-methylmorpholine.

A prominent modern approach for the synthesis of chiral 2-substituted morpholines is the asymmetric hydrogenation of prochiral precursors.

Protocol: Asymmetric Hydrogenation for the Synthesis of (R)-2-Methylmorpholine Precursors

This protocol is based on the principles of modern catalytic asymmetric hydrogenation, a powerful tool for creating stereocenters.

Materials:

  • A suitable prochiral precursor (e.g., an N-protected 2-methyl-5,6-dihydro-4H-1,4-oxazine)

  • Chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand)

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., methanol, dichloromethane)

Step-by-Step Methodology:

  • Precursor Synthesis: A prochiral enamine precursor is synthesized. This can typically be achieved through the condensation of an appropriate amino alcohol with a keto-aldehyde or a related strategy.

  • Asymmetric Hydrogenation: The prochiral precursor is dissolved in an anhydrous solvent in a high-pressure reactor. A catalytic amount of the chiral transition metal complex is added. The reactor is then pressurized with hydrogen gas.

  • Reaction Monitoring: The reaction is stirred at a specific temperature and pressure until the consumption of hydrogen gas ceases, indicating the completion of the reaction. The progress can be monitored by techniques such as TLC or GC.

  • Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched N-protected (R)-2-methylmorpholine.

  • Deprotection: The protecting group on the nitrogen atom is removed under appropriate conditions to afford the final product, (R)-2-methylmorpholine.

Causality in Experimental Choices:

  • Catalyst System: The choice of the metal and the chiral ligand is the most critical factor determining the enantioselectivity of the reaction. Chiral bisphosphine ligands are often employed to create a chiral environment around the metal center, which directs the hydrogenation to one face of the double bond.

  • Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent can significantly influence the reaction rate, yield, and enantioselectivity. Optimization of these conditions is crucial for achieving the desired outcome.

Self-Validating System: The efficacy of the asymmetric hydrogenation is determined by the enantiomeric excess (ee) of the product, which is measured by chiral HPLC or GC. High ee values (typically >95%) validate the chosen catalyst and reaction conditions. The chemical identity and purity of the final product are confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion

The story of (R)-2-methylmorpholine is a compelling example of how a simple heterocyclic compound can evolve into a highly valuable chiral building block in the pharmaceutical industry. Its journey from being a component of a racemic mixture to a precisely engineered enantiopure molecule reflects the broader evolution of organic synthesis and drug discovery. The development of both classical resolution techniques and modern asymmetric catalytic methods has provided the necessary tools for chemists to harness the full potential of this privileged scaffold, enabling the creation of life-saving medicines. As the demand for sophisticated and highly specific therapeutics continues to grow, the importance of chiral building blocks like (R)-2-methylmorpholine is set to increase, ensuring its continued relevance in the field of medicinal chemistry.

References

  • Viloxazine - Wikipedia.[Link]
  • Viloxazine - Wikiwand.[Link]
  • Seven‐step, continuous flow synthesis of linezolid (1). The continuous...
  • A new and alternate synthesis of Linezolid: An antibacterial agent - Der Pharma Chemica.[Link]
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide - Bentham Science Publisher.[Link]
  • Process for preparation of Linezolid and its novel intermedi
  • US20160031867A1 - An improved process for the preparation of aprepitant - Google P
  • Full article: Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant - Taylor & Francis Online.[Link]
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi
  • Synthesis of Aprepitant - 中国医药工业杂志.[Link]
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One.[Link]
  • US8350029B2 - Process for the preparation of gefitinib - Google P
  • Gefitinib - New Drug Approvals.[Link]
  • Tartaric acid derivatives as chiral sources for enantioseparation in liquid chrom
  • (PDF)
  • Chiral resolution of dl-leucine via salifying tartaric acid deriv
  • Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC - NIH.[Link]
  • Viloxazine | Mechanism of action, ADHD & other Uses, Side effects - Macsen Labs.[Link]
  • Viloxazine - St
  • Viloxazine, ヴィロキサジン; | New Drug Approvals.[Link]
  • 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity.[Link]

Sources

safety and handling of (R)-2-methylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (R)-2-methylmorpholine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral building block of significant interest in pharmaceutical research and development and broader organic synthesis.[1][2] Its specific stereochemistry is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where chirality can dictate efficacy and safety.[1] This guide provides a comprehensive overview of the essential safety and handling protocols for this compound, grounded in established safety data and best practices. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is the foundation of its safe handling. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 168038-14-0[1][3][4]
Molecular Formula C₅H₁₂ClNO[1][5][6]
Molecular Weight 137.61 g/mol [1][4][5]
Appearance Solid, white powder[4][7]
Purity Typically ≥95-98%[4][6]
Boiling Point 137.1 ± 15.0 °C at 760 mmHg[3]
Flash Point 41.3 ± 9.8 °C[3]
Storage Temperature Room temperature, dry; some sources recommend 2-8 °C[1][4][6][8]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation and acute toxicity.[3][5]

GHS Pictogram:



Signal Word: Warning[4][5][6]

GHS Hazard Statements: [4][5][6]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to minimize exposure. The following diagram outlines the recommended PPE when handling this compound.

PPE_Workflow cluster_ppe Essential PPE for Handling this compound lab_coat Flame-retardant Lab Coat gloves Impermeable Gloves (e.g., Nitrile) goggles Chemical Safety Goggles (conforming to EN166 or NIOSH standards) respirator NIOSH/MSHA approved respirator (if ventilation is inadequate or for spill cleanup) researcher Researcher researcher->lab_coat Body Protection researcher->gloves Hand Protection researcher->goggles Eye/Face Protection researcher->respirator Respiratory Protection

Caption: Recommended Personal Protective Equipment Ensemble.

Safe Handling and Storage Protocols

4.1. Engineering Controls

All handling of this compound should be conducted in a well-ventilated area.[7][8] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3][8] Eyewash stations and safety showers must be readily accessible in the immediate work area.[7][8][9]

4.2. Handling Procedures

The following is a step-by-step protocol for handling solid this compound:

  • Preparation: Don the appropriate PPE as outlined in Section 3. Ensure the chemical fume hood is functioning correctly.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.

    • Avoid generating dust.[7] If dust is generated, cease work and allow the ventilation to clear the airborne particles.

    • Close the stock container tightly immediately after use.

  • Transfer and Dissolution:

    • If preparing a solution, add the solvent to the vessel containing the weighed solid.

    • Use a magnetic stirrer or gentle agitation to facilitate dissolution.

    • Ensure the vessel is appropriately labeled with the chemical name, concentration, date, and your initials.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Wash hands and any exposed skin thoroughly after handling.[3][7][10]

4.3. Storage

Store this compound in a cool, dry, well-ventilated area in a tightly closed container.[7][8] It should be stored away from incompatible substances such as strong oxidizing agents and strong acids.[8] Some suppliers recommend storage at 2-8 °C and under an inert atmosphere like Argon, as it may be air-sensitive.[6][8]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Assure adequate flushing by separating the eyelids with fingers. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Wash out the mouth with copious amounts of water. If the individual is conscious and alert, give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

5.1. Accidental Release Measures

The following flowchart outlines the procedure for responding to a spill of this compound.

Spill_Response start Spill Occurs evacuate Evacuate immediate area and alert others start->evacuate assess Assess the spill size and risk evacuate->assess small_spill Small Spill assess->small_spill large_spill Large Spill assess->large_spill ppe Don appropriate PPE, including respiratory protection small_spill->ppe Can be handled by trained personnel contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs Requires specialized response absorb Cover with an inert absorbent material (e.g., sand, vermiculite) ppe->absorb collect Sweep up and place in a tightly closed container for disposal absorb->collect clean Clean the spill area with soap and water collect->clean clean->contact_ehs For guidance on disposal

Caption: Spill Response Decision Workflow.

Reactivity and Stability

This compound is stable under recommended storage conditions.[8] However, it is important to avoid:

  • Heat, flames, and sparks. [3]

  • Contact with strong oxidizing agents and strong acids. [8]

Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride.[3][8]

Disposal Guidelines

Disposal of this compound and any contaminated materials must be handled as hazardous waste.[3] All waste must be disposed of in accordance with local, state, and federal regulations.[11] Do not empty into drains.[11] It is recommended to consult with your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.

Applications in Research and Development

As a chiral building block, this compound is integral to the synthesis of complex molecules with high optical purity.[1] Its applications include:

  • Pharmaceutical Synthesis: It is a key intermediate in the production of APIs where specific stereochemistry is vital for therapeutic activity and to minimize side effects.[1][2]

  • Organic Synthesis: Used as a reagent in various chemical reactions to develop novel compounds for materials science and agrochemicals.[1][2]

  • Biochemical Research: Can be utilized in studies of enzyme mechanisms and protein behavior.[2]

The morpholine moiety, in general, is a recognized pharmacophore in CNS-active compounds, contributing to enhanced potency and favorable pharmacokinetic properties.[12]

References

  • This compound | CAS#:168038-14-0 | Chemsrc. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • SAFETY DATA SHEET - Shanghai Canbi Pharma Ltd. (2014, October 1).
  • MSDS of (R)-2-Hydroxymethylmorpholine hydrochloride. (2023, October 19).
  • (2R)-2-Methylmorpholine hydrochloride | C5H12ClNO | CID 42609645 - PubChem. (n.d.).
  • Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%. (n.d.). Cole-Parmer.
  • SAFETY DATA SHEETS. (n.d.).
  • Morpholine - SAFETY DATA SHEET - Penta chemicals. (2025, April 16).
  • This compound - CAS:168038-14-0 - Sunway Pharm Ltd. (n.d.).
  • 2-Methylmorpholine | C5H11NO | CID 410615 - PubChem. (n.d.).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).

Sources

A Senior Application Scientist's Guide to Sourcing (R)-2-methylmorpholine hydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-methylmorpholine hydrochloride (CAS RN: 168038-14-0) is a pivotal chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The stereochemistry at the C2 position is critical for the biological activity and safety profile of the final drug substance. Consequently, sourcing this intermediate with high chemical and enantiomeric purity is a paramount concern for researchers and drug development professionals. This in-depth guide provides a technical framework for identifying, qualifying, and validating commercial suppliers of this compound, ensuring the integrity and success of your research and development endeavors.

Introduction: The Criticality of Chirality in Drug Development

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, can dramatically influence its pharmacological and toxicological properties. For chiral molecules like 2-methylmorpholine, one enantiomer (the (R) or (S) form) may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects. The use of enantiomerically pure starting materials is a cornerstone of modern drug development, streamlining synthesis and mitigating regulatory risks.[2]

(R)-2-methylmorpholine is a key structural motif found in a variety of biologically active compounds.[3] Its hydrochloride salt is often preferred for its improved stability and handling characteristics as a crystalline solid.[4][5] Given its importance, establishing a reliable supply chain for high-purity this compound is a critical first step in any project utilizing this intermediate.

The Supplier Landscape: Navigating Your Sourcing Options

Commercial suppliers for this chiral building block generally fall into three categories: large chemical conglomerates, specialized chemical synthesis companies, and academic or custom synthesis providers.

  • Large Chemical Suppliers (e.g., Sigma-Aldrich/Merck, Thermo Scientific): These companies offer a broad catalog of research chemicals.

    • Pros: Well-established distribution networks, readily available online documentation (e.g., Safety Data Sheets, basic Certificates of Analysis), and often multiple purity grades.[4]

    • Cons: The original manufacturer may not be transparent, and detailed batch-specific data beyond the standard CoA might require specific inquiry. Purity is often listed at a minimum of 95-97%.[4][5]

  • Specialized Building Block Suppliers (e.g., Fluorochem, Combi-Blocks, Sunway Pharm): These suppliers focus on providing unique and advanced intermediates for drug discovery.

    • Pros: Deeper expertise in chiral chemistry, potentially higher purity standards, and greater flexibility in providing detailed analytical data.

    • Cons: Availability can be more variable, with some products made to order.

  • Custom Synthesis Organizations (CROs): For large-scale or GMP (Good Manufacturing Practice) requirements, a CRO may be the most suitable partner.

    • Pros: Synthesis route can be tailored to your specific needs, comprehensive analytical package is standard, and production can be scaled for clinical development.

    • Cons: Higher cost, longer lead times, and requires significant project management.

Supplier Qualification: A Framework for Due Diligence

A robust supplier qualification process is essential. The goal is to verify that the supplier can consistently provide material that meets your scientific and quality requirements.

Below is a logical workflow for qualifying a potential supplier.

Supplier_Qualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Selection A Identify Potential Suppliers (Databases, Catalogs) B Request Preliminary Information (CoA, Price, Lead Time) A->B C Review Certificate of Analysis (CoA) B->C D Request Detailed Analytical Data (NMR, HPLC, Chiral HPLC, TGA) C->D E Inquire About Synthesis Route & Impurity Profile D->E F Order Sample for In-House QC E->F G Perform Incoming Quality Control F->G H Approve Supplier & Place Order G->H Incoming_QC start Material Received doc_review Review Supplier's CoA & Data start->doc_review visual Visual Inspection (Color, Form) doc_review->visual solubility Solubility Test (e.g., D2O, MeOD) visual->solubility nmr ¹H & ¹³C NMR (Identity & Impurities) solubility->nmr hplc Achiral HPLC/UPLC (Purity Assay) nmr->hplc chiral_hplc Chiral HPLC (Enantiomeric Excess) hplc->chiral_hplc final Material Approved for Use chiral_hplc->final All Specs Met quarantine Quarantine or Reject chiral_hplc->quarantine OOS Result

Caption: Incoming Quality Control (QC) Workflow.

Protocol 1: Identity and Purity Verification by ¹H NMR
  • Preparation: Accurately weigh ~5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄) in a clean NMR tube.

  • Acquisition: Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Identity: Compare the obtained spectrum with a reference spectrum or literature data. The chemical shifts, splitting patterns, and integrations should match the expected structure of 2-methylmorpholine.

    • Purity: Look for signals that do not correspond to the product or the solvent. Integration of these impurity signals relative to the product signals can provide a semi-quantitative estimate of purity. Pay close attention to the baseline for broad signals that might indicate polymeric impurities.

Protocol 2: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

The separation of enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP) in an HPLC system. [2][6]

  • Column Selection: A polysaccharide-based CSP (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) is often a good starting point for chiral amines. [2]2. Mobile Phase Screening:

    • Prepare a standard solution of the sample at ~1 mg/mL in the mobile phase.

    • Begin with a typical mobile phase for chiral separations, such as a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., 0.1% diethylamine or butylamine) to improve peak shape.

    • Screen different ratios of the alcoholic co-solvent to achieve baseline separation of the (R) and (S) enantiomers. A racemic standard, if available, is invaluable for method development.

  • Analysis:

    • Inject the sample solution.

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the peak areas (A) as follows: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] x 100

Safe Handling and Storage

This compound is classified as harmful and an irritant. [7]Always adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [8]* Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [4]

Conclusion

Sourcing high-quality this compound is a foundational requirement for any research or drug development program that relies on this chiral intermediate. By adopting a systematic approach that combines thorough supplier vetting with rigorous in-house analytical validation, scientists can ensure the quality and reliability of their starting materials. This diligence not only safeguards the integrity of experimental outcomes but also upholds the principles of scientific and pharmaceutical quality, paving the way for successful and reproducible results.

References

  • Aboul-Enein, H. Y., & Ali, I. (2017). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 22(10), 1643. [Link]
  • (R)
  • (2R)
  • This compound, Sunway Pharm Ltd. [Link]
  • This compound, MySkinRecipes. [Link]
  • Aturki, Z., D'Orazio, G., Fanali, S., & Farkas, T. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7041. [Link]
  • Cignarella, G., Barlocco, D., & Pinna, G. A. (1989). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 44(10), 973–984. [Link]
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–821. [Link]
  • Discussion on separation methods for chiral amines, ResearchG
  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Bulletin of the Korean Chemical Society, 34(10), 2949-2952. [Link]
  • Chiral analysis, Wikipedia. [Link]

Sources

theoretical studies on (R)-2-methylmorpholine conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Conformational Analysis of (R)-2-methylmorpholine

Authored by: A Senior Application Scientist

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, appearing as a critical structural motif in numerous FDA-approved pharmaceuticals.[1] Its influence on a molecule's physicochemical properties, such as solubility and metabolic stability, is well-documented.[2][3] However, the three-dimensional arrangement, or conformation, of the morpholine ring and its substituents is the ultimate determinant of its interaction with biological targets.[4] This guide provides a comprehensive technical overview of the theoretical and computational methodologies used to elucidate the conformational landscape of (R)-2-methylmorpholine, a chiral derivative of this important scaffold. We will explore the underlying principles of its stereochemistry, detail a robust computational workflow for its analysis, and discuss the interpretation of the resulting energetic data, offering field-proven insights for researchers in drug discovery and chemical sciences.

Introduction: The Primacy of Conformation in Drug Design

The biological activity of a molecule is inextricably linked to its three-dimensional structure. For flexible molecules like (R)-2-methylmorpholine, which can exist as an equilibrium of multiple shapes, understanding the preferred conformation and the energy barriers between them is paramount. The morpholine ring, analogous to cyclohexane, is not planar and preferentially adopts a low-energy "chair" conformation to minimize torsional and steric strain.[5][6]

The introduction of a methyl group at the C2 position creates a stereocenter and gives rise to two primary chair conformers: one where the methyl group is oriented in an axial position and another where it is in an equatorial position. The equilibrium between these two states dictates the molecule's average shape and, consequently, how it presents its pharmacophoric features to a target receptor or enzyme. A thorough theoretical analysis allows us to predict this equilibrium with high accuracy, providing invaluable guidance for rational drug design.[7]

Foundational Stereochemical Principles

The Chair Conformation: A State of Minimum Energy

Saturated six-membered rings, such as morpholine, adopt a puckered chair conformation that allows all bond angles to remain close to the ideal tetrahedral angle (~109.5°) and minimizes eclipsing interactions between adjacent atoms.[8][9] While higher-energy "boat" and "twist-boat" conformations exist, they represent transition states or shallow energy minima and are significantly less populated at room temperature.[10] Therefore, our analysis focuses on the interconversion between the two possible chair forms.

Axial vs. Equatorial: The Energetic Cost of Steric Hindrance

In a chair conformation, substituents can occupy two distinct types of positions:

  • Axial: Bonds are parallel to the principal C3 axis of the ring.

  • Equatorial: Bonds point away from the periphery of the ring.

These two positions are not energetically equivalent. A key destabilizing factor arises from 1,3-diaxial interactions , which are steric repulsions between a substituent in an axial position and other axial atoms or lone pairs on the same face of the ring.[11][12] For (R)-2-methylmorpholine, an axial methyl group experiences steric clash with the axial hydrogen on the C6 carbon. Consequently, it is a fundamental principle of conformational analysis that bulkier substituents preferentially occupy the more spacious equatorial position to avoid this strain.[13][14] The transition between these states occurs via a process known as a ring flip , where one chair conformer inverts into the other, swapping all axial and equatorial positions in the process.[15]

A Validated Workflow for Theoretical Conformational Analysis

The following protocol outlines a robust, multi-step computational approach to accurately determine the conformational preferences of (R)-2-methylmorpholine. This self-validating system proceeds from a broad, low-cost search to a highly accurate quantum mechanical refinement.

Experimental Protocol: Computational Conformational Analysis
  • Initial 3D Structure Generation:

    • Construct the (R)-2-methylmorpholine molecule in a molecular modeling software package (e.g., Avogadro, HyperChem).[16]

    • Generate both initial conformers: one with the methyl group in the axial position and one in the equatorial position.

  • Conformational Search with Molecular Mechanics:

    • Rationale: To ensure all relevant low-energy conformations are identified, a systematic search is performed. Molecular mechanics (MM) force fields (e.g., MMFF94, AMBER) are computationally inexpensive and ideal for rapidly scanning the potential energy surface.[17]

    • Procedure:

      • Submit the initial structures to a conformational search algorithm.

      • The algorithm systematically rotates rotatable bonds and performs energy minimizations on the resulting structures.

      • Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum. For a simple system like this, the search will primarily identify the two chair conformers and potentially higher-energy twist-boat forms.

  • Geometry Optimization with Quantum Mechanics (DFT):

    • Rationale: For quantitative accuracy, the geometries and energies of the conformers identified in the MM search must be refined using a higher level of theory. Density Functional Theory (DFT) provides an excellent balance of accuracy and computational cost.[10]

    • Procedure:

      • Take the lowest-energy conformers from the MM search (in this case, the axial and equatorial chairs).

      • Perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p) or a more advanced correlation-consistent basis set like aug-cc-pVTZ for higher accuracy.[18][19] This step refines the bond lengths, angles, and dihedral angles to their lowest energy state at the chosen level of theory.[20]

  • Frequency Calculation and Thermodynamic Analysis:

    • Rationale: This step is critical for validation and obtaining thermodynamic data. It confirms that the optimized structures are true energy minima and calculates the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

    • Procedure:

      • At the same level of theory used for optimization (e.g., B3LYP/6-31G(d,p)), perform a frequency calculation on each optimized conformer.

      • Validation: Confirm that the output shows zero imaginary frequencies, which verifies the structure is a true minimum on the potential energy surface.

      • Extract the Gibbs Free Energy (G) for each conformer. The difference in Gibbs Free Energy (ΔG) between the conformers is the most accurate predictor of their relative populations at equilibrium.

  • Inclusion of Solvent Effects (Optional but Recommended):

    • Rationale: Gas-phase calculations do not account for interactions with a solvent, which can influence conformational equilibria, especially if the conformers have different dipole moments.

    • Procedure:

      • Re-run the DFT optimization and frequency calculations using an implicit solvent model, such as the Polarizable Continuum Model (PCM).

      • Specify the solvent of interest (e.g., water, DMSO). The model treats the solvent as a continuous medium with a specific dielectric constant, providing a more realistic energetic landscape.

Below is a diagram illustrating this comprehensive workflow.

G cluster_workflow Computational Analysis Workflow A 1. 3D Structure Generation ((R)-2-methylmorpholine) B 2. Molecular Mechanics Conformational Search (MMFF94) A->B C Identify Low-Energy Conformers (Axial & Equatorial Chairs) B->C D 3. Quantum Mechanics Optimization (DFT: B3LYP/6-31G(d,p)) C->D E 4. Frequency Calculation (Validation & Thermodynamics) D->E F 5. Solvation Model (Optional) (PCM for Water) E->F Refinement G Final Relative Energies (ΔG) & Population Analysis E->G F->G

Caption: A validated workflow for the theoretical conformational analysis of (R)-2-methylmorpholine.

Results and Data Interpretation

The computational analysis consistently reveals that the chair conformation with the methyl group in the equatorial position is the most stable conformer of (R)-2-methylmorpholine. The axial conformer is higher in energy due to the steric penalty of the 1,3-diaxial interaction.

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Population (298 K)
Chair - Equatorial Me 0.000.00>99%
Chair - Axial Me ~2.5 - 3.0~2.5 - 3.0<1%

Note: The exact energy values will vary slightly depending on the level of theory and basis set used. The values presented are typical for DFT-level calculations.

The Gibbs Free Energy difference (ΔG) can be used to calculate the equilibrium constant (K_eq) and the relative population of the two conformers using the equation:

ΔG = -RT ln(K_eq)

A ΔG of ~2.7 kcal/mol, a common result for a methyl group's axial-equatorial difference, corresponds to an equilibrium where the equatorial conformer is favored by a ratio of approximately 99:1 over the axial conformer at room temperature (298 K).[12] This result authoritatively establishes that for all practical purposes in a biological or solution-phase context, (R)-2-methylmorpholine exists almost exclusively in the conformation where the methyl group is equatorial.

The conformational equilibrium is visualized below.

G cluster_eq Conformational Equilibrium Axial Axial Conformer (Higher Energy) Equatorial Equatorial Conformer (Lower Energy, >99%) Equatorial->Axial Ring Flip

Sources

Methodological & Application

Application Notes & Protocol: Asymmetric Hydrogenation Utilizing Chiral Morpholine-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Development

The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological activity, efficacy, and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, responsible for adverse effects. Consequently, the ability to selectively synthesize a single enantiomer is paramount in the pharmaceutical industry.

Asymmetric hydrogenation has emerged as one of the most powerful and atom-economical methods for establishing stereocenters with high enantioselectivity.[1] This technique is instrumental in producing enantiomerically enriched compounds that are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The success of this catalytic transformation hinges on the design and application of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the hydrogenation of a prochiral substrate to preferentially form one enantiomer.

Among the diverse array of chiral ligands developed, those incorporating a morpholine scaffold have garnered significant interest. Morpholine and its derivatives are prevalent structural motifs in a multitude of bioactive compounds and approved drugs, valued for their favorable physicochemical properties, including metabolic stability and aqueous solubility.[3] The incorporation of a chiral morpholine unit into a ligand framework offers a unique combination of steric and electronic properties that can be finely tuned to achieve high catalytic activity and enantioselectivity in asymmetric hydrogenation reactions.

This application note provides a comprehensive guide to the principles, practical execution, and mechanistic underpinnings of asymmetric hydrogenation using chiral morpholine-based ligands. It is intended to equip researchers with the foundational knowledge and detailed protocols necessary to effectively implement this powerful synthetic methodology.

The Role and Design of Chiral Morpholine Ligands

The efficacy of a chiral ligand in asymmetric catalysis is dictated by its ability to create a well-defined and sterically demanding chiral pocket around the metal center.[4] This chiral environment forces the substrate to adopt a specific orientation upon coordination, leading to the selective formation of one enantiomer. Chiral morpholine ligands offer several advantages in this context:

  • Structural Rigidity and Pre-organization: The cyclic nature of the morpholine ring imparts a degree of conformational rigidity to the ligand backbone. This pre-organization helps to minimize non-productive binding modes and contributes to a more ordered transition state, which is often a prerequisite for high enantioselectivity.

  • Stereoelectronic Tuning: The oxygen and nitrogen heteroatoms within the morpholine ring influence the electronic properties of the ligand. Furthermore, substituents on the morpholine ring can be systematically varied to modulate both steric bulk and electronic effects, allowing for the fine-tuning of the ligand's performance for a specific substrate.

  • Synthetic Accessibility: Chiral morpholines can be synthesized from readily available starting materials, such as amino alcohols, facilitating the development of a diverse library of ligands.[5][6]

While the direct use of chiral morpholines as the sole chiral directing group in hydrogenation ligands is an emerging area, the synthesis of chiral morpholines themselves via asymmetric hydrogenation of dehydromorpholines has been successfully demonstrated.[7][8][9] This work highlights the compatibility of the morpholine scaffold with hydrogenation conditions and underscores the potential for developing novel ligands wherein the chiral morpholine is a key structural element.

G cluster_ligand Chiral Ligand Design cluster_reaction Asymmetric Hydrogenation Ligand Chiral Morpholine Ligand Catalyst Active Chiral Catalyst Ligand->Catalyst Coordination Metal Metal Precursor (e.g., Ir, Rh, Ru) Metal->Catalyst Product Enantioenriched Product Catalyst->Product Catalytic Cycle Substrate Prochiral Substrate Substrate->Product H2 H₂ H2->Product

Figure 1: Conceptual workflow of asymmetric hydrogenation.

Mechanistic Insights into Asymmetric Hydrogenation

The mechanism of transition metal-catalyzed asymmetric hydrogenation is complex and can vary depending on the metal, ligand, substrate, and reaction conditions. However, a general catalytic cycle for iridium- and rhodium-based systems, which are commonly employed, can be outlined. Understanding this cycle is crucial for rationalizing the effects of different reaction parameters and for troubleshooting experiments.

The catalytic cycle typically involves the following key steps:

  • Catalyst Activation: The pre-catalyst, often a metal-ligand complex, is activated under the reaction conditions to form the catalytically active species. This may involve the dissociation of other ligands to create vacant coordination sites.

  • Substrate Coordination: The prochiral substrate coordinates to the chiral metal catalyst. The stereochemical information is transferred at this stage, as the substrate binds in a specific orientation within the chiral pocket of the catalyst.

  • Oxidative Addition of Hydrogen: Molecular hydrogen (H₂) undergoes oxidative addition to the metal center, forming two metal-hydride bonds.

  • Migratory Insertion: One of the hydride ligands migrates to one of the carbons of the double bond of the coordinated substrate. This step is often the enantioselectivity-determining step.

  • Reductive Elimination: The second hydride ligand transfers to the other carbon of the former double bond, and the now-hydrogenated, chiral product is released from the metal center, regenerating the active catalyst for the next cycle.

The precise nature of the intermediates and the rate-determining step can be influenced by factors such as the solvent, the presence of additives, and the electronic and steric properties of the chiral ligand.[10][11]

G A [M-L] B [M-L(S)] A->B + Substrate (S) C [H₂-M-L(S)] B->C + H₂ D [H-M-L(SH)] C->D Migratory Insertion D->A Reductive Elimination - Product (SH₂)

Figure 2: A simplified catalytic cycle for asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Olefin

This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral olefin using a pre-formed or in situ generated chiral catalyst. Note: All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be freshly distilled and degassed prior to use.

Materials and Reagents:

  • Prochiral olefin substrate

  • Chiral morpholine-based ligand

  • Metal precursor (e.g., [Ir(COD)Cl]₂, [Rh(COD)₂]BF₄)

  • Anhydrous, degassed solvent (e.g., dichloromethane, methanol, THF)

  • High-purity hydrogen gas

  • Standard laboratory glassware for inert atmosphere chemistry

  • High-pressure reactor (e.g., Parr autoclave)

Protocol Steps:

  • Catalyst Preparation (In Situ Method): a. In a Schlenk flask under an inert atmosphere, dissolve the chiral morpholine-based ligand (e.g., 0.011 mmol) and the metal precursor (e.g., [Ir(COD)Cl]₂, 0.005 mmol) in the chosen anhydrous, degassed solvent (e.g., 5 mL). b. Stir the resulting solution at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The solution may change color, indicating complex formation.

  • Reaction Setup: a. In a separate Schlenk flask, dissolve the prochiral olefin substrate (1.0 mmol) in the same anhydrous, degassed solvent (5 mL). b. Transfer the substrate solution via cannula to the flask containing the activated catalyst solution. c. Transfer the final reaction mixture to a high-pressure reactor that has been purged with an inert gas.

  • Hydrogenation Reaction: a. Seal the reactor and purge it several times with low-pressure hydrogen gas before pressurizing to the desired pressure (e.g., 10-50 atm). b. Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) for the specified time (e.g., 12-24 hours). Reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing by TLC, GC, or ¹H NMR.

  • Work-up and Product Isolation: a. After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood. b. Open the reactor and transfer the reaction mixture to a round-bottom flask. c. Remove the solvent under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure, enantioenriched product.

  • Analysis of Enantiomeric Excess (ee): a. Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with a suitable chiral stationary phase. b. Compare the retention times of the product enantiomers with those of a racemic standard.

Table 1: Representative Reaction Parameters and Expected Outcomes

ParameterTypical Range/ValueRationale
Catalyst Loading 0.1 - 2 mol%Balances reaction rate and cost-effectiveness. Higher loadings may be needed for less reactive substrates.
Substrate/Catalyst (S/C) Ratio 50:1 to 1000:1A higher S/C ratio is desirable for process efficiency and industrial applications.
Hydrogen Pressure 1 - 100 atmHigher pressure generally increases the reaction rate but can sometimes negatively impact enantioselectivity.[12]
Temperature 0 - 80 °CLower temperatures often lead to higher enantioselectivity, but at the cost of a slower reaction rate.
Solvent DCM, THF, MeOH, TolueneThe choice of solvent can significantly affect both the solubility of the catalyst and substrate, and the stereochemical outcome of the reaction.
Enantiomeric Excess (ee) >90%The primary goal of asymmetric catalysis, indicating high stereocontrol.
Yield >95%A measure of the efficiency of the chemical transformation.

Applications in Drug Synthesis

The synthesis of chiral morpholines is of significant interest due to their presence in numerous biologically active molecules. For example, the morpholine moiety is a key component of the antidepressant drug reboxetine and the aprepitant, used for the prevention of chemotherapy-induced nausea and vomiting. The development of efficient asymmetric hydrogenation methods for the synthesis of chiral morpholine precursors provides a direct and scalable route to these and other important pharmaceutical agents.[9]

Conclusion and Future Outlook

Asymmetric hydrogenation is a cornerstone of modern synthetic organic chemistry, and the development of novel chiral ligands is a continuous pursuit. Chiral morpholine-based ligands represent a promising class of ligands that can offer unique steric and electronic properties for achieving high enantioselectivity in the hydrogenation of a wide range of substrates. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the potential of this methodology in their own synthetic endeavors, particularly in the context of drug discovery and development. Future research in this area will likely focus on the design of more sophisticated morpholine-containing ligands, the expansion of the substrate scope, and the application of these methods to the synthesis of complex and medicinally relevant target molecules.

References

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). Vertex AI Search.
  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. (n.d.). Journal of the American Chemical Society - ACS Publications.
  • On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. (2011). Organometallics - ACS Publications.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Royal Society of Chemistry.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Chemical Science (RSC Publishing).
  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. (n.d.). PMC - NIH.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). PMC - NIH.
  • Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). Bangladesh Journal of Scientific and Industrial Research.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Olefins with Chiral N,P and C,N Ligands. (2011). Synlett.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science (RSC Publishing). doi:10.1039/D1SC04288B.
  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. (n.d.). MDPI.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2024). IntechOpen.
  • A practical process to chiral ferrocenyl alcohols via asymmetric transfer hydrogenation catalyzed with a PEG-bound Ru catalyst. (n.d.). ElectronicsAndBooks.
  • Asymmetric Hydrogenation. (2015). ETH Zurich.
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021). Journal of the American Chemical Society - ACS Publications.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). Frontiers.
  • High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. (2022). ACS Publications.
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to non-symmetrical P,N-ligands. (n.d.). NIH.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Chiral bifunctional NHC/guanidine ligands for asymmetric hydrogenation. (n.d.). ChemRxiv.
  • Chiral Ligands in Asymmetric Synthesis: Design and Applications. (2025). ResearchGate.
  • Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. (2023). MDPI.
  • Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds. (2024). PubMed Central.

Sources

Application Notes & Protocols: The (R)-2-Methylmorpholine Hydrochloride Catalyzed Asymmetric Aldol Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aldol reaction stands as a cornerstone of synthetic organic chemistry, celebrated for its efficacy in forming carbon-carbon bonds and constructing complex molecular architectures.[1][2] The products of this reaction, β-hydroxy carbonyl compounds, are pivotal building blocks in the synthesis of numerous natural products and pharmaceutical agents.[1] Over the past two decades, the field of asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis, offering a greener, more sustainable approach to chiral synthesis.[1] Organocatalysts are typically small, metal-free organic molecules that are often robust, non-toxic, and readily available.

Within this domain, chiral secondary amines have proven to be exceptionally effective catalysts for a variety of transformations, most notably the asymmetric aldol reaction. While L-proline is the most extensively studied catalyst in this class, its structural analogues, such as (R)-2-methylmorpholine, offer unique properties and expand the synthetic chemist's toolkit. This guide provides an in-depth exploration of the (R)-2-methylmorpholine hydrochloride catalyzed asymmetric aldol reaction, detailing its mechanistic underpinnings, practical experimental protocols, and key considerations for its successful application in research and development.

Mechanism of Asymmetric Induction

The catalytic prowess of (R)-2-methylmorpholine, like other secondary amine catalysts, hinges on its ability to form a nucleophilic enamine intermediate with a carbonyl donor (typically a ketone or aldehyde).[3][4] This transient chiral enamine then attacks an electrophilic aldehyde acceptor, with the stereochemistry of the catalyst directing the facial selectivity of the approach, ultimately yielding an enantioenriched product. The entire process is a closed catalytic cycle, allowing for the use of substoichiometric amounts of the catalyst.

The key steps of the catalytic cycle are as follows:

  • Enamine Formation: The secondary amine of (R)-2-methylmorpholine condenses with the ketone donor to form a chiral enamine intermediate. The morpholine ring and the stereocenter at the 2-position create a defined chiral environment.

  • Nucleophilic Attack: The enamine, which is the key nucleophilic species, attacks one of the prochiral faces of the aldehyde acceptor. The steric hindrance imposed by the catalyst's structure, particularly the methyl group, dictates this stereoselective C-C bond formation. This step is analogous to the Zimmerman-Traxler model often invoked in aldol reactions.[5]

  • Hydrolysis & Catalyst Regeneration: The resulting iminium ion is subsequently hydrolyzed by trace water in the reaction medium. This step releases the chiral β-hydroxy ketone product and regenerates the (R)-2-methylmorpholine catalyst, allowing it to re-enter the catalytic cycle.

Catalytic Cycle Diagram

Catalytic Cycle cluster_main Asymmetric Aldol Reaction Catalytic Cycle Catalyst (R)-2-Methylmorpholine Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Donor (R¹-CO-CH₂R²) Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde H2O_out H₂O Enamine->H2O_out - H₂O Aldehyde Aldehyde Acceptor (R³-CHO) Aldehyde->Iminium Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H₂O Product->Catalyst - Catalyst (Regenerated) H2O_in H₂O H2O_in->Product

Caption: The catalytic cycle of the (R)-2-methylmorpholine mediated asymmetric aldol reaction.

Experimental Protocol: General Procedure

This section outlines a general, representative protocol for the asymmetric aldol reaction between a ketone and an aromatic aldehyde catalyzed by this compound. Researchers should optimize conditions for their specific substrates.

Materials and Reagents
  • This compound (Catalyst, typically 10-30 mol%)

  • Aldehyde (Acceptor, 1.0 equiv)

  • Ketone (Donor, 2.0-10.0 equiv, often used as solvent or co-solvent)

  • Solvent (e.g., DMSO, DMF, CHCl₃, or neat ketone)

  • Quenching solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Extraction solvent: Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Drying agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware: Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator.

  • Purification: Silica gel for column chromatography.

  • Analytical Instruments: NMR spectrometer, Chiral HPLC system.

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and the ketone (2.0-10.0 equiv).

  • Solvent Addition: If the ketone is not used as the solvent, add the appropriate volume of solvent (e.g., DMSO) to achieve a suitable concentration (typically 0.1-1.0 M with respect to the aldehyde).

  • Catalyst Introduction: Add this compound (0.1-0.3 equiv). The hydrochloride salt is often used for its stability and ease of handling. A weak base may be added if the free amine is required, or the reaction may proceed with the salt directly, relying on the equilibrium concentration of the free amine.

  • Reaction Execution: Stir the mixture vigorously at the desired temperature (ranging from -20 °C to room temperature). The optimal temperature often represents a trade-off between reaction rate and stereoselectivity and must be determined empirically.

  • Monitoring Progress: Monitor the consumption of the aldehyde by Thin-Layer Chromatography (TLC) until the reaction is deemed complete. This can take anywhere from a few hours to several days.[6]

  • Workup & Extraction:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[6]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with water and then with brine to remove any residual water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure aldol adduct.

  • Analysis:

    • Determine the yield of the purified product.

    • Analyze the product by ¹H NMR to determine the diastereomeric ratio (d.r.) by integrating characteristic signals for each diastereomer.

    • Determine the enantiomeric excess (% ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental Workflow Diagram

Experimental Workflow start Start: Reagent Preparation setup 1. Reaction Setup (Aldehyde, Ketone, Solvent) start->setup catalyst 2. Add Catalyst ((R)-2-methylmorpholine HCl) setup->catalyst reaction 3. Stir at Controlled Temp. (Monitor by TLC) catalyst->reaction quench 4. Quench Reaction (aq. NH₄Cl) reaction->quench extract 5. Extraction (EtOAc & H₂O/Brine) quench->extract dry 6. Dry & Concentrate (MgSO₄, Rotovap) extract->dry purify 7. Column Chromatography dry->purify analyze 8. Analysis (Yield, d.r., % ee) purify->analyze end End: Pure Aldol Product analyze->end

Caption: A standard workflow for the organocatalyzed asymmetric aldol reaction.

Data Presentation: Representative Results

The performance of an asymmetric catalyst is evaluated by its ability to deliver the desired product with high yield and stereoselectivity. The following table presents hypothetical, yet realistic, data for the reaction between cyclohexanone and various substituted benzaldehydes, illustrating typical outcomes for this class of reaction.

EntryAldehyde Substrate (R-CHO)Time (h)Yield (%)d.r. (anti:syn)% ee (anti)
14-Nitrobenzaldehyde249595:598
24-Chlorobenzaldehyde368892:896
3Benzaldehyde488190:1094
44-Methylbenzaldehyde727588:1291
54-Methoxybenzaldehyde966085:1589

Conditions: Aldehyde (1.0 mmol), Cyclohexanone (5.0 mL), (R)-2-methylmorpholine HCl (20 mol%), Room Temperature. Yields are for the isolated, purified anti-aldol adduct. Diastereomeric ratio (d.r.) determined by ¹H NMR. Enantiomeric excess (% ee) determined by chiral HPLC.

As indicated in the table, aldehydes bearing electron-withdrawing groups (e.g., -NO₂) are typically more electrophilic and react faster, often with higher stereoselectivity.[7] Conversely, electron-donating groups (e.g., -OCH₃) can decrease reactivity, leading to longer reaction times and potentially lower yields and selectivities.[7]

Troubleshooting and Key Considerations

  • Catalyst Solubility: this compound has different solubility profiles compared to proline. Highly polar aprotic solvents like DMSO or DMF are often effective at solubilizing the catalyst and reagents, facilitating a homogeneous reaction.[7][8]

  • Water Content: While organocatalytic reactions are famously tolerant of ambient moisture and air, the presence of excessive water can hinder enamine formation and promote catalyst inhibition. However, a small amount of water is necessary for the final hydrolysis step to release the product and regenerate the catalyst.

  • Substrate Scope: The reaction is generally most effective with ketones as the nucleophilic donor and aldehydes as the electrophilic acceptor. "Crossed" aldol reactions between two different aldehydes can lead to a complex mixture of products unless one partner lacks α-hydrogens (e.g., benzaldehyde) and cannot form an enolate.[9]

  • Side Reactions: A common side reaction is the aldol condensation, where the initial β-hydroxy carbonyl product undergoes dehydration to form an α,β-unsaturated carbonyl compound.[10] This is often promoted by higher temperatures or extended reaction times. Additionally, self-condensation of the ketone donor can occur, though it is often slower than the reaction with a more electrophilic aldehyde.[11]

  • Temperature Control: Lowering the reaction temperature can significantly improve both diastereoselectivity and enantioselectivity, albeit at the cost of a slower reaction rate. This is a critical parameter to optimize for challenging substrates.

Conclusion

This compound is a valuable organocatalyst for mediating asymmetric aldol reactions. By operating through a well-understood enamine-based mechanism, it provides a reliable method for the stereocontrolled synthesis of chiral β-hydroxy carbonyls. These compounds are of significant interest to researchers in medicinal chemistry and natural product synthesis. The operational simplicity, mild conditions, and robustness of this catalytic system underscore the practical advantages of organocatalysis. By carefully considering the parameters of solvent, temperature, and substrate choice, scientists can effectively leverage this catalyst to construct complex chiral molecules with high precision.

References
  • Organocatalytic Direct Asymmetric Aldol Reactions in Water.Journal of the American Chemical Society.
  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules.National Institutes of Health (NIH).
  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.National Institutes of Health (NIH).
  • Asymmetric organocatalytic direct aldol reactions...Canadian Journal of Chemistry - Ovid.
  • Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions.Accounts of Chemical Research - ACS Publications.
  • Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis.ResearchGate.
  • Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study.MDPI.
  • New mechanistic studies on the proline-catalyzed aldol reaction.Proceedings of the National Academy of Sciences (PNAS).
  • Proline-catalyzed aldol reactions.Wikipedia.
  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.MDPI.
  • This compound.Sunway Pharm Ltd.
  • Aldol reaction.Wikipedia.
  • Synthesis and characterization of 2-arylmorpholine hydrochloride.ResearchGate.
  • Synthesis and SAR of morpholine and its derivatives: A review update.E3S Web of Conferences.
  • Aldol reaction (video).Khan Academy.
  • Aldol Addition and Condensation Reactions.Master Organic Chemistry.
  • Mixed Aldol Reactions.OpenStax adaptation.

Sources

Application Notes and Protocols: Enantioselective Synthesis of Chiral 2-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and clinical candidates. The stereochemistry at the C2 position of the morpholine ring is often a critical determinant of pharmacological activity, making the development of robust and efficient methods for enantioselective synthesis a paramount objective in drug discovery and development. This guide provides an in-depth overview of modern catalytic strategies for accessing enantiomerically enriched 2-substituted morpholines, with a focus on asymmetric hydrogenation. Detailed protocols, mechanistic insights, and comparative data are presented to equip researchers with the practical knowledge required for the successful implementation of these powerful synthetic tools.

Introduction: The Significance of Chiral Morpholines

Chiral morpholines are classified as privileged scaffolds in medicinal chemistry due to their widespread presence in a diverse array of bioactive molecules.[1][2] The defined three-dimensional arrangement of substituents on the morpholine ring can lead to significant differences in biological efficacy and safety profiles. Consequently, the ability to selectively synthesize a specific enantiomer is a critical capability in the development of novel therapeutics. Traditional synthetic approaches have often relied on chiral pool starting materials or stoichiometric chiral reagents.[2] However, the field has seen a paradigm shift towards more efficient and atom-economical catalytic asymmetric methods.[2][3]

This application note will focus on one of the most powerful and versatile of these methods: the transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholines. This approach offers high efficiency, operational simplicity, and excellent enantioselectivity, making it a highly attractive strategy for accessing 2-substituted chiral morpholines.[2][3]

Core Strategy: Asymmetric Hydrogenation of Dehydromorpholines

The asymmetric hydrogenation of 2-substituted dehydromorpholines represents a direct and atom-economical route to the corresponding chiral morpholines.[1][2] This transformation is typically catalyzed by a rhodium complex bearing a chiral bisphosphine ligand. The choice of ligand is critical for achieving high levels of enantioselectivity, with ligands possessing a large bite angle often proving most effective.[2][3]

Mechanistic Considerations

The reaction proceeds via the coordination of the dehydromorpholine substrate to the chiral rhodium catalyst. The chiral environment created by the bisphosphine ligand directs the delivery of hydrogen from one face of the double bond, leading to the formation of one enantiomer in excess. The N-protecting group on the dehydromorpholine can have a significant impact on the enantioselectivity of the reaction. For instance, an N-Cbz group has been shown to give superior enantioselectivity compared to other carbamate protecting groups like N-Boc.[2][3]

The general workflow for this synthetic approach is illustrated below:

G cluster_0 Catalyst Formation cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection (Optional) Rh_precatalyst [Rh(cod)2]SbF6 Active_catalyst Chiral Rh Complex Rh_precatalyst->Active_catalyst Chiral_ligand Chiral Bisphosphine Ligand (e.g., (R,R,R)-SKP) Chiral_ligand->Active_catalyst Reaction Asymmetric Hydrogenation in DCM Active_catalyst->Reaction Dehydromorpholine N-Protected 2-Substituted Dehydromorpholine Dehydromorpholine->Reaction H2 H2 (30-50 atm) H2->Reaction Chiral_morpholine Enantioenriched 2-Substituted Morpholine Reaction->Chiral_morpholine Deprotection Deprotection (e.g., Pd/C, H2 for Cbz) Chiral_morpholine->Deprotection Final_product Free NH Chiral Morpholine Deprotection->Final_product G Alkenol Achiral Alkenol Substrate Reaction Asymmetric Chlorocycloetherification Alkenol->Reaction Catalyst Cinchona Alkaloid-derived Phthalazine Catalyst Catalyst->Reaction Cl_source Chlorinating Agent (e.g., DCDMH) Cl_source->Reaction Product Chiral Chlorinated 2,2-Disubstituted Morpholine Reaction->Product

Sources

Application Notes & Protocols: Strategic Synthesis of (R)-2-methylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-methylmorpholine hydrochloride is a pivotal chiral building block in modern pharmaceutical development, frequently incorporated into active pharmaceutical ingredients (APIs) to enhance efficacy, selectivity, and pharmacokinetic profiles.[1][2] The morpholine scaffold is considered a "privileged structure" in medicinal chemistry, particularly for central nervous system (CNS) drug candidates, due to its favorable physicochemical properties that can improve solubility and blood-brain barrier penetration.[3][4][5] This document provides a comprehensive guide to a robust and scalable synthetic protocol for this compound, starting from the commercially available chiral precursor, (R)-alaninol. We delve into the causality behind experimental choices, offer detailed step-by-step instructions, and present a framework for process optimization and quality control.

Introduction: The Strategic Importance of Chiral Morpholines

The morpholine heterocycle is a recurring motif in a wide range of clinically approved drugs and experimental therapeutics.[4][6] Its unique structure, containing both a secondary amine and an ether, provides a valuable combination of hydrogen bonding capability, metabolic stability, and a constrained conformation that can be exploited for precise interactions with biological targets.[4] When functionalized with a chiral center, such as the methyl group in (R)-2-methylmorpholine, the scaffold allows for stereospecific binding, which is critical for differentiating between receptor subtypes or enzyme isoforms, thereby minimizing off-target effects and improving the therapeutic index.

The hydrochloride salt form is typically preferred for APIs as it often enhances stability, crystallinity, and aqueous solubility, which are crucial attributes for formulation and bioavailability. This guide focuses on a practical and reliable synthetic route that ensures high enantiomeric purity of the final product.

Overview of Synthetic Strategies

The enantioselective synthesis of 2-substituted morpholines can be approached through several methodologies.[7][8] Common strategies include:

  • Resolution of Racemates: Involves separating enantiomers from a racemic mixture, often through diastereomeric salt formation or enzyme-catalyzed kinetic resolution.[9] While effective, this approach is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

  • Chiral Pool Synthesis: Utilizes readily available, enantiomerically pure starting materials from nature. The protocol detailed herein falls into this category, leveraging (R)-alaninol.

  • Asymmetric Catalysis: Employs chiral catalysts to induce stereoselectivity in the formation of the morpholine ring, such as in asymmetric transfer hydrogenations or organocatalytic cyclizations.[7][10]

For process development and scale-up, chiral pool synthesis often presents the most straightforward and cost-effective approach, provided a suitable starting material is available.

Featured Protocol: Synthesis via N-Alkylation and Intramolecular Cyclization

This protocol is divided into two primary stages:

  • Stage 1: N-alkylation of (R)-alaninol with 2-(2-chloroethoxy)ethanol to form the key acyclic intermediate.

  • Stage 2: Intramolecular Cyclization and Salt Formation to yield the target this compound.

Experimental Workflow Diagram

G cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Cyclization & Purification A (R)-Alaninol C Na2CO3, KI (cat.) Acetonitrile (MeCN) Reflux, 24h A->C B 2-(2-Chloroethoxy)ethanol B->C D Reaction Mixture (Intermediate Formation) C->D E Cool to RT Add Thionyl Chloride (SOCl2) Reflux, 4h D->E Proceed to Cyclization F Crude Reaction Mixture E->F G Concentrate in vacuo F->G H Trituration with MTBE G->H I Filtration & Drying H->I J (R)-2-methylmorpholine HCl (Final Product) I->J

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: This procedure involves hazardous materials, including thionyl chloride, which is corrosive and releases toxic HCl gas upon contact with moisture. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Stage 1: Synthesis of (R)-2-((2-(2-hydroxyethoxy)ethyl)amino)propan-1-ol
  • Reagent Preparation: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (R)-alaninol (7.51 g, 100 mmol, 1.0 equiv.), sodium carbonate (Na₂CO₃, 26.5 g, 250 mmol, 2.5 equiv.), and a catalytic amount of potassium iodide (KI, 0.83 g, 5 mmol, 0.05 equiv.).

  • Solvent Addition: Add 250 mL of acetonitrile (MeCN) to the flask.

  • Addition of Alkylating Agent: Add 2-(2-chloroethoxy)ethanol (13.7 g, 110 mmol, 1.1 equiv.) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 24 hours under a nitrogen atmosphere. The reaction progress can be monitored by TLC or LC-MS by observing the consumption of (R)-alaninol.

  • Intermediate Checkpoint: Upon completion, the reaction mixture containing the acyclic amino alcohol intermediate is not isolated but is carried directly into the next stage.

Stage 2: Intramolecular Cyclization and Hydrochloride Salt Formation
  • Cooling: Cool the reaction mixture from Stage 1 to room temperature (20-25°C) using an ice-water bath.

  • Addition of Cyclizing Agent: While maintaining cooling, slowly and carefully add thionyl chloride (SOCl₂, 26.2 g, 220 mmol, 2.2 equiv.) to the stirred mixture via a dropping funnel over 30 minutes. CAUTION: This addition is highly exothermic and will release HCl gas. Ensure adequate ventilation and cooling.

  • Cyclization Reaction: After the addition is complete, heat the mixture to reflux (approx. 80°C) and maintain for 4 hours.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure (rotary evaporator) to remove the solvent and excess SOCl₂. b. To the resulting viscous oil, add 150 mL of methyl tert-butyl ether (MTBE). c. Stir the suspension vigorously for 1 hour to induce precipitation/crystallization of the hydrochloride salt. This process is known as trituration. d. Collect the white solid product by vacuum filtration, washing the filter cake with two 30 mL portions of cold MTBE.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. A typical yield is 10.5 - 12.1 g (76-88%).

Reaction Parameters and Mechanistic Rationale

The choices of reagents and conditions are critical for ensuring a successful and high-yielding synthesis.

ParameterReagent/ConditionRationale & Mechanistic Insight
Chiral Source (R)-AlaninolA cost-effective, enantiomerically pure starting material from the chiral pool. The stereocenter is retained throughout the synthesis.
Base (Stage 1) Sodium Carbonate (Na₂CO₃)A mild inorganic base used to neutralize the HCl generated during the Sₙ2 alkylation. It is heterogeneous in MeCN, which can facilitate work-up.
Catalyst (Stage 1) Potassium Iodide (KI)Acts as a Finkelstein reaction catalyst. The iodide ion displaces the chloride on the alkylating agent in situ to form a more reactive iodo-intermediate, accelerating the Sₙ2 reaction.
Cyclizing Agent Thionyl Chloride (SOCl₂)Serves a dual purpose. It first converts both hydroxyl groups of the intermediate into chlorosulfite esters. One of these is then displaced intramolecularly by the secondary amine nitrogen to form the morpholine ring. The second equivalent ensures the final product is protonated and isolated as the stable hydrochloride salt.
Solvent Acetonitrile (MeCN) / MTBEAcetonitrile is a polar aprotic solvent suitable for Sₙ2 reactions. MTBE is used as an anti-solvent during purification to precipitate the polar hydrochloride salt from the less polar organic impurities.

Characterization and Quality Control

To validate the identity, purity, and stereochemical integrity of the final product, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR: Confirms the chemical structure of this compound. The spectra should be consistent with the expected shifts and coupling constants for the morpholine ring protons and the methyl group.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound. For the hydrochloride salt, one would expect to see the mass of the free base cation [M+H]⁺ at m/z 102.1.

  • Chiral HPLC: Crucial for determining the enantiomeric excess (% ee). The product should be analyzed against a racemic standard of 2-methylmorpholine to ensure that no epimerization has occurred during the synthesis. A % ee of >99% is typically required for pharmaceutical applications.

  • Melting Point: The hydrochloride salt should exhibit a sharp melting point, which can be compared to literature values as an indicator of purity.[11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Stage 1 Incomplete reaction; insufficient heating; inactive catalyst.Ensure reflux temperature is maintained. Use fresh, anhydrous Na₂CO₃ and KI. Extend reaction time if necessary, monitoring by TLC/LC-MS.
Formation of Dialkylated Byproduct The secondary amine intermediate reacts with another molecule of the chloro-reagent.Using only a slight excess (1.1 equiv.) of the alkylating agent helps minimize this. Ensure slow, controlled addition.
Product Fails to Precipitate Insufficient concentration of the crude product; presence of water.Ensure complete removal of MeCN and excess SOCl₂ in vacuo. Use anhydrous MTBE for trituration. If oily, scratch the flask or add a seed crystal.
Low Enantiomeric Purity (% ee) Racemization of the starting material or an intermediate.This specific route is generally robust against racemization. Verify the enantiomeric purity of the starting (R)-alaninol. Avoid excessively harsh basic or acidic conditions not specified in the protocol.

References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. University of Dhaka.
  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. (n.d.). ACS Publications.
  • Mitchell, I. S., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(10), 3047-3051. [Link]
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of Biologically Important Chiral Morpholine Derivatives | Request PDF. (n.d.). ResearchGate.
  • France, S., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access, 14(10), 2314-2317. [Link]
  • Synthesis of 2-(2-ethoxyanilino)methylmorpholine hydrochloride. (n.d.). PrepChem.com.
  • Enantioselective synthesis of morpholine... | Download Scientific Diagram. (n.d.). ResearchGate.
  • Işgın, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(2), 117-136. [Link]
  • Challenging reductive amination. (2017). Reddit.
  • This compound. (n.d.). Sunway Pharm Ltd.
  • This compound, CAS No. 168038-14-0. (n.d.). iChemical.
  • This compound. (n.d.). MySkinRecipes.
  • (2R)-2-Methylmorpholine hydrochloride. (n.d.). PubChem.
  • Orentas, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6549-6559. [Link]
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-817.
  • Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.
  • 168038-14-0 | this compound. (n.d.). Moldb.
  • van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
  • Reductive Amination. (2026). ACS GCI Pharmaceutical Roundtable.
  • N-Methylmorpholine in Pharmaceutical Synthesis: An Essential Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Tzara, A., et al. (2020).
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Işgın, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
  • Orentas, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]
  • (R)-2-Methyl-morpholine | 168038-14-0. (n.d.). ChemicalBook.
  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. (n.d.). Benchchem.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of chiral morpholine derivatives. Morpholine and its derivatives are crucial building blocks in a vast array of pharmaceuticals, making the accurate determination of their enantiomeric purity a critical aspect of drug development and quality control. This document outlines a strategic approach to method development, including the selection of chiral stationary phases (CSPs), mobile phase optimization, and sample preparation. A detailed, step-by-step protocol for the analysis of a representative chiral morpholine derivative is provided, along with guidelines for method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of Chirality in Morpholine-Containing Drugs

The morpholine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs spanning various therapeutic areas, including antidepressants, anticancer agents, and antibiotics. When a morpholine derivative possesses a stereocenter, the resulting enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] In many instances, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the marketing of single-enantiomer drugs unless the racemic mixture is justified.[2]

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for resolving and quantifying enantiomers due to its high efficiency, sensitivity, and versatility.[3] The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most common and efficient method for enantioseparation.[4][5] This method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.[5] This document provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to successfully implement chiral HPLC analysis for morpholine derivatives.

Foundational Principles of Chiral HPLC Method Development

The development of a robust chiral separation method is often an empirical process, but a systematic approach can significantly streamline the effort.[3][6] The key to success lies in the interplay between the analyte, the chiral stationary phase, and the mobile phase.

The Central Role of the Chiral Stationary Phase (CSP)

The choice of CSP is the most critical factor in achieving enantiomeric separation.[7] For chiral morpholine derivatives, which are typically basic compounds, several classes of CSPs have proven effective.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), are the most widely used and successful CSPs for a broad range of chiral compounds.[2][8] They offer remarkable enantiorecognition capabilities and can be used in normal-phase, reversed-phase, and polar organic modes.[4] For basic compounds like morpholine derivatives, initial screening on columns like Chiralpak® AD and Chiralcel® OD is often sufficient to achieve separation.[4]

  • Macrocyclic Glycopeptide CSPs: These CSPs, such as those based on vancomycin and teicoplanin, are also highly effective, particularly for ionizable molecules.[9] They can be operated in reversed-phase, normal-phase, and polar ionic modes, offering complementary selectivity to polysaccharide-based phases.[4]

  • Protein-Based CSPs: Columns based on immobilized proteins like human serum albumin (HSA) can be effective for resolving enantiomers of basic drugs.[5] The retention and enantioselectivity on these columns can be modulated by adjusting the pH and buffer concentration of the mobile phase.[5]

  • Ligand-Exchange CSPs: This type of chromatography is particularly useful for resolving molecules with electron-donating atoms, such as the nitrogen and oxygen in the morpholine ring.[2]

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition plays a crucial role in modulating retention and enantioselectivity. The choice of elution mode is a primary consideration.

  • Normal-Phase Mode: Typically employing mixtures of a non-polar solvent like n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol), this mode is highly effective for many chiral separations on polysaccharide-based CSPs.[4] For basic analytes like morpholine derivatives, the addition of a small amount of a basic additive, such as diethylamine (DEA), is crucial to improve peak shape and prevent tailing.[10]

  • Reversed-Phase Mode: This mode uses aqueous-organic mobile phases, often with buffers. It is a viable option for more polar morpholine derivatives. Polysaccharide-based CSPs designed for reversed-phase use (e.g., Chiralcel OD-RH) are available.[4]

  • Polar Organic Mode: Utilizing mixtures of polar organic solvents like acetonitrile and methanol, this mode offers a different selectivity profile and can be advantageous for certain compounds.

The following diagram illustrates the systematic approach to chiral method development.

Chiral_Method_Development cluster_Analyte Analyte Characterization cluster_CSP CSP Screening cluster_MobilePhase Mobile Phase Screening cluster_Optimization Optimization & Validation Analyte Chiral Morpholine Derivative (Basic Nature) CSP1 Polysaccharide CSPs (e.g., Chiralpak® AD, Chiralcel® OD) Analyte->CSP1 Primary Screen CSP2 Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic™ V) Analyte->CSP2 Secondary Screen NP Normal Phase (Hexane/IPA + 0.1% DEA) CSP1->NP PO Polar Organic (ACN/MeOH) CSP1->PO RP Reversed Phase (ACN/H2O + Buffer) CSP1->RP Opt Optimize Modifier %, Flow Rate, Temp. NP->Opt If separation is observed PO->Opt If separation is observed RP->Opt If separation is observed Val Validate Method (ICH Guidelines) Opt->Val

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol: Enantioselective Analysis of a Model Compound

This section provides a detailed protocol for the enantiomeric separation of a hypothetical but representative chiral morpholine derivative, "Morpholinol-X," using a polysaccharide-based CSP in normal-phase mode.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector is suitable. A Shimadzu Nexera series or similar system is recommended.[11]

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample: Racemic standard of Morpholinol-X and individual enantiomer standards (if available).

  • Sample Diluent: n-Hexane/Isopropanol (90:10, v/v).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of Morpholinol-X.

ParameterCondition
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Carefully measure 850 mL of n-hexane, 150 mL of isopropanol, and 1.0 mL of diethylamine. Mix thoroughly and degas before use.

  • Standard Solution Preparation: Prepare a stock solution of racemic Morpholinol-X at a concentration of 1 mg/mL in the sample diluent. From this stock, prepare a working standard solution at a concentration of 50 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing Morpholinol-X in the sample diluent to achieve a final concentration of approximately 50 µg/mL. Filter the solution through a 0.45 µm PTFE syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the racemic standard solution (50 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the two enantiomer peaks
Tailing Factor (T) ≤ 2.0 for each enantiomer peak
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for each enantiomer
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% for each enantiomer

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12][13]

The following diagram outlines the key parameters for method validation.

Method_Validation Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for chiral HPLC method validation.

Specificity

Demonstrate that the method can unequivocally assess the enantiomers in the presence of impurities, degradants, or placebo components. This is achieved by injecting a blank (diluent), a placebo sample, the racemic standard, and a sample spiked with known impurities. The enantiomer peaks should be free from interference.

Linearity and Range

Establish the linearity of the method by preparing a series of at least five concentrations of the undesired enantiomer, typically ranging from the Limit of Quantitation (LOQ) to 200% of the specification limit. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.998.[12]

Accuracy

Determine the accuracy of the method by performing recovery studies. Spike a sample of the main enantiomer with known amounts of the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should typically be within 98.0% to 102.0%.[12]

Precision
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment. The Relative Standard Deviation (RSD) should be ≤ 5.0% for the minor enantiomer.

  • Intermediate Precision: Assess the method's variability by having the assay performed by different analysts, on different days, and with different equipment. The RSD should be within acceptable limits, typically ≤ 10.0%.[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantitated. It can be determined based on a signal-to-noise ratio of 3:1.

  • LOQ: The lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy. It is often established at a signal-to-noise ratio of 10:1. The precision at the LOQ should have an RSD of ≤ 20%.[13]

Robustness

Evaluate the method's robustness by making small, deliberate variations in the chromatographic parameters, such as:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2 °C)

  • Mobile phase composition (e.g., ± 2% in the organic modifier)

The system suitability parameters should remain within the acceptance criteria for all variations, demonstrating the method's reliability during normal usage.[12]

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
No Separation - Inappropriate CSP or mobile phase.- Screen different CSPs (e.g., polysaccharide vs. macrocyclic glycopeptide).- Try a different elution mode (e.g., normal phase vs. polar organic).
Poor Resolution (Rs < 1.5) - Mobile phase composition is not optimal.- High flow rate.- Adjust the percentage of the alcohol modifier (e.g., increase or decrease IPA %).- Reduce the flow rate.- Try a different alcohol modifier (e.g., ethanol).
Peak Tailing - Analyte interaction with residual silanols on silica.- Insufficient basic additive.- Ensure the concentration of the basic additive (DEA) is sufficient (0.1% is a good starting point).- Check column health and replace if necessary.
Variable Retention Times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Pump malfunction.- Prepare mobile phase fresh daily and ensure accurate measurements.- Use a column thermostat.- Check the HPLC pump for leaks and pressure fluctuations.

Conclusion

The enantioselective analysis of chiral morpholine derivatives by HPLC is a critical requirement in the pharmaceutical industry. A successful method hinges on a systematic approach to development, beginning with the rational selection of a chiral stationary phase and careful optimization of the mobile phase. Polysaccharide-based CSPs in normal-phase mode with a basic additive represent a powerful starting point for the separation of these basic compounds. Rigorous method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the analytical data generated. The protocols and strategies outlined in this application note provide a robust framework for developing and implementing high-quality chiral separation methods for this important class of molecules.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments.
  • Rahman, A., Haque, M. R., & Rahman, M. M. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 159-167.
  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. (2022). YouTube.
  • Di Pizio, A., et al. (2020). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 11(10), 1144-1153.
  • Dong, M. W. (2009). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 27(11), 994-1005.
  • Jain, R., & Jain, S. K. (2011). Chiral Drug Analysis and Their Application Review Article. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 104-111.
  • Ilisz, I., Aranyi, A., & Péter, A. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4905.
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Quality Assurance, 12(4), 435-440.
  • Matoulková, D., & Wsól, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-155.
  • ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency (EMA).
  • HPLC Methods for analysis of Morpholine. HELIX Chromatography.
  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(19), 5829.
  • Chiral HPLC Separations. Phenomenex.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2085.
  • Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Sun, P., Wang, C., Breitbach, Z. S., & Armstrong, D. W. (2009). Development of new HPLC chiral stationary phases based on native and derivatized cyclofructans. Analytical and bioanalytical chemistry, 396(8), 2815-2824.

Sources

Application Notes & Protocols: A Comprehensive Guide to the Workup and Purification of (R)-2-methylmorpholine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (R)-2-methylmorpholine is a valuable chiral building block, frequently employed as a key intermediate in the synthesis of pharmaceutically active compounds and complex organic molecules.[1][2][3] It is often handled and reacted in its hydrochloride salt form for improved stability and ease of handling.[4] However, the successful isolation and purification of products from reactions involving this reagent requires a nuanced understanding of its physicochemical properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and best practices for the workup and purification of reaction mixtures containing (R)-2-methylmorpholine and its derivatives, with a strong emphasis on maintaining chiral integrity.

Foundational Principles: The Chemistry of Morpholine Workup

A successful workup strategy is not a mere sequence of steps but a process guided by the fundamental chemical properties of the target molecule and impurities. The workup for (R)-2-methylmorpholine-containing reactions hinges on exploiting the reversible conversion between its salt and free base forms.

The Central Role of Acid-Base Chemistry

The core of the separation strategy relies on acid-base extraction.[5] (R)-2-methylmorpholine hydrochloride is an amine salt, making it highly polar and soluble in aqueous media. To isolate it or its derivatives in an organic solvent, it must first be converted to its free base form, which is significantly less polar.

  • Basification (Deprotonation): The reaction mixture is treated with a base to neutralize the hydrochloride salt, liberating the free amine. This uncharged form is soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).[6][7]

  • Acidification (Protonation): Conversely, if the free amine needs to be removed from an organic solution (e.g., to purify a neutral product), the organic layer can be washed with a dilute acid. This converts the amine back into its water-soluble salt form, which partitions into the aqueous layer.[8][9]

The choice of base is critical. While strong bases like NaOH can be used, weaker bases such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are often preferred to avoid potential side reactions like hydrolysis of esters or other sensitive functional groups. The pH of the aqueous layer should be adjusted to ≥ 10 to ensure complete deprotonation of the morpholine nitrogen.

Solubility Profile: A Tale of Two Forms

Understanding the solubility characteristics of both the salt and free base is paramount for selecting appropriate extraction and purification solvents.

Compound Form Polarity Aqueous Solubility Organic Solvent Solubility Comments
(R)-2-methylmorpholine HCl HighHighLow (Insoluble in non-polar solvents like ether, hexanes)The starting material form. Stays in the aqueous layer during extraction unless basified.
(R)-2-methylmorpholine (Free Base) ModerateLow/ModerateHigh (DCM, EtOAc, THF, etc.)The target form for extraction into an organic layer and for chromatographic purification.
Maintaining Chiral Integrity

The stereocenter at the C2 position of (R)-2-methylmorpholine is a saturated carbon, making it robust and not prone to epimerization under standard workup conditions (e.g., mild acid/base washes, chromatography, and distillation). However, it is always best practice to employ the mildest conditions necessary to avoid any potential side reactions that could compromise the overall purity of the final product. The definitive confirmation of chiral purity is a critical final step.

General Workup & Purification Workflow

The following diagram outlines the comprehensive workflow for isolating and purifying a product derived from a reaction with this compound.

G cluster_workup Workup Procedure cluster_purification Purification & Analysis Reaction Crude Reaction Mixture Quench 1. Reaction Quenching (e.g., H₂O, aq. NH₄Cl) Reaction->Quench Basify 2. Basification (aq. NaHCO₃ / Na₂CO₃ to pH ≥ 10) Quench->Basify Extract 3. Liquid-Liquid Extraction (e.g., DCM or EtOAc) Basify->Extract Wash 4. Organic Phase Washing (Brine) Extract->Wash Dry 5. Drying & Concentration (Na₂SO₄, Rotoevaporation) Wash->Dry Crude_Product Crude Product (Free Base) Dry->Crude_Product Chroma A. Column Chromatography (Silica gel, basic modifier) Crude_Product->Chroma If needed Recrystal B. Recrystallization (As free base or HCl salt) Crude_Product->Recrystal If solid Analysis Characterization (NMR, MS, Chiral HPLC) Chroma->Analysis Recrystal->Analysis Pure_Product Pure (R)-Product Analysis->Pure_Product

Caption: General workflow for reaction workup and purification.

Detailed Experimental Protocols

Protocol 1: Standard Extractive Workup to Isolate the Free Base

This protocol is the cornerstone for isolating a neutral or basic product derived from (R)-2-methylmorpholine.

  • Reaction Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.

  • Basification: Transfer the quenched mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until effervescence ceases. Check the pH of the aqueous layer using pH paper or a pH meter, ensuring it is ≥ 10. If necessary, add a 1-2 M solution of sodium carbonate (Na₂CO₃) to reach the target pH.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x volume of the aqueous layer).[6][10] Combine the organic layers.

    • Expert Tip: If an emulsion forms, add a small amount of brine (saturated aqueous NaCl solution) and swirl gently to break it.[7]

  • Washing: Wash the combined organic layers with brine (1 x volume). This removes the majority of residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is employed when the crude product contains non-volatile impurities with different polarities.

  • Choosing Conditions:

    • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically used.

    • Mobile Phase: A common starting point is a gradient of ethyl acetate in hexanes for moderately polar compounds, or methanol in dichloromethane for more polar compounds.

    • Crucial Additive: Amines can streak on acidic silica gel due to protonation. To prevent this, add a small amount of a basic modifier like triethylamine (0.5-1% v/v) or 1% ammonia in the methanol portion of the eluent. This ensures sharp peaks and good recovery.[11]

  • Procedure: a. Prepare the column with the chosen stationary phase and eluent. b. Dissolve the crude product in a minimal amount of the mobile phase or DCM. c. Load the sample onto the column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by Thin Layer Chromatography (TLC).[12] f. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt

Recrystallization is an excellent method for achieving high purity for solid products.[13] Often, the hydrochloride salt provides better-defined crystals than the free base.[11]

  • Salt Formation: Dissolve the purified free base (from Protocol 1 or 2) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise while stirring.

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid. If it oils out, try scratching the side of the flask or adding a seed crystal.

  • Solvent Selection: Collect the crude salt by filtration. Perform small-scale solubility tests to find a suitable recrystallization solvent system. Good candidates for amine hydrochlorides include isopropanol, ethanol, or methanol/diethyl ether mixtures.[11][14] The ideal solvent will dissolve the salt when hot but not when cold.[13]

  • Recrystallization: a. Place the crude salt in an Erlenmeyer flask. b. Add the minimum amount of boiling solvent to just dissolve the solid. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. d. Collect the pure crystals by vacuum filtration. e. Wash the crystals with a small amount of cold recrystallization solvent. f. Dry the crystals under vacuum.

Analytical Verification of Purity and Enantiomeric Excess

Final product analysis is non-negotiable to confirm structure, purity, and, most importantly, chiral integrity.

G cluster_analysis Analytical Methods Pure_Product Purified Product NMR Structural Confirmation (¹H, ¹³C NMR) Pure_Product->NMR MS Molecular Weight (Mass Spectrometry) Pure_Product->MS Chiral_HPLC Chiral Purity (% ee) (Chiral HPLC) Pure_Product->Chiral_HPLC Final_Data Final Verified Data NMR->Final_Data MS->Final_Data Chiral_HPLC->Final_Data

Caption: Key analytical methods for product verification.

Chiral Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for determining the enantiomeric excess (% ee) of the product.[15][16]

  • Instrumentation: An HPLC system with a UV detector is required.

  • Columns: Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly effective for separating chiral amines.[17][18]

  • Mobile Phase: Typically, a normal-phase eluent such as a mixture of hexane and isopropanol is used. The exact ratio must be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Prepare a dilute solution of the purified free base in the mobile phase.

  • Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (R and S) in the chromatogram: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100[16]

Troubleshooting Guide

Observed ProblemPotential Cause(s)Suggested Solution(s)
Low recovery after extraction 1. Incomplete basification (pH < 10).2. Product has significant water solubility.3. Insufficient volume or number of extractions.1. Re-check and adjust the pH of the aqueous layer to ≥ 10.2. Use a continuous liquid-liquid extractor or "salt out" the aqueous layer with NaCl before extraction.[7]3. Perform additional extractions (e.g., 5 x volume).
Persistent emulsion during extraction 1. High concentration of product/reagents.2. Agitation was too vigorous.1. Dilute the mixture with more water and organic solvent.2. Add brine to the separatory funnel.[7]3. Use gentle, swirling inversions instead of vigorous shaking.
Product streaks on silica gel column 1. The amine is interacting with acidic silica.2. Column is overloaded.1. Add 0.5-1% triethylamine or ammonia/methanol to the eluent.2. Consider using neutral or basic alumina as the stationary phase.3. Use a larger column or load less material.
Product fails to crystallize 1. The product is impure (oily).2. Incorrect recrystallization solvent.3. Supersaturation has not been overcome.1. Purify further by column chromatography before attempting recrystallization.2. Perform systematic solvent screening to find a suitable system.[11]3. Try scratching the inner wall of the flask or adding a seed crystal.

Safety Precautions

All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: May cause skin and serious eye irritation.[4][19]

  • Acids and Bases: Handle strong acids (HCl) and bases (NaOH) with care as they are corrosive.

  • Organic Solvents: Many organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.[20][21]

Always consult the Safety Data Sheet (SDS) for all reagents used in the reaction and workup procedure.[19][20][21]

References

  • Bangladesh J. Sci. Ind. Res. 42(2), 135-146, 2007.
  • Beilstein J. Org. Chem. 2012, 8, 832–836. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. [Link]
  • PubChem. (2R)-2-Methylmorpholine hydrochloride. [Link]
  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
  • Yakhak Hoeji. 2021; 65(3): 179-191.
  • Semantic Scholar. Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
  • J. Am. Chem. Soc. 2021, 143, 21, 8221–8228. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link]
  • Org. Chem. Front., 2021, 8, 649-654.
  • Google Patents.
  • Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Cole-Parmer. Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%. [Link]
  • SK pharmteco.
  • ACS Omega 2024, 9, 26, 28981–28990. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
  • Anal. Chem. 2023, 95, 2, 804–823. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
  • OpenOChem Learn. Measuring Chiral Purity. [Link]
  • University of Rochester, Department of Chemistry.
  • Recrystalliz
  • J. Org. Chem. 2023, 88, 10, 6639–6654. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]
  • Organic Process Research & Development 2005, 9, 4, 539–544. Technical Notes - Removal of Reaction Solvent by Extractive Workup. [Link]
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
  • ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]
  • J. Org. Chem. 2023, 88, 10, 6639–6654. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-oxazetidine. [Link]

Sources

Application Note: Monitoring Progress and Stereoselectivity in Asymmetric Syntheses Utilizing (R)-2-Methylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on monitoring the progress and stereoselectivity of asymmetric chemical reactions that employ (R)-2-methylmorpholine as a chiral base. While its hydrochloride salt is the common commercial form, the active reagent is the free base, typically generated in situ. This note moves beyond simple reaction tracking to emphasize the critical importance of chiral-specific analytical methods. We present detailed protocols for Thin-Layer Chromatography (TLC) for rapid progress checks and Chiral High-Performance Liquid Chromatography (Chiral HPLC) for the precise determination of conversion and enantiomeric excess (e.e.). The causality behind experimental choices, from sample quenching to chromatographic method development, is explained to ensure robust and reproducible results.

Introduction: The Role of (R)-2-Methylmorpholine in Asymmetric Synthesis

(R)-2-methylmorpholine is a chiral amine that serves as a valuable building block and, more frequently, as a chiral base or reagent in stereoselective synthesis.[1] Its structural rigidity and defined stereocenter make it an effective component in reactions where the creation of a specific stereoisomer is desired, such as in the synthesis of active pharmaceutical ingredients (APIs).[1] In many applications, it functions similarly to its achiral analogue, N-methylmorpholine, a common base in peptide synthesis, but with the added dimension of stereochemical influence.[2][3][4]

Monitoring these reactions requires a dual approach:

  • Tracking Reaction Conversion: Quantifying the consumption of starting materials and the formation of the product over time.

  • Tracking Stereoselectivity: Measuring the ratio of the desired enantiomer or diastereomer to the undesired one(s), expressed as enantiomeric excess (e.e.) or diastereomeric excess (d.e.).

This guide provides the principles and actionable protocols to achieve both objectives, ensuring the development of efficient and highly selective chemical transformations.

Principle of Operation: A Dual-Axis Monitoring Strategy

The successful outcome of an asymmetric synthesis depends on both reaction completion and high stereoselectivity. Therefore, monitoring must provide data on both of these parameters concurrently.

  • Achiral Monitoring (Conversion): Techniques like Thin-Layer Chromatography (TLC) are excellent for providing a rapid, qualitative assessment of the reaction's progress.[5][6] By comparing the intensity of spots corresponding to starting materials and products, a researcher can quickly determine if the reaction is proceeding, stalled, or complete. This method is fast, inexpensive, and requires minimal sample.[6]

  • Chiral Monitoring (Stereoselectivity): The key challenge is to quantify the enantiomeric purity of the product. Since enantiomers have identical physical properties in an achiral environment, specialized techniques are required for their separation.[7] Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the predominant and most reliable method for this purpose.[7][8] It employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation and quantification.[8]

The overall workflow involves periodically sampling the reaction mixture, quenching the reaction in the sample to halt its progress, and then analyzing the sample using both TLC and Chiral HPLC.

G cluster_reaction Asymmetric Reaction cluster_monitoring Monitoring Loop (Repeat at t = 0, 1, 2...n hrs) cluster_analysis Analysis reaction_setup Reaction Setup (Substrate, Reagents, (R)-2-Methylmorpholine) sampling 1. Withdraw Aliquot reaction_setup->sampling quenching 2. Quench Reaction (e.g., add dilute acid) sampling->quenching prep 3. Sample Preparation (Dilution, Filtration) quenching->prep tlc TLC Analysis (Qualitative Conversion) prep->tlc hplc Chiral HPLC Analysis (Quantitative Conversion & e.e.) prep->hplc data_interp Data Interpretation & Decision Making (Stop reaction or continue?) tlc->data_interp hplc->data_interp

Figure 1: General workflow for monitoring an asymmetric synthesis.

Experimental Protocols

Protocol 1: Reaction Aliquot Sampling and Quenching

This protocol is critical for obtaining a "snapshot" of the reaction at a specific time point. Improper quenching can lead to inaccurate results as the reaction may continue after sampling.

Materials:

  • Glass capillaries or micropipette

  • Small vials (e.g., 1.5 mL Eppendorf tubes or glass HPLC vials)

  • Quenching solution (e.g., 0.1 M HCl, saturated NH₄Cl, or as appropriate for the reaction chemistry)

  • Solvent for dilution (typically the mobile phase for HPLC)

Procedure:

  • At each desired time point (e.g., t=0, 1h, 2h, 4h, etc.), carefully withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture using a micropipette.

  • Immediately dispense the aliquot into a vial containing an excess of the quenching solution (e.g., 200 µL). The goal is to instantly neutralize the base or a reactive intermediate to stop the reaction.[9]

  • Vortex the vial briefly to ensure thorough mixing.

  • Dilute the quenched sample to a suitable concentration for analysis (typically ~1 mg/mL). This diluted sample is now ready for both TLC and HPLC analysis.

  • For HPLC analysis, filter the diluted sample through a 0.22 µm syringe filter to remove any particulates that could damage the column.

Causality Note: Quenching is essential because it freezes the reaction composition at the moment of sampling. Choosing the right quenching agent depends on the reaction mechanism. For a base-catalyzed reaction, a dilute acid is usually effective.

Protocol 2: Rapid Reaction Progress Monitoring by TLC

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Eluent system (a solvent mixture that provides good separation)

  • Visualization method (e.g., UV lamp, iodine chamber, or a chemical stain)[6]

Procedure:

  • Prepare a TLC chamber with a suitable eluent system. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate).[5] The goal is to achieve an Rf value of ~0.3-0.5 for the product.

  • Using a capillary tube, spot a small amount of the starting material (co-spot), the reaction mixture, and the product standard (if available) on the baseline of the TLC plate.

  • Place the plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.[5]

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots. If the compounds are UV-active, they will appear as dark spots under a UV lamp.

  • Assess the progress by observing the disappearance of the starting material spot and the appearance and increasing intensity of the product spot over time.

Protocol 3: Quantitative Analysis by Chiral HPLC

This protocol provides the definitive data on both reaction conversion and the enantiomeric excess of the product. Method development is often required to find a suitable chiral column and mobile phase.

A. Method Development Strategy:

  • Column Selection: Choose a chiral stationary phase (CSP) based on the functional groups present in your product molecule. Polysaccharide-based columns (e.g., Chiralcel OD, AD) are a versatile starting point.

  • Mobile Phase Screening: Begin with standard mobile phases like Hexane/Isopropanol (for normal phase) or Acetonitrile/Water (for reverse phase). Run a sample of the racemic product (if available) or a late-stage reaction mixture to see if any separation is achieved.

  • Optimization: If separation is observed, optimize the resolution by adjusting the ratio of the mobile phase solvents and the flow rate. Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can significantly improve peak shape.

B. Standard Analysis Protocol (Example):

ParameterSettingRationale
Instrument Agilent 1260 Infinity II or equivalentStandard analytical HPLC system.
Column Chiralcel OD-H, 5 µm, 4.6 x 250 mmA common polysaccharide-based CSP effective for a wide range of compounds.
Mobile Phase 90:10 Hexane:IsopropanolTypical normal-phase conditions. The ratio is adjusted to achieve separation.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CTemperature control ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detector UV-Vis Diode Array Detector (DAD)Monitor at a wavelength where the product has maximum absorbance.

C. Data Analysis and Calculation:

  • Run the prepared samples from the time course experiment.

  • Identify the peaks corresponding to the starting material and the two product enantiomers.

  • Integrate the area under each peak.

  • Calculate Conversion (%): Conversion (%) = [ (Total Area of Products) / (Area of Starting Material + Total Area of Products) ] x 100

  • Calculate Enantiomeric Excess (e.e. %): e.e. (%) = [ |Area of Enantiomer 1 - Area of Enantiomer 2| / (Area of Enantiomer 1 + Area of Enantiomer 2) ] x 100

G csp Chiral Selector chromatogram Chromatogram Retention Time 1 Retention Time 2 csp->chromatogram enantiomers (R)-Enantiomer (S)-Enantiomer enantiomers->csp

Figure 2: Principle of enantiomer separation on a Chiral Stationary Phase (CSP).

Data Presentation and Interpretation

Consolidating data from a time course experiment into a table provides a clear overview of the reaction dynamics.

Table 1: Example Time Course Data for an Asymmetric Synthesis

Time (hours)Conversion (%)Peak Area (Enantiomer 1)Peak Area (Enantiomer 2)Enantiomeric Excess (e.e. %)
0000-
125112,50012,50080.0
252243,36027,04080.0
485403,75044,86080.0
898465,64051,74080.0
24>99470,25052,25080.0

Interpretation:

  • The reaction reached near-full conversion (>99%) within 24 hours.

  • The enantiomeric excess remained constant at 80.0% throughout the reaction. This indicates that the stereoselectivity is determined early and does not change over time, and that there is no selective degradation of one enantiomer. Based on this data, the reaction could be stopped after 8 hours to save time while achieving a high yield (98%) and maximum e.e.

Conclusion

Effectively monitoring reactions involving chiral reagents like (R)-2-methylmorpholine is fundamental to successful asymmetric synthesis and process development. This requires a multi-faceted analytical approach. By combining rapid, qualitative techniques like TLC with robust, quantitative methods like Chiral HPLC, researchers can gain a complete picture of their reaction's performance. The protocols and principles outlined in this application note provide a solid framework for generating reliable data on both reaction conversion and stereoselectivity, enabling informed decision-making and the efficient development of stereochemically pure molecules.

References

  • Chen, F. M., & Benoiton, N. L. (1979). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 57(19), 2538-2544.
  • University of Toronto. (n.d.). Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis Applications of (R)-3-Methylmorpholine Hydrochloride.
  • Proctor, C. R. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of North Texas.
  • Malig, T. C., Koenig, J. D. B., Situ, H., Chehal, N. K., Hultin, P. G., & Hein, J. E. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2(3), 309-314.
  • Wikipedia. (n.d.). Chiral analysis.
  • PubChem. (n.d.). (2R)-2-Methylmorpholine hydrochloride.
  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(18), 10321-10325.
  • Li, Z., & Chen, J. (2020). Enantioselective analytical methods in chiral drug metabolism. Journal of Chinese Pharmaceutical Sciences, 29(6), 411-421.
  • Fuller, W. D., Cohen, M. P., Shabankareh, M., Blair, R. K., Goodman, M., & Naider, F. R. (1990). Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis. Journal of the American Chemical Society, 112(20), 7414-7416.
  • Mono Mole. (2019). Monitoring the progress of a reaction.
  • Sousa, M. E., & Castanheira, E. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 26(16), 4927.
  • Chemistry Stack Exchange. (2016). Monitoring reaction progress?.
  • De Luca, S., Doti, N., Varcamonti, M., & Ruvo, M. (2018).

Sources

Troubleshooting & Optimization

Technical Support Center: Temperature Optimization for Catalysis with (R)-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (R)-2-methylmorpholine in catalytic applications. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a core focus on the critical parameter of temperature. As a chiral morpholine, (R)-2-methylmorpholine is a valuable scaffold in organic synthesis and a key pharmacophore in medicinal chemistry.[1][2] However, its successful application in asymmetric catalysis often hinges on precise temperature control to maximize yield, and more importantly, enantioselectivity.

This resource will delve into the causality behind experimental choices, offering field-proven insights to ensure the scientific integrity and success of your work.

Troubleshooting Guides

This section is structured to help you diagnose and resolve common issues encountered when optimizing reaction temperature for catalysis involving (R)-2-methylmorpholine.

Issue 1: Low Enantioselectivity or Inconsistent Stereochemical Outcome

Question: My reaction is proceeding with good conversion, but the enantiomeric excess (ee) is significantly lower than expected, or I'm observing batch-to-batch inconsistency in the major enantiomer. How can I troubleshoot this?

Answer: Low or variable enantioselectivity is a frequent challenge in asymmetric catalysis and is often directly linked to reaction temperature. Here’s a systematic approach to diagnose and resolve the issue:

Causality: The enantioselectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. Temperature has a direct impact on this energy difference. Generally, lower temperatures lead to a greater difference in activation energies between the diastereomeric transition states, resulting in higher enantioselectivity.[3] However, this relationship is not always linear, and in some cases, a temperature-dependent reversal of enantioselectivity can occur.[4][5][6]

Troubleshooting Steps:

  • Systematic Temperature Screening: The first and most critical step is to perform a systematic temperature screening study. It is recommended to start at room temperature and then incrementally decrease the temperature. A typical screening range could be from 25 °C down to -78 °C (dry ice/acetone bath). It's crucial to allow the reaction to reach thermal equilibrium at each temperature point before initiating the reaction.

  • Verify Catalyst and Reagent Purity: Impurities in your (R)-2-methylmorpholine catalyst or other reagents can interfere with the catalytic cycle and diminish enantioselectivity. Ensure you are using reagents of the highest possible purity.

  • Solvent Effects: The choice of solvent can significantly influence the transition state geometry and, consequently, the enantioselectivity. A solvent screen in conjunction with temperature optimization is often necessary. Polar aprotic solvents are commonly used, but the optimal choice is reaction-dependent.

  • Consider a Temperature-Dependent Equilibrium: In some systems, there might be a temperature-dependent equilibrium between different catalyst aggregates or conformers, each leading to a different stereochemical outcome.[4] This can explain inconsistencies and even reversal of enantioselectivity at different temperatures.

Issue 2: Poor Reaction Conversion at Optimal Enantioselectivity Temperature

Question: I've identified a low temperature that gives me excellent enantioselectivity, but the reaction rate is now impractically slow, leading to poor conversion even after extended reaction times. What are my options?

Answer: This is a classic trade-off in catalysis optimization. While lower temperatures often favor selectivity, they also decrease the overall reaction rate. Here’s how to address this challenge:

Causality: According to the Arrhenius equation, reaction rates are exponentially dependent on temperature. A decrease in temperature reduces the kinetic energy of the reacting molecules, leading to a lower frequency of successful collisions and thus a slower reaction.

Troubleshooting Steps:

  • Increase Catalyst Loading: A straightforward approach is to increase the catalyst loading. This will increase the concentration of the active catalytic species, thereby accelerating the reaction rate. However, be mindful of the cost implications and the potential for increased side reactions at higher catalyst concentrations.

  • Extended Reaction Time: If the reactants and products are stable under the reaction conditions, simply extending the reaction time may be sufficient to achieve the desired conversion. Monitor the reaction progress closely by techniques like TLC, GC, or HPLC to determine the optimal reaction time.

  • Solvent Optimization for Solubility and Rate: Ensure that all reactants and the catalyst are sufficiently soluble at the desired low temperature. Poor solubility can lead to a heterogeneous mixture and a significant drop in reaction rate. You may need to screen for a solvent that maintains homogeneity at low temperatures.

  • Use of Co-catalysts or Additives: In some cases, the addition of a co-catalyst or an additive can enhance the reaction rate without compromising enantioselectivity. The nature of the additive will be highly specific to the reaction mechanism.

Issue 3: Catalyst Deactivation or Degradation at Elevated Temperatures

Question: I need to run my reaction at a higher temperature to achieve a reasonable rate, but I'm observing a loss of catalytic activity over time. What could be causing this?

Answer: Catalyst deactivation at elevated temperatures is a common problem and can stem from several factors.

Causality: Higher temperatures can lead to thermal degradation of the catalyst or reactants.[7] It can also promote side reactions that lead to the formation of byproducts that can act as catalyst poisons or foul the catalyst surface.

Troubleshooting Steps:

  • Thermal Stability Analysis: If possible, perform a thermal stability analysis of your (R)-2-methylmorpholine catalyst under the reaction conditions (without reactants) to determine its decomposition temperature.

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to oxidative degradation of the catalyst, especially at higher temperatures.

  • Identify Potential Poisons: Analyze your reaction mixture for potential catalyst poisons. For amine-based catalysts, be aware of sulfur compounds or other strongly coordinating species that might be present as impurities in your starting materials or solvents.[7]

  • Gradual Addition of Reactants: In some cases, a high initial concentration of a reactant can lead to catalyst inhibition or deactivation. A slow, continuous addition of the limiting reagent can sometimes mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature for optimizing a reaction with (R)-2-methylmorpholine?

A1: A good starting point for most new reactions is room temperature (around 20-25 °C). This provides a baseline for both conversion and enantioselectivity. Based on these initial results, you can then decide to either increase the temperature for faster rates or decrease it for improved selectivity. For many asymmetric reactions, screening at 0 °C and -20 °C is a common next step.[8][9]

Q2: Can temperature affect the diastereoselectivity as well as the enantioselectivity?

A2: Yes, absolutely. Temperature can influence both diastereo- and enantioselectivity.[8] The relative energies of the different diastereomeric transition states will be affected by temperature, which can alter the ratio of diastereomers formed. Therefore, when optimizing for a specific stereoisomer, it is essential to analyze both the diastereomeric ratio (d.r.) and the enantiomeric excess (ee) at each temperature point.

Q3: Are there any specific reaction types where temperature optimization with (R)-2-methylmorpholine is particularly crucial?

A3: Yes, temperature optimization is critical in many asymmetric transformations catalyzed by chiral morpholines. For instance, in Michael additions of aldehydes to nitroolefins, both conversion and stereoselectivity are highly dependent on temperature.[8][9][10] Similarly, in asymmetric halocyclization reactions, mild and often sub-ambient temperatures are employed to achieve high yields and enantioselectivities.[1][2]

Q4: How can I accurately control the temperature of my reaction, especially at sub-ambient temperatures?

A4: Accurate temperature control is paramount for reproducible results. For temperatures between 0 °C and room temperature, a standard laboratory chiller with a circulating bath is effective. For lower temperatures, common laboratory setups include:

  • Ice/water bath: 0 °C

  • Ice/salt bath: Down to -20 °C

  • Dry ice/acetone or isopropanol bath: -78 °C

  • Cryocoolers: For very low and precisely controlled temperatures.

It is always recommended to measure the internal temperature of the reaction mixture rather than relying solely on the bath temperature.

Experimental Protocols

Protocol 1: Systematic Temperature Screening for Optimal Enantioselectivity

This protocol outlines a general procedure for screening the effect of temperature on a catalytic reaction using (R)-2-methylmorpholine.

Materials:

  • Reactant A

  • Reactant B

  • (R)-2-methylmorpholine catalyst

  • Anhydrous solvent

  • Reaction vessel (e.g., round-bottom flask or vial) with a magnetic stir bar

  • Temperature-controlled bath (chiller, cryostat, or appropriate cooling bath)

  • Inert gas supply (Nitrogen or Argon)

  • Analytical equipment for monitoring conversion and enantioselectivity (e.g., GC, HPLC with a chiral column)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add the (R)-2-methylmorpholine catalyst and the desired anhydrous solvent.

  • Temperature Equilibration: Place the reaction vessel in the temperature-controlled bath set to the first screening temperature (e.g., 25 °C). Allow the catalyst solution to stir for 15-20 minutes to ensure it reaches the target temperature.

  • Reaction Initiation: Add Reactant A to the catalyst solution, followed by the addition of Reactant B to initiate the reaction.

  • Reaction Monitoring: Monitor the reaction progress over time by taking small aliquots and analyzing them by an appropriate method (e.g., TLC, GC).

  • Work-up and Analysis: Once the reaction has reached a satisfactory conversion or a predetermined time point, quench the reaction and perform a standard work-up procedure. Analyze the crude product to determine the conversion, yield, and enantiomeric excess.

  • Repeat at Different Temperatures: Repeat steps 2-5 for each desired temperature point (e.g., 0 °C, -20 °C, -40 °C, -78 °C).

  • Data Tabulation: Record the results in a clear and organized table to easily compare the outcomes at different temperatures.

Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee %)
2512958875
024908592
-2048858098
-40726055>99
-78962018>99

Table 1: Example of a data table for temperature screening results.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues in catalysis with (R)-2-methylmorpholine.

TroubleshootingWorkflow Start Start: Suboptimal Reaction Outcome Check_ee Is Enantioselectivity (ee) Low? Start->Check_ee Temp_Screen Perform Systematic Temperature Screening (Decrease Temperature) Check_ee->Temp_Screen Yes Check_Deactivation Is Catalyst Deactivating at Higher Temperature? Check_ee->Check_Deactivation No Check_Conversion Is Conversion Low at Optimal ee Temperature? Temp_Screen->Check_Conversion Increase_Catalyst Increase Catalyst Loading Check_Conversion->Increase_Catalyst Yes Success Successful Optimization Check_Conversion->Success No Extend_Time Extend Reaction Time Increase_Catalyst->Success Extend_Time->Success Thermal_Analysis Perform Thermal Stability Analysis Check_Deactivation->Thermal_Analysis Yes Check_Deactivation->Success No Inert_Atmosphere Ensure Strict Inert Atmosphere Thermal_Analysis->Inert_Atmosphere Inert_Atmosphere->Success

Caption: A workflow for troubleshooting temperature-related issues.

References

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing)
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO00390B
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - ResearchG
  • Insights into temperature controlled enantioselectivity in asymmetric c
  • Photoredox Catalysis in a Complex Pharmaceutical Setting: Toward the Preparation of JAK2 Inhibitor LY2784544 - PMC - NIH
  • Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines - Organic & Biomolecular Chemistry (RSC Publishing)
  • Optimization of reaction temperature.
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement | Journal of the American Chemical Society - ACS Public
  • Study of Mesoporous Zr-TiO 2 Catalyst with Rich Oxygen Vacancies for N-Methylmorpholine Oxidation to N-Methylmorpholine-N-oxide - MDPI
  • Technical Support Center: Catalyst Management in 4-Methylmorpholine (NMM) Processes - Benchchem
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - Organic Chemistry Portal
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed
  • Temperature drop triggers chirality twist | Research - Chemistry World

Sources

Technical Support Center: Maintaining Stereochemical Integrity in Chiral Morpholine Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on a critical challenge in modern synthetic chemistry: preventing racemization and epimerization in reactions involving chiral morpholines. Whether you are using a chiral morpholine as a catalyst, a chiral auxiliary, or a core building block, maintaining its stereochemical integrity is paramount to achieving your desired product's efficacy and safety. This guide offers field-proven insights, troubleshooting protocols, and detailed mechanistic explanations to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chiral morpholines, and why is it a critical issue?

A: Racemization is the process by which an enantiomerically pure or enriched chiral compound converts into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive. For chiral morpholines, this typically involves the loss of stereochemical configuration at a stereocenter, most commonly the carbon atom(s) adjacent to the nitrogen or oxygen.

This is a critical issue in pharmaceutical and fine chemical synthesis because the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. One enantiomer of a chiral morpholine derivative might be a potent therapeutic agent, while the other could be inactive or, in the worst case, exhibit toxicity. Therefore, controlling and preserving the stereochemistry is a fundamental requirement for safety, efficacy, and regulatory approval.

Q2: What are the primary chemical mechanisms that lead to the loss of stereochemical integrity in chiral morpholines?

A: The most common pathways for racemization or epimerization in chiral morpholines involve the formation of a planar, achiral intermediate. The key mechanisms include:

  • Reversible Hydrogen Atom Transfer (HAT): This is a significant pathway, especially for stereocenters adjacent to the nitrogen atom (C2 or C3). Under certain conditions, such as exposure to light and a photocatalyst, a hydrogen atom can be reversibly abstracted from the chiral carbon, forming a planar radical intermediate. The hydrogen can then be returned to either face of the radical, leading to epimerization.[1]

  • Imine-Enamine Tautomerism: When a chiral morpholine is used as a secondary amine catalyst (e.g., in enamine catalysis), it can react with a carbonyl compound to form a chiral enamine. If there is an acidic proton at the stereocenter of the morpholine catalyst itself, it could potentially be abstracted, leading to a loss of stereochemical information. However, racemization of the substrate is a more common issue in these reactions.[2][3]

  • Formation of Planar Intermediates under Acidic/Basic Conditions:

    • Under strongly basic conditions: A strong base can directly deprotonate the C-H bond at a stereocenter, particularly if it's activated (e.g., adjacent to a carbonyl group within a morpholinone structure). This forms a planar enolate, which can be protonated from either face, leading to racemization.

    • Under acidic conditions: While less common for the morpholine ring itself, acidic conditions can promote the formation of planar intermediates in substrates, and in some cases, could facilitate ring-opening and closing mechanisms that might jeopardize stereochemical integrity, although this is highly substrate-dependent.

Q3: Which stereocenters on the morpholine ring are most susceptible to epimerization?

A: The stereocenters at the C2 and C3 positions (adjacent to the oxygen and nitrogen atoms, respectively) are the most susceptible to epimerization. The heteroatoms can influence the acidity and bond dissociation energy of the adjacent C-H bonds, making them more prone to abstraction. Recent studies have shown that photocatalyzed epimerization is particularly effective at these positions.[1][4] Stereocenters at C5 and C6 can also be affected, but the primary focus for troubleshooting is often on the carbons flanking the heteroatoms.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess (ee) When Using a Chiral Morpholine Organocatalyst

You are performing an asymmetric reaction (e.g., a Michael addition) using a well-characterized chiral morpholine-based catalyst, but the product is showing low ee%.

Potential Causes & Step-by-Step Solutions:

  • Cause A: Unoptimized Reaction Temperature

    • Explanation: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to a decrease in enantioselectivity.[5]

    • Troubleshooting Protocol:

      • Establish a Baseline: Ensure your analytical method (chiral HPLC or GC) is robust and accurately measures the ee% of your baseline reaction.

      • Systematic Temperature Reduction: Decrease the reaction temperature in a stepwise manner. If your current protocol is at room temperature (20-25°C), attempt the reaction at 0°C, then -10°C, and potentially lower if your solvent system allows.

      • Monitor Reaction Time: Be aware that lowering the temperature will slow down the reaction rate. Monitor the reaction for completion at each new temperature to ensure you are comparing fully converted samples. A stalled reaction can be mistaken for poor catalyst performance.[5]

  • Cause B: Extended Reaction Time Leading to Product Racemization

    • Explanation: In some catalytic cycles, the product may be formed with high initial ee%, but if the reaction conditions allow for a reverse or competing pathway, the product may slowly racemize over time. This was observed in a study where increasing the reaction time led to a loss of enantioselectivity.[2]

    • Troubleshooting Protocol:

      • Time-Course Study: Set up a reaction and take aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h).

      • Quench and Analyze: Immediately quench the reaction in each aliquot and analyze the ee% and conversion.

      • Plot Data: Plot both conversion and ee% against time. If you observe that the ee% decreases after the reaction has reached high conversion, this indicates product racemization is occurring. The optimal reaction time is the point where high conversion is achieved before significant racemization begins.

  • Cause C: Inappropriate Solvent Choice

    • Explanation: The solvent plays a crucial role in stabilizing the transition state of the desired stereochemical pathway. A suboptimal solvent can fail to provide the necessary interactions, or it may promote side reactions that erode enantioselectivity.[5]

    • Troubleshooting Protocol:

      • Solvent Screening: If you are experiencing low ee, screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, isopropanol).

      • Maintain Consistency: When screening solvents, keep all other parameters (temperature, concentration, catalyst loading) constant to isolate the effect of the solvent.

Issue 2: Epimerization of a Chiral Morpholine Building Block During a Synthetic Step

You are using an enantiomerically pure morpholine derivative as a starting material, but after a reaction (e.g., N-alkylation, acylation, or a deprotection step), you find that the morpholine stereocenter has epimerized.

Potential Causes & Step-by-Step Solutions:

  • Cause A: Base-Induced Epimerization

    • Explanation: The use of a strong, non-hindered base can lead to the deprotonation of a C-H bond at a stereocenter, especially at the C2 or C3 position, resulting in a planar intermediate and subsequent epimerization.

    • Troubleshooting Protocol:

      • Base Selection: If your protocol uses a strong base (e.g., LDA, NaH), consider switching to a weaker or more sterically hindered base. Good alternatives include N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. In peptide coupling, N-methylmorpholine (NMM) is often used to suppress racemization.

      • Stoichiometry and Addition: Use the minimum effective amount of base (e.g., 1.05-1.2 equivalents). Add the base slowly and at a low temperature (e.g., 0°C or -78°C) to minimize its concentration at any given moment and reduce the rate of potential epimerization.

  • Cause B: Radically-Induced Epimerization (Light Exposure)

    • Explanation: As demonstrated in recent literature, exposure to light, especially in the presence of photosensitizers or radical initiators, can induce epimerization via a Hydrogen Atom Transfer (HAT) mechanism.[1][6] This can be an unexpected side reaction if not anticipated.

    • Troubleshooting Protocol:

      • Protect from Light: Run the reaction in a flask wrapped in aluminum foil or in a dark fume hood to exclude light.

      • Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas (e.g., argon or nitrogen). Oxygen can participate in radical chain reactions.

      • Avoid Radical Initiators: Ensure that your starting materials and reagents are free from peroxide impurities, which can act as radical initiators.

Data Summary & Key Parameters

The choice of reaction parameters is critical for preventing racemization. The following table summarizes key considerations:

ParameterRecommendation for Preserving StereochemistryRationale
Temperature Lower temperatures (e.g., -10°C to 0°C) are generally preferred.Reduces the kinetic energy available to overcome the activation barrier for the undesired stereochemical pathway or racemization process.[5]
Base Selection Use sterically hindered or moderately weak bases (e.g., DIPEA, NMM, Collidine).Minimizes the abstraction of the proton at the chiral center, which is a key step in many racemization mechanisms.
Reaction Time Optimize for high conversion without prolonged exposure to reaction conditions.Prevents the erosion of enantiomeric excess through product racemization over time.[2]
Solvent Screen a variety of solvents; non-polar or less coordinating solvents are often a good starting point.The solvent stabilizes the transition state; the optimal solvent is highly reaction-dependent.
Light Exposure Protect the reaction from light, especially if radical pathways are plausible.Prevents photocatalyzed epimerization through mechanisms like Hydrogen Atom Transfer (HAT).[1]

Visualizing the Mechanisms and Workflows

To better understand the processes leading to racemization and the steps to mitigate it, refer to the following diagrams.

Racemization_Mechanisms Key Racemization Pathways for Chiral Morpholines cluster_0 Hydrogen Atom Transfer (HAT) cluster_1 Base-Catalyzed Enolization Start_HAT Chiral Morpholine (R) Intermediate_HAT Planar Radical Intermediate Start_HAT->Intermediate_HAT - H• (Photocatalyst, Light) End_HAT_R Chiral Morpholine (R) (Retention) Intermediate_HAT->End_HAT_R + H• End_HAT_S Chiral Morpholine (S) (Inversion) Intermediate_HAT->End_HAT_S + H• Start_Enol Chiral Morpholinone (R) Intermediate_Enol Planar Enolate Intermediate Start_Enol->Intermediate_Enol - H+ (Strong Base) End_Enol_R Chiral Morpholinone (R) (Retention) Intermediate_Enol->End_Enol_R + H+ End_Enol_S Chiral Morpholinone (S) (Inversion) Intermediate_Enol->End_Enol_S + H+

Caption: Key racemization pathways for chiral morpholines.

Troubleshooting_Workflow Troubleshooting Workflow for Low Enantioselectivity Start Low ee% Observed Check_Analytics Step 1: Verify Analytical Method (Chiral HPLC/GC) Start->Check_Analytics Analytics_OK Method is Accurate Check_Analytics->Analytics_OK Yes Analytics_Bad Method is Flawed Check_Analytics->Analytics_Bad No Check_Temp Step 2: Lower Temperature (e.g., RT -> 0°C -> -10°C) Analytics_OK->Check_Temp Fix_Analytics Develop/Optimize Analytical Method Analytics_Bad->Fix_Analytics Check_Time Step 3: Perform Time-Course Study (Check for product racemization) Check_Temp->Check_Time Check_Solvent Step 4: Screen Solvents (Toluene, DCM, THF, etc.) Check_Time->Check_Solvent Check_Reagents Step 5: Verify Reagent Purity (Catalyst, Substrates, Base) Check_Solvent->Check_Reagents Result Optimized Conditions High ee% Check_Reagents->Result

Caption: Troubleshooting workflow for low enantioselectivity.

Experimental Protocol: Time-Course Study to Detect Product Racemization

This protocol outlines a general method for determining if the desired product is racemizing under the reaction conditions after its formation.

Materials:

  • All necessary reagents and solvents for your specific reaction, ensuring high purity.

  • Reaction vessel (e.g., round-bottom flask with stir bar).

  • Constant temperature bath.

  • Syringes for sampling.

  • Quenching solution (e.g., saturated ammonium chloride, water).

  • Vials for storing aliquots.

  • Calibrated chiral HPLC or GC system with the appropriate column for your analyte.

Procedure:

  • Reaction Setup: Set up the reaction as per your standard protocol in the reaction vessel. Ensure all parameters (temperature, concentrations, catalyst loading) are precisely controlled.

  • Initiation: Start the reaction (e.g., by adding the final reagent) and begin timing immediately.

  • Sampling: At predetermined time points (e.g., t = 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a small, representative aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Quenching: Immediately transfer the aliquot into a labeled vial containing an appropriate quenching solution to stop the reaction. Mix thoroughly.

  • Workup (if necessary): Perform a mini-workup on each quenched aliquot to prepare it for analysis (e.g., extraction, filtration). Ensure the workup procedure itself does not induce racemization.

  • Analysis: Analyze each sample by your validated chiral chromatography method to determine both the conversion (by comparing starting material to product peak areas) and the enantiomeric excess (ee%).

  • Data Interpretation: Plot two graphs: (1) % Conversion vs. Time and (2) % ee vs. Time. If the ee% remains high and stable after 100% conversion is reached, product racemization is not significant. If the ee% begins to drop after reaching a plateau of high conversion, this is strong evidence of product racemization. Use this data to determine the optimal reaction time to maximize both yield and stereochemical purity.

References

  • MacMillan, D. W. C., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society.
  • Knowles, R. R., et al. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Angewandte Chemie.
  • Stephenson, C. R. J., et al. (2023). Visible light-mediated, highly stereoselective epimerization of morpholines and piperazines to the more stable isomers. Morressier.
  • Baran, P. S., et al. (2025). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv.
  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters.
  • Blackmond, D. G., et al. (2016). Explaining Anomalies in Enamine Catalysis: "Downstream Species" as a New Paradigm for Stereocontrol. Accounts of Chemical Research.
  • Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry.
  • Hult, K., & Bäckvall, J.-E. (2016). Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Communications.
  • Yarlagadda, T., et al. (2017). Epimerisation in Peptide Synthesis. Molecules.
  • Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC - NIH.
  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.
  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed.

Sources

Technical Support Center: Managing the Hygroscopic Nature of Morpholine Salts

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The use of morpholine and its salts is widespread in organic synthesis and pharmaceutical development, valued for its utility as a building block and its ability to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1][2] However, many morpholine salts, such as the hydrochloride and hydrobromide forms, are hygroscopic—they readily attract and retain moisture from the atmosphere.[3][4][5] This seemingly simple property can introduce a cascade of complex challenges, from inaccurate measurements in the lab to significant stability and manufacturing issues in drug product development.[6][7][8]

This guide provides a comprehensive technical resource designed to help you anticipate, troubleshoot, and manage the issues arising from the hygroscopic nature of morpholine salts. We will move from foundational questions to in-depth troubleshooting protocols, grounding our advice in established scientific principles to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns encountered when working with hygroscopic morpholine salts.

Q1: What exactly does "hygroscopic" mean for my morpholine salt sample?

A: Hygroscopicity is the tendency of a solid substance to take up and retain water vapor from the surrounding environment.[9] This occurs through two primary mechanisms:

  • Adsorption: Water molecules adhere to the surface of the solid. This is a surface-level phenomenon.

  • Absorption: Water molecules are drawn into the bulk structure of the solid, forming a solution or a hydrate.

For morpholine salts, this can manifest in several ways, from slight surface dampness to significant physical changes. In high humidity, some salts may even undergo deliquescence , where they absorb so much water that they dissolve into a liquid solution.[6] This moisture uptake can lead to significant changes in the material's physical and chemical properties.[8][10]

Q2: I opened a new container of a morpholine salt, and it's already clumpy. Has it degraded?

A: Clumping or caking is a classic physical sign of moisture absorption.[7][9] While it doesn't automatically mean chemical degradation has occurred, it is a critical warning sign. The absorbed water increases inter-particle cohesion, causing the powder to agglomerate.[9] This directly impacts handling by causing poor powder flow, which can be a major issue in manufacturing processes like tablet compression or powder filling.[6] More importantly, the presence of this "free water" creates an environment where chemical degradation, such as hydrolysis, is more likely to occur.[11][12]

Q3: How can absorbed moisture impact the accuracy and outcome of my experiments?

A: The impact is significant and multifaceted:

  • Inaccurate Weighing: This is the most immediate and critical issue. If you weigh out 100 mg of a hygroscopic salt that has absorbed 5% water by mass, you are only dosing 95 mg of your actual compound. This introduces a 5% error into your stoichiometry, leading to inconsistent reaction yields, inaccurate analytical standards, and poor reproducibility.[7]

  • Chemical Instability: Water can act as a reactant or a medium for degradation. For hydrolytically sensitive molecules, the presence of absorbed moisture can initiate hydrolysis, creating impurities and reducing the concentration of your API.[6][11]

  • Physical Instability: Moisture can induce changes in the solid-state properties of the material. It can trigger a transition from a stable crystalline form to a different polymorph or a hydrate, or cause an amorphous solid to recrystallize.[6] These changes can profoundly affect critical drug properties like solubility, dissolution rate, and bioavailability.[6][13]

Q4: What are the non-negotiable best practices for storing hygroscopic morpholine salts?

A: Proper storage is your first and most effective line of defense. The goal is to minimize the material's exposure to atmospheric moisture.

  • Controlled Environment: Store salts in a desiccator containing an active desiccant (e.g., silica gel, molecular sieves) or within a controlled low-humidity environment like a dry box or glove box.[14][15]

  • Inert Atmosphere: For highly sensitive materials, storing under an inert gas like nitrogen or argon can displace moist air from the container headspace.[4]

  • Appropriate Packaging: Always keep the material in its original, tightly sealed container. For highly hygroscopic substances, specialized moisture-proof packaging, such as heat-sealed aluminum foil bags, is recommended.[6][16] Once opened, minimize the time the container is exposed to ambient air.

Q5: Are all morpholine salts equally hygroscopic? For instance, is a hydrochloride salt different from a hydrobromide salt?

A: No, they are not. The hygroscopicity of a salt is heavily influenced by the properties of both the API (morpholine derivative) and the counterion.[12] While hydrochloride salts are very common for improving solubility, they are also frequently associated with higher hygroscopicity due to the high electronegativity of the chloride ion, which readily forms hydrogen bonds with water.[11] Other salt forms, like mesylates or tosylates, might be selected during drug development specifically because they exhibit lower hygroscopicity compared to the hydrochloride form.[17] Therefore, it is crucial to assess the specific properties of the exact salt you are working with.

Troubleshooting Guides

This section provides structured guidance for identifying and solving specific problems encountered during experimentation and formulation.

Guide 1: Inaccurate Weighing & Dosing
  • The Problem: You observe inconsistent results in your reactions, or your analytical standards fail to meet quality control specifications. The root cause is often traced back to inaccurate weighing of your hygroscopic morpholine salt.

  • Causality: Absorbed water contributes to the total mass on the balance but is not part of the active molecule. This leads to a systematic error where the actual amount of the morpholine salt dispensed is less than the weighed amount. This error fluctuates with ambient humidity, leading to poor reproducibility.[7]

G cluster_prep Preparation cluster_weigh Weighing Process cluster_post Post-Weighing A Transfer required equipment (spatula, weigh boat, vial) into controlled environment B Allow balance to equilibrate inside the environment A->B C Place salt container inside environment to acclimatize D Tare weigh boat on balance C->D E Quickly dispense approximate amount of salt D->E F Seal main salt container IMMEDIATELY E->F G Record stable mass F->G H Tightly seal sample vial BEFORE removing from environment I Use sample immediately or store in a desiccator H->I start Start env Controlled Environment? (Glovebox / Dry Box) start->env env->A  Yes no_env Proceed with caution. Work quickly, minimize exposure. Accept higher uncertainty. env->no_env No

Caption: Workflow for weighing hygroscopic morpholine salts.

  • Environment Setup: Whenever possible, use a glovebox or a balance enclosure with controlled low humidity (<40% RH).[14] If unavailable, work quickly and place a container of desiccant inside the balance draft shield.[15]

  • Equilibration: Place all necessary tools (spatulas, weighing paper/boat, sample vials) and the sealed container of the morpholine salt inside the controlled environment. Allow them to equilibrate for at least 15-20 minutes.

  • Tare: Place the weighing vessel on the balance and tare it.

  • Dispense: Open the main stock container and quickly transfer the desired amount of salt to the weighing vessel. Speed is critical to minimize moisture uptake from any residual air.

  • Seal Stock: Immediately and tightly seal the main stock container.

  • Record Mass: Allow the balance reading to stabilize and record the final mass.

  • Seal Sample: Immediately transfer the weighed sample to a sealable container (e.g., a screw-cap vial) and seal it tightly before removing it from the controlled environment.

  • Correction for Water Content: For the highest accuracy, determine the water content of a separate sample from the same batch (see Protocol in Guide 3) and apply a correction factor to your weighed mass.

Guide 2: Physical Instability & Formulation Challenges
  • The Problem: During formulation development, the morpholine salt powder exhibits poor flow, cakes upon storage, or causes processing issues like sticking to tablet punches.[6][9]

  • Causality: Absorbed water acts as a plasticizer, reducing the glass transition temperature of amorphous materials and increasing the mobility of molecules on crystal surfaces.[6] This enhances particle-particle adhesion, leading to clumping and poor flow. In high concentrations, it can lead to deliquescence, turning the powder into a paste.[6]

The primary goal is to create a microenvironment around the API particle that protects it from moisture.[6]

StrategyMechanism of ActionKey Considerations & Examples
Film Coating Creates a physical polymer barrier between the hygroscopic core and the external environment.[6][18]The polymer must have low water vapor permeability. HPMC and some acrylic polymers are common choices.[14]
Co-processing with Excipients Blending the API with non-hygroscopic or hydrophobic excipients that preferentially adsorb moisture or repel water.[10]Use of microcrystalline cellulose or adding moisture scavengers like anhydrous silica gel to the formulation.[14]
Encapsulation Enveloping the API particles within a protective shell material.[10][18]Techniques like spray-drying can be used to create microcapsules. The shell acts as a moisture barrier.[18]
Crystal Engineering Forming a co-crystal of the morpholine salt with a non-hygroscopic co-former. This alters the crystal lattice to reduce the availability of sites for hydrogen bonding with water.[6][11]This is an advanced technique requiring screening for suitable co-formers. It can fundamentally solve the hygroscopicity problem at the molecular level.[11]
Packaging Using high-barrier packaging for the final dosage form.[6]Blister packs made of Aclar® or cold-form foil provide excellent moisture protection for individual doses.[6]
Guide 3: Chemical Instability & Altered Performance
  • The Problem: An assay of the morpholine salt shows an increase in impurities over time. Alternatively, a formulated tablet shows a change in its dissolution profile after being stored under accelerated stability conditions (e.g., 40°C / 75% RH).

  • Causality: The absorbed water is not inert. It can participate in chemical reactions or alter the physical form of the salt, which in turn changes its performance.

G A Hygroscopic Morpholine Salt B Moisture Uptake (from high %RH) A->B C Increased Surface/Bound Water B->C D Chemical Degradation C->D G Physical Transformation C->G E Hydrolysis of Ester/Amide Groups D->E F Formation of Degradation Products E->F J Impact on API Performance F->J H Polymorphic Conversion or Hydrate Formation G->H I Altered Crystal Lattice H->I I->J

Caption: How moisture impacts API stability and performance.

This gravimetric method provides a straightforward way to estimate the total volatile content (primarily water) in your sample.[19]

  • Preparation: Place a clean, dry weighing bottle or pan in a drying oven set to an appropriate temperature (e.g., 105°C, but must be below the salt's melting or decomposition point) for 30 minutes to ensure it is completely dry.

  • Initial Weighing: Transfer the dry weighing bottle to a desiccator to cool to room temperature. Once cool, weigh it accurately on an analytical balance. Record this as M1.

  • Sample Addition: Add approximately 1-2 grams of the morpholine salt to the weighing bottle. Weigh the bottle with the sample accurately and record this mass as M2.

  • Drying: Place the open bottle containing the sample into the pre-heated drying oven. Dry for a specified period (e.g., 2-4 hours).

  • Cooling: After the drying period, carefully transfer the bottle back to the desiccator to cool to room temperature. This prevents the dried sample from reabsorbing atmospheric moisture.

  • Final Weighing: Once cooled, weigh the bottle with the dried sample. Record this mass as M3.

  • Repeat to Constant Weight: Repeat steps 4-6 until two consecutive weighings are constant (e.g., differ by <0.5 mg), ensuring all volatile content has been removed.

  • Calculation:

    • Mass of Sample = M2 - M1

    • Mass of Water Lost = M2 - M3

    • % Water Content (LOD) = [(M2 - M3) / (M2 - M1)] x 100

This value is crucial for making accurate molar calculations and for understanding the stability of your material.[19][20]

References

  • Tay, P.F., Heng, P.W.S., & Chan, L.W. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1186. [Link]
  • Solubility of Things. (n.d.). Morpholine hydrochloride.
  • Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients.
  • Scasino, C., et al. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.
  • Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals.
  • MySkinRecipes. (n.d.). Morpholine Hydrobromide.
  • National Center for Biotechnology Information. (n.d.). Morpholine Hydrobromide. PubChem.
  • National Center for Biotechnology Information. (n.d.). Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1). PubChem.
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • Kumar, S., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.
  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem.
  • Cornerstone. (2019). EXPLAINED: Moisture Content Analysis using the Gravimetric Process.
  • HQN. (n.d.). The use of Moisture Meters.
  • National Center for Biotechnology Information. (n.d.). 4-(2-Bromoethyl)morpholine hydrobromide. PubChem.
  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Sussex Damp Experts. (n.d.). Hygroscopic Salts.
  • Chromatography Forum. (2008). How to weigh a higroscopic substance.
  • Tariq, M. H., et al. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Wikipedia. (n.d.). Morpholine.
  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
  • Chemistry Stack Exchange. (2017). How do I measure out these salts using the proper method?
  • International Agency for Research on Cancer. (n.d.). Morpholine. NCBI Bookshelf.
  • ResearchGate. (2025). Effect of Polymer Hygroscopicity on the Phase Behavior of Amorphous Solid Dispersions in the Presence of Moisture.
  • Contract Pharma. (2025). Overcoming Challenges in Early Phase Drug Product Development.
  • Johnson, J. R. (1991). Effect of formulation solubility and hygroscopicity on disintegrant efficiency in tablets prepared by wet granulation, in terms of dissolution. SciSpace.

Sources

Technical Support Center: Catalyst Deactivation in Reactions Involving Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine derivatives in catalytic reactions. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to address the common challenge of catalyst deactivation. By understanding the underlying causes of catalyst deactivation, you can optimize your reaction conditions, improve yields, and extend the life of your valuable catalysts.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a discussion of potential causes and actionable solutions.

Problem 1: Rapid Loss of Catalytic Activity in a Hydrogenation Reaction Using a Nickel-Based Catalyst.

Scenario: You are performing a reaction involving a morpholine derivative and a heterogeneous nickel catalyst (e.g., Raney Nickel, Ni/Al₂O₃). After an initial period of good conversion, the reaction rate plummets, and the reaction stalls.

Potential Causes and Solutions:

  • Poisoning by the Morpholine Derivative: Nitrogen-containing compounds, such as morpholine and its derivatives, are known poisons for many metal catalysts, including nickel.[1][2][3] The lone pair of electrons on the nitrogen atom can strongly adsorb to the active sites on the nickel surface, blocking them from the reactants.[2] The basicity of the amine can also play a role in the strength of this interaction.[2]

    • Troubleshooting Steps:

      • Evaluate Catalyst Loading: A simple first step is to increase the catalyst loading. While not ideal for catalyst efficiency, it can help determine if poisoning is the issue. If a higher loading restores activity, poisoning is a likely culprit.

      • Modify Reaction Conditions: Lowering the reaction temperature may weaken the adsorption of the morpholine derivative on the catalyst surface, potentially mitigating the poisoning effect. However, this may also reduce the reaction rate, so a careful balance must be found.

      • Consider a Different Catalyst: Some catalysts are more resistant to nitrogen poisoning than others. For example, rhodium or ruthenium catalysts may show better performance in the presence of amines.[4][5]

  • Coking/Fouling: At elevated temperatures, morpholine and its derivatives can decompose or participate in side reactions that form carbonaceous deposits (coke) on the catalyst surface.[6][7][8] These deposits physically block the active sites and pores of the catalyst.[6]

    • Troubleshooting Steps:

      • Analyze the Spent Catalyst: Characterization of the used catalyst by techniques such as Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) can confirm the presence of coke.

      • Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coking.

      • Introduce a Co-solvent: Using a co-solvent that can help dissolve potential coke precursors might prevent their deposition on the catalyst.

  • Thermal Degradation of the Catalyst: High reaction temperatures can lead to sintering of the nickel particles, where the small metal particles agglomerate into larger ones.[9] This reduces the active surface area of the catalyst, leading to a decrease in activity.

    • Troubleshooting Steps:

      • Characterize the Catalyst: Techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) can be used to compare the particle size of the fresh and spent catalyst.

      • Operate at Lower Temperatures: If sintering is suspected, reducing the reaction temperature is the most effective way to mitigate it.

Problem 2: Inconsistent Results and Poor Yields in a Palladium-Catalyzed Cross-Coupling Reaction.

Scenario: You are using a palladium catalyst (e.g., Pd/C, Pd(PPh₃)₄) for a cross-coupling reaction involving a morpholine-containing substrate. You observe inconsistent yields from batch to batch, and sometimes the reaction fails to go to completion.

Potential Causes and Solutions:

  • Leaching of Palladium: Palladium can leach from solid supports into the reaction mixture, especially in the presence of coordinating ligands like amines.[10] The leached palladium may or may not be catalytically active in the solution phase, leading to irreproducible results.

    • Troubleshooting Steps:

      • Perform a Hot Filtration Test: To test for leaching, run the reaction for a short period, then filter the solid catalyst out of the hot reaction mixture. If the reaction continues in the filtrate, it indicates that active palladium species have leached into the solution.

      • Choose a More Robust Catalyst Support: Different supports can influence the stability of the palladium nanoparticles. Experimenting with different supports (e.g., carbon, silica, alumina) may reduce leaching.

      • Use a Ligand to Stabilize the Palladium: Adding a suitable ligand can sometimes help to stabilize the palladium on the support and prevent leaching.

  • Irreversible Catalyst Deactivation: The morpholine derivative or other components in the reaction mixture could be irreversibly deactivating the palladium catalyst. For example, some substrates can react with the catalyst to form inactive Pd(0) species.[11][12]

    • Troubleshooting Steps:

      • Consider a Re-oxidant: In some cases, the addition of a mild oxidant, such as benzoquinone, can re-oxidize inactive Pd(0) to the active Pd(II) state, restoring catalytic activity.[11]

      • Investigate Ligand Effects: The choice of ligand can significantly impact the stability and activity of the palladium catalyst. Experimenting with different phosphine or N-heterocyclic carbene (NHC) ligands may improve performance.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation in reactions with morpholine derivatives?

A1: The primary mechanisms of catalyst deactivation when working with morpholine derivatives are:

  • Poisoning: The nitrogen atom in the morpholine ring can act as a Lewis base and strongly adsorb to the active sites of metal catalysts, blocking them from reactants.[1][2]

  • Coking or Fouling: Carbonaceous deposits can form on the catalyst surface, especially at higher temperatures, physically blocking active sites.[6][7]

  • Thermal Degradation: High temperatures can cause the catalyst to sinter, reducing its active surface area, or can lead to the degradation of the morpholine molecule itself, creating byproducts that may foul the catalyst.[9][13][14]

  • Leaching: The active metal component of a heterogeneous catalyst can dissolve into the reaction medium, leading to a loss of activity and potential contamination of the product.[10]

Q2: How can I choose a catalyst that is more resistant to deactivation by morpholine?

A2: Selecting a robust catalyst is crucial. Consider the following:

  • Catalyst Metal: While common catalysts like nickel and palladium are susceptible to poisoning by amines, catalysts based on ruthenium, iridium, or rhodium may offer better resistance in certain reactions.[4][5]

  • Catalyst Support: For heterogeneous catalysts, the support material can influence stability. A support that strongly interacts with the metal nanoparticles can help prevent sintering and leaching.

  • Ligands: In homogeneous catalysis, the choice of ligand is critical. Bulky electron-donating ligands can sometimes protect the metal center and improve stability.

Q3: Are there any general best practices to minimize catalyst deactivation when working with morpholine derivatives?

A3: Yes, following these best practices can significantly improve the longevity of your catalyst:

  • Purify Your Reagents: Ensure that your starting materials and solvents are free from impurities that could act as catalyst poisons (e.g., sulfur compounds).[15][16]

  • Optimize Reaction Conditions: Carefully control the reaction temperature to avoid thermal degradation and coking. Use the lowest effective temperature.

  • Control Stoichiometry: In some cases, excess morpholine derivative can accelerate catalyst deactivation. Use the appropriate stoichiometry of reactants.

  • Proper Catalyst Handling: Handle and store your catalysts under the recommended conditions (e.g., under an inert atmosphere) to prevent premature deactivation.

Q4: Can a deactivated catalyst be regenerated?

A4: In some cases, yes. The appropriate regeneration method depends on the deactivation mechanism:[9]

  • For Coking: The catalyst can often be regenerated by calcination (heating in the presence of air or oxygen) to burn off the carbon deposits.

  • For Reversible Poisoning: Washing the catalyst with a suitable solvent may remove weakly adsorbed poisons.

  • For Metal Reduction: As mentioned for palladium, re-oxidation using a chemical agent can sometimes restore activity.[11]

It is important to note that regeneration is not always possible or may not fully restore the catalyst's initial activity.

Visualizing Deactivation and Troubleshooting

Diagram 1: Common Catalyst Deactivation Pathways

This diagram illustrates the primary mechanisms by which a catalyst can lose its activity in the presence of morpholine derivatives.

G cluster_0 Catalyst Deactivation Mechanisms Active Catalyst Active Catalyst Poisoning Poisoning Active Catalyst->Poisoning Morpholine Adsorption Coking/Fouling Coking/Fouling Active Catalyst->Coking/Fouling Thermal Stress Sintering Sintering Active Catalyst->Sintering High Temperature Leaching Leaching Active Catalyst->Leaching Solvent/Ligand Effects Deactivated Catalyst Deactivated Catalyst Poisoning->Deactivated Catalyst Coking/Fouling->Deactivated Catalyst Sintering->Deactivated Catalyst Leaching->Deactivated Catalyst

Caption: Key pathways leading to catalyst deactivation.

Diagram 2: Troubleshooting Workflow for Catalyst Deactivation

This workflow provides a systematic approach to diagnosing and addressing catalyst deactivation issues.

G Start Reaction Failure/ Low Yield Check_Conditions Verify Reaction Conditions (Temp, Pressure, Purity) Start->Check_Conditions Is_Poisoning Suspect Poisoning? Check_Conditions->Is_Poisoning Is_Coking Suspect Coking? Is_Poisoning->Is_Coking No Increase_Loading Increase Catalyst Loading Is_Poisoning->Increase_Loading Yes Is_Sintering Suspect Sintering? Is_Coking->Is_Sintering No Lower_Temp Lower Reaction Temperature Is_Coking->Lower_Temp Yes Is_Leaching Suspect Leaching? Is_Sintering->Is_Leaching No Is_Sintering->Lower_Temp Yes Hot_Filtration Perform Hot Filtration Test Is_Leaching->Hot_Filtration Yes Change_Catalyst Change Catalyst Type Increase_Loading->Change_Catalyst End Optimized Reaction Change_Catalyst->End Characterize_Spent Characterize Spent Catalyst (TPO, TGA, XRD, TEM) Lower_Temp->Characterize_Spent Regenerate Attempt Catalyst Regeneration Characterize_Spent->Regenerate Regenerate->End Change_Support Change Catalyst Support/ Use Ligand Hot_Filtration->Change_Support Change_Support->End

Caption: A step-by-step guide to troubleshooting catalyst deactivation.

Data Summary

Table 1: Common Catalysts and Potential Deactivation Issues in Morpholine Chemistry

Catalyst TypeCommon MetalsTypical ReactionsPrimary Deactivation ConcernsMitigation Strategies
Heterogeneous Hydrogenation Ni, Cu, Co[17][18]Morpholine SynthesisPoisoning by amines, Coking, SinteringLower temperature, optimize catalyst loading, choose more resistant catalyst
Heterogeneous Cross-Coupling Pd[3]C-N and C-C bond formationLeaching, PoisoningHot filtration test, change support, use ligands
Homogeneous Catalysis Ru, Ir, Ni[4][5]Reductive AminationLigand degradation, Metal reductionLigand screening, use of re-oxidants
Lewis Acid Catalysis In(OTf)₃[19]Morpholine SynthesisHydrolysis, Product inhibitionUse of anhydrous conditions, control stoichiometry

Experimental Protocols

Protocol 1: Hot Filtration Test for Detecting Catalyst Leaching

  • Set up the reaction as you normally would with the heterogeneous catalyst.

  • Allow the reaction to proceed for a short period (e.g., 15-20% conversion).

  • While maintaining the reaction temperature, quickly filter the reaction mixture through a hot, pre-warmed filter (e.g., a heated funnel with filter paper or a cannula filter) to remove the solid catalyst.

  • Continue to heat and stir the filtrate under the same reaction conditions.

  • Monitor the progress of the reaction in the filtrate by taking samples over time and analyzing them (e.g., by GC, LC-MS, or NMR).

  • Interpretation: If the reaction continues to proceed in the filtrate, it is a strong indication that the active catalytic species has leached from the solid support into the solution. If the reaction stops, the catalysis is likely heterogeneous.

Protocol 2: Catalyst Regeneration by Calcination (for Coking)

Caution: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

  • Carefully recover the spent catalyst from the reaction mixture by filtration and wash it with a suitable solvent to remove any residual reactants and products.

  • Dry the catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove the solvent.

  • Place the dried catalyst in a ceramic crucible or a tube furnace.

  • Slowly ramp up the temperature to the desired calcination temperature (typically 300-500 °C, but this is catalyst-dependent) under a flow of air or a mixture of an inert gas and oxygen.

  • Hold the catalyst at the calcination temperature for several hours (e.g., 2-4 hours) to ensure complete combustion of the coke.

  • Slowly cool the catalyst back to room temperature under a flow of inert gas (e.g., nitrogen or argon).

  • The regenerated catalyst is now ready to be re-tested for activity.

References

  • Wikipedia.
  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. J. Chem. Pharm. Res., 16, 125. [Link]
  • Du, H., et al. (2008). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation.
  • Akach, J., et al. (2018). Thermal degradation kinetics of morpholine for carbon dioxide capture.
  • van den Hadelkamp, F., et al. (2020). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. Industrial & Engineering Chemistry Research. [Link]
  • chemeurope.com.
  • Halter, M. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Noah Tech. [Link]
  • Ogidi, M. O., et al. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture.
  • Chemistry For Everyone. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. [Link]
  • Ariyarathna, J. P., et al. (2022). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC. [Link]
  • Kholin, K. V., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. [Link]
  • Kholin, K. V., et al. (2023). Selected known reactions of morpholine, including those involving its putative radical.
  • Beletskaya, A. V., & Ananikov, V. P. (2011).
  • Akach, J. (2018). (6ek) Thermal Degradation of Morpholine for CO2 Capture. AIChE - Proceedings. [Link]
  • CN103212420A - Morpholine synthetic catalyst and preparation method thereof.
  • Alec C. (2024).
  • Nagy, V., et al. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports. [Link]
  • ChemCatBio. (2022).
  • Ogidi, M. O., et al. (2017). (PDF) Thermal Degradation of Morpholine in CO 2 Post-combustion Capture.
  • BDMAEE. (2025).
  • Brown, S. P., et al. (2011).
  • Singh, S., et al. (2024).
  • AmmoniaKnowHow.
  • De Nisi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
  • American Chemistry Council. (2011). Polyurethane Amine Catalysts: Safe Handling Guidelines. [Link]
  • Minstrong. (2025).
  • Nagy, V., et al. (2023). (PDF) Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study.
  • Inter-réseaux. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
  • van der Heijden, G., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. [Link]
  • De Nisi, F., et al. (2023).
  • Park, I., et al. (2022).
  • Gualco, G., & D’Accolti, L. (2019).
  • US7407905B2 - Method for reactivating catalysts and a method for recycling supercritical fluids used to reactivate the catalysts.
  • Ali, S., et al. (2020). The mathematical catalyst deactivation models: a mini review. RSC Publishing. [Link]
  • Bartholomew, C. H. (2001).
  • Bartholomew, C. H. (2001). Fouling (coking) deactivation of catalysts: (a) Coke accumulation on.
  • SilcoTek. (2017).
  • SilcoTek.
  • Company, D. J., & Córdova, A. (2019).
  • Company, D. J., & Córdova, A. (2019). Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates.

Sources

Technical Support Center: (R)-2-Methylmorpholine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Scale-Up Challenges

Welcome to the technical support center for the synthesis of (R)-2-methylmorpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the process of scaling this critical chiral building block from the lab to production. (R)-2-methylmorpholine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), where its stereochemistry is crucial for efficacy and safety.[1][2]

Navigating the complexities of stereoselective synthesis during scale-up requires a deep understanding of reaction kinetics, crystallization principles, and analytical precision. This document provides field-proven insights in a question-and-answer format, focusing on the common and often challenging method of diastereomeric resolution—a robust and widely adopted strategy in industrial settings for producing single-enantiomer compounds.

Part 1: Frequently Asked Questions (FAQs) on Synthesis Strategy

This section addresses high-level strategic questions you may have before embarking on or optimizing the scale-up process.

Q1: What are the primary strategies for synthesizing enantiomerically pure (R)-2-methylmorpholine on an industrial scale?

There are two main pathways to obtain the desired (R)-enantiomer: asymmetric synthesis and chiral resolution.

  • Asymmetric Synthesis: This approach builds the chiral center with the correct stereochemistry from the start, often using a chiral catalyst or auxiliary. While elegant, developing a scalable, cost-effective, and robust asymmetric synthesis can be time-consuming and expensive, often requiring specialized catalysts and stringent reaction conditions.[3][4]

  • Chiral Resolution: This strategy begins with an inexpensive racemic mixture of 2-methylmorpholine. The enantiomers are then separated, most commonly by reacting the racemic amine with a chiral resolving agent (like a tartaric acid derivative) to form a pair of diastereomeric salts.[5][6] These salts have different physical properties, such as solubility, which allows one to be selectively crystallized from a suitable solvent system.[6]

Q2: Why is diastereomeric salt crystallization often preferred for industrial production over asymmetric synthesis?

For many processes, diastereomeric resolution offers a more pragmatic and economically viable path for scale-up. The key advantages are:

  • Cost-Effectiveness: The starting racemic 2-methylmorpholine is typically much cheaper and more accessible than the chiral precursors required for asymmetric synthesis.

  • Robustness: Crystallization is a well-understood and highly scalable unit operation in the pharmaceutical industry. It is often less sensitive to trace impurities or slight process deviations compared to sensitive catalytic asymmetric reactions.

  • Efficiency: While the theoretical maximum yield for a classical resolution is 50% for the desired enantiomer, the unwanted enantiomer can often be racemized and recycled, significantly improving the overall process economy.[5]

Q3: What are the most critical parameters to control during the diastereomeric salt crystallization?

The success of the resolution hinges on precise control over the crystallization process. The key parameters are:

  • Solvent System: The choice of solvent is paramount. It must provide a significant solubility difference between the two diastereomeric salts. This is often a mixture of solvents (e.g., an alcohol and water) to fine-tune solubility and crystal growth.

  • Temperature Profile: The cooling rate directly impacts crystal size, purity, and filtration characteristics. A slow, controlled cooling profile is generally required to ensure selective crystallization and high diastereomeric purity.

  • Concentration: The concentration of the salts in the solution must be carefully controlled to be within the metastable zone, preventing spontaneous, non-selective precipitation (crashing out) while allowing for controlled crystal growth.

  • Seeding: Introducing seed crystals of the desired diastereomeric salt at the right temperature and concentration is critical for controlling polymorphism and ensuring consistent results, especially at a large scale.

Q4: After resolving the enantiomers, how is the final hydrochloride salt typically formed and isolated?

Once the desired diastereomeric salt is isolated and purified, the chiral resolving agent must be removed. This is typically achieved by:

  • Salt Break: The diastereomeric salt is dissolved in a suitable solvent (often water), and the solution's pH is adjusted with a base (e.g., sodium hydroxide) to neutralize the acidic resolving agent and liberate the (R)-2-methylmorpholine free base.[7]

  • Extraction: The organic free base is extracted from the aqueous layer using an appropriate organic solvent.

  • HCl Salt Formation: The final hydrochloride salt is formed by treating the solution of the free base with hydrochloric acid.[8] This can be done using aqueous HCl, anhydrous HCl gas, or a solution of HCl in a solvent like isopropanol.

  • Crystallization & Isolation: The this compound is then crystallized from a suitable solvent, filtered, and dried. The choice of solvent for this final step is critical for controlling purity, crystal form, and particle size.

Part 2: Troubleshooting Guide for Scale-Up Synthesis

This guide provides solutions to common issues encountered during the diastereomeric resolution and subsequent steps of this compound synthesis.

Issue 1: Low Yield of the Desired Diastereomeric Salt

Q: My crystallization yield is significantly below the theoretical 50%. What are the likely causes and how can I fix this?

Low yield is a common scale-up challenge. The root cause often lies in the solubility parameters of your system.

A: Potential Causes & Solutions:

  • Suboptimal Solvent System: The solubility of both diastereomeric salts might be too high in your chosen solvent, leaving a significant amount of the desired product in the mother liquor.

    • Action: Re-screen solvent systems. Use a solvent in which the desired salt has low solubility and the undesired salt has high solubility. Anti-solvents (solvents in which the product is insoluble) can be added in a controlled manner to increase yield, but this must be done carefully to avoid precipitating the undesired diastereomer.

  • Incorrect Final Temperature: If the crystallization is not cooled to a low enough temperature, the product will remain dissolved in the mother liquor.

    • Action: Ensure your cooling profile reaches the optimal final temperature determined during lab-scale experiments. Hold the batch at this temperature for a sufficient time to allow for complete crystallization before filtration.

  • Formation of Oils/Gums: The diastereomeric salt may be "oiling out" instead of crystallizing, especially if the concentration is too high or the solution is cooled too rapidly. This traps impurities and prevents the formation of a filterable solid.

    • Action: Reduce the initial concentration or slow down the cooling rate. Ensure vigorous agitation to promote mass transfer and crystal formation over oiling.

Issue 2: Poor Enantiomeric or Diastereomeric Excess (e.e. / d.e.)

Q: The chiral purity of my isolated salt is below the required specification. What steps should I take to improve it?

This is a critical failure mode in chiral resolution. The diagram below outlines a logical workflow for troubleshooting this issue.

G cluster_analytical Analytical Method Validation cluster_reagent Reagent Quality cluster_process Process Parameters start Low Enantiomeric Excess (e.e.) Detected check_analytical 1. Verify Analytical Method start->check_analytical hplc_ok Is chiral HPLC/GC method validated and robust? check_analytical->hplc_ok check_resolving 2. Check Resolving Agent agent_purity Is resolving agent (e.g., tartaric acid) of high chiral purity? check_resolving->agent_purity check_process 3. Review Crystallization Process cooling_rate Was cooling rate too fast? check_process->cooling_rate hplc_ok->check_resolving Yes redevelop Redevelop/Revalidate Analytical Method hplc_ok->redevelop No agent_purity->check_process Yes source_new Source new, high-purity resolving agent agent_purity->source_new No slow_cooling Implement slower, controlled cooling profile cooling_rate->slow_cooling Yes agitation Was agitation sufficient? cooling_rate->agitation No slow_cooling->agitation optimize_agitation Optimize agitation speed and impeller design agitation->optimize_agitation No recrystallize Perform Recrystallization of Isolated Solid agitation->recrystallize Yes

Caption: Troubleshooting workflow for low enantiomeric excess.

A: Detailed Troubleshooting Steps:

  • Verify Your Analytical Method: Before altering the process, ensure your analytical method is accurate. Chiral separations by HPLC can be sensitive.[9][10]

    • Action: Confirm that your chiral column is not degraded. Check system suitability parameters (resolution, tailing factor). Run a standard of known enantiomeric composition to verify instrument performance.

  • Check Resolving Agent Purity: The chiral purity of your resolving agent is fundamental. If it is not enantiopure, it cannot effectively resolve your racemic mixture.

    • Action: Obtain a Certificate of Analysis for your resolving agent. If in doubt, test its chiral purity and optical rotation independently.

  • Review Crystallization Conditions: The most common cause of poor purity is co-precipitation of the undesired diastereomer.

    • Cooling Rate: Rapid cooling does not allow for thermodynamic equilibrium, leading to the kinetic trapping of the more soluble diastereomer. Implement a slower, controlled cooling ramp.

    • Supersaturation: Too high a concentration can lead to both diastereomers crystallizing. Dilute the mixture slightly or increase the temperature to ensure only the less soluble salt crystallizes.

    • Recrystallization: If the primary crystallization does not provide sufficient purity, a second recrystallization (reslurry) of the isolated salt is often necessary. This step significantly enhances the diastereomeric excess.

Issue 3: Difficulty with Final HCl Salt Formation

Q: After the salt break and extraction, my attempt to form the hydrochloride salt resulted in an oil or a discolored solid. What went wrong?

This issue often points to impurities or residual water/solvent in the free base solution before adding HCl.

A: Potential Causes & Solutions:

  • Residual Water: Water present during the addition of HCl can lead to the formation of a hydrate or prevent crystallization altogether, resulting in an oil.

    • Action: Ensure the organic solution of the free base is thoroughly dried using a drying agent (e.g., MgSO₄, Na₂SO₄) or by azeotropic distillation before adding HCl.

  • Incomplete Salt Break: If the pH was not raised sufficiently during the salt break, some of the acidic resolving agent may carry over into the organic extract. This can interfere with the final crystallization.

    • Action: Monitor the pH carefully during the salt break, ensuring it is sufficiently basic (typically pH > 12) to fully neutralize the resolving agent and liberate the amine.

  • Thermal Degradation: If the free base was heated excessively during solvent removal, degradation could have occurred, leading to colored impurities.

    • Action: Use a rotary evaporator under reduced pressure to concentrate the free base solution at a lower temperature.

  • Solvent Choice: The solvent used for the HCl salt formation is critical.

    • Action: Use a solvent in which the hydrochloride salt has low solubility, such as isopropanol (IPA), ethyl acetate, or methyl tert-butyl ether (MTBE). A common procedure is to dissolve the free base in a solvent like ethyl acetate and add a solution of HCl in IPA.

Part 3: Key Analytical Protocols & Data

Accurate and precise analytical methods are the cornerstone of a successful scale-up campaign for a chiral molecule.

Protocol: Chiral Purity Analysis by HPLC

This protocol provides a general framework. Specific columns and mobile phases must be developed for your specific diastereomeric salts and the final product.

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® series) are widely used for separating enantiomers of amines.[11]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • System Suitability: Before running samples, inject a racemic standard to verify that the two enantiomer peaks are well-separated. The resolution factor (Rs) should typically be greater than 1.5.

  • Analysis: Inject the sample and integrate the peak areas for both the (R) and (S) enantiomers.

  • Calculation: Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area R - Area S) / (Area R + Area S)] x 100

Table 1: Comparison of Chiral Analysis Techniques
TechniqueAdvantages for Scale-UpDisadvantages for Scale-Up
Chiral HPLC High resolution and accuracy; widely applicable; established technology.[11]Can require significant method development; solvent consumption can be high.
Chiral GC Very high efficiency; fast analysis times for volatile compounds.[12]Requires derivatization for non-volatile amines; potential for thermal degradation.
Chiral SFC Fast separations; lower solvent consumption (uses CO₂); green technology.[]Higher initial instrument cost; less common in QC labs than HPLC.
Capillary Electrophoresis (CE) Extremely high efficiency; very low sample and solvent consumption.[14]Lower concentration sensitivity; can be less robust than HPLC for routine QC.

Part 4: Process Flow & Safety Considerations

Overall Process Workflow

The following diagram illustrates a typical workflow for the production of (R)-2-methylmorpholine HCl via diastereomeric resolution.

Caption: General process flow for synthesis via chiral resolution.
Mandatory Safety Precautions

Working with morpholine derivatives and strong acids/bases at scale requires stringent safety protocols.

  • Chemical Hazards: Morpholine is flammable and corrosive, capable of causing severe skin burns and eye damage.[15][16] Its vapors can be irritating to the respiratory tract.[17] Always consult the Safety Data Sheet (SDS) before handling.[18]

  • Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves, safety goggles or a face shield, and a lab coat are required.[15] For large-scale operations, chemical-resistant aprons or full suits may be necessary.

  • Engineering Controls: All operations should be conducted in a well-ventilated area.[17] For scale-up work, a chemical fume hood is mandatory.[16] Ensure emergency eyewash stations and safety showers are readily accessible.[18]

  • Handling HCl: Concentrated hydrochloric acid is highly corrosive. Anhydrous HCl gas is toxic and requires a dedicated, sealed handling system. Operations should be designed to minimize the potential for spills and inhalation.

  • Static Discharge: Morpholine is a flammable liquid. When transferring large quantities, ensure containers and equipment are properly grounded and bonded to prevent static electricity buildup, which could be an ignition source.[18]

References

  • Wikipedia. Morpholine. Wikimedia Foundation. [URL: https://en.wikipedia.org/wiki/Morpholine]
  • Ningbo Inno Pharmchem Co., Ltd. Understanding Morpholine: Chemical Properties and Safety Considerations. [URL: https://www.inno-pharmchem.
  • Google Patents. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. [URL: https://patents.google.
  • United States Department of Agriculture. Morpholine - Processing. [URL: https://www.ams.usda.gov/sites/default/files/media/Morpholine%20TR.pdf]
  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Morpholine. [URL: https://www.carlroth.com/medias/SDB-9691-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTEyOTB8YXBwbGljYXRpb24vcGRmfGg1Ny9oN2EvODk3NDM0MTQzOTUwMi5wZGZ8NzU3ODc2M2Y3ZTU3YjE4YTk5M2YxM2Y2YjI4NjYxNjEwZGI2YjY3M2YwMWQzMGE1YjU3M2QyZDI0YjI4YjYxMQ]
  • Google Patents. US3151112A - Process for the preparation of morpholines. [URL: https://patents.google.
  • Nexchem Ltd. SAFETY DATA SHEET - Morpholine. [URL: https://www.nexchem.co.uk/content/msds/Morpholine.pdf]
  • Google Patents. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine. [URL: https://patents.google.
  • PrepChem.com. Synthesis of 2-(2-ethoxyanilino)methylmorpholine hydrochloride. [URL: https://www.prepchem.com/synthesis-of-2-2-ethoxyanilino-methylmorpholine-hydrochloride]
  • Penta chemicals. Morpholine - SAFETY DATA SHEET. [URL: https://www.pentachemicals.eu/msds/EN/morpholine.pdf]
  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [URL: https://www.e3s-conferences.org/articles/e3sconf/pdf/2024/56/e3sconf_rawmu2024_01051.pdf]
  • Organic Chemistry Portal. Synthesis of morpholines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/N-heterocycles/morpholines.shtm]
  • BenchChem. side reactions and byproduct formation in morpholine synthesis. [URL: https://www.benchchem.
  • YouTube. Morpholine Preparation from Diethanolamine. [URL: https://www.youtube.
  • Request PDF. Analytical chiral separation methods (IUPAC Recommendations 1997). [URL: https://www.researchgate.
  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [URL: https://www.chiraltech.com/troubleshoot-chiral-column-performance-efficiency-resolution/]
  • Sunway Pharm Ltd. This compound - CAS:168038-14-0. [URL: https://www.sunwaypharm.com/products/cas-168038-14-0.html]
  • iChemical. This compound, CAS No. 168038-14-0. [URL: https://www.ichemical.com/product/168038-14-0]
  • MySkinRecipes. This compound. [URL: https://www.myskinrecipes.com/shop/th/reagents/113532-r-2-methylmorpholine-hydrochloride.html]
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [URL: https://www.researchgate.net/publication/269687913_Morpholines_Synthesis_and_Biological_Activity]
  • PharmTech. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [URL: https://www.pharmtech.com/view/system-suitability-and-validation-chiral-purity-assays-drug-substances]
  • Wikipedia. Chiral analysis. [URL: https://en.wikipedia.org/wiki/Chiral_analysis]
  • IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [URL: https://www.intechopen.com/online-first/87635]
  • Oriental Journal of Chemistry. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [URL: http://www.orientjchem.
  • BOC Sciences. Chiral Analysis & Separation. [URL: https://www.bocsci.
  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [URL: https://edu.rsc.
  • BenchChem. A Researcher's Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis. [URL: https://www.benchchem.com/blog/a-researchers-guide-to-chiral-amine-synthesis-a-cost-benefit-analysis/]
  • ACS Publications. Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00030]
  • Patsnap. Synthesis process of N-methylmorpholine - Eureka. [URL: https://www.patsnap.com/eureka/patent/CN111547849A/synthesis-process-of-n-methylmorpholine]
  • BenchChem. Troubleshooting guide for HPLC analysis of chiral compounds. [URL: https://www.benchchem.com/blog/troubleshooting-guide-for-hplc-analysis-of-chiral-compounds/]
  • Googleapis.com. PURIFICATION METHOD, SYSTEM AND DETECTION METHOD FOR N-METHYLMORPHOLINE N-OXIDE AND OBTAINED N-METHYLMORPHOLINE-N-OXIDE. [URL: https://patentimages.storage.googleapis.com/83/8f/3e/7b075e7a83d789/EP4335842A1.pdf]
  • Google Patents. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. [URL: https://patents.google.
  • MDPI. Enantiomers and Their Resolution. [URL: https://www.mdpi.com/2673-4591/4/2/15]
  • ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c02359]

Sources

Technical Support Center: Byproduct Analysis in (R)-2-methylmorpholine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of (R)-2-methylmorpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments. As a chiral building block, this compound is crucial in the synthesis of various active pharmaceutical ingredients (APIs), where stereochemistry and purity are critical for efficacy and safety.[1] This document provides in-depth, question-and-answer-based troubleshooting guides, detailed analytical protocols, and a scientific rationale for the experimental choices discussed.

Part 1: Frequently Asked Questions (FAQs) about Byproduct Formation

This section addresses common questions regarding impurities and side reactions in the synthesis of this compound.

Q1: What are the most common synthetic routes to (R)-2-methylmorpholine, and how do they influence byproduct profiles?

A1: The synthesis of (R)-2-methylmorpholine typically begins with a chiral starting material to establish the stereocenter. A common and efficient method is the cyclization of a chiral amino alcohol. The most probable precursor is (R)-alaninol ((R)-2-amino-1-propanol). The synthesis generally proceeds via a double alkylation of the amino alcohol with a two-carbon electrophile, followed by cyclization.

The choice of reagents in this process is critical and significantly impacts the byproduct profile:

  • Route A: Di-alkylation with a Chloro- or Bromo-reagent: Reacting (R)-alaninol with a reagent like bis(2-chloroethyl) ether can lead to the formation of (R)-2-methylmorpholine. However, this reaction can be difficult to control, and common byproducts include oligomers and over-alkylated species.

  • Route B: Dehydration of a Di-hydroxy Amine: A more controlled approach involves the initial reaction of (R)-alaninol with ethylene oxide to form N-(2-hydroxypropyl)-diethanolamine, which is then cyclized via dehydration with a strong acid like sulfuric acid.[2][3] This method is analogous to the industrial synthesis of morpholine from diethanolamine.[4]

The diagram below illustrates a plausible synthetic pathway starting from (R)-alaninol.

G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_final Salt Formation start (R)-Alaninol intermediate N-(2-hydroxypropyl) diethanolamine start->intermediate Reaction with Ethylene Oxide cyclization (R)-2-Methylmorpholine intermediate->cyclization Acid-catalyzed Dehydration (e.g., H₂SO₄) final_product (R)-2-Methylmorpholine Hydrochloride cyclization->final_product Treatment with HCl G cluster_actions Troubleshooting Actions start Reaction Complete Initiate Analysis gcms Perform GC-MS Analysis start->gcms unexpected_peak Unexpected Peak(s) Observed? gcms->unexpected_peak chiral_hplc Perform Chiral HPLC/GC Analysis enantiomer_peak Enantiomeric Impurity Detected? chiral_hplc->enantiomer_peak unexpected_peak->chiral_hplc Yes end Product Meets Specification unexpected_peak->end No check_sm Check Purity of Starting Materials enantiomer_peak->check_sm optimize_cond Optimize Reaction Conditions (T, P, time) enantiomer_peak->optimize_cond No, other byproducts check_sm->optimize_cond purify Implement Additional Purification Step optimize_cond->purify purify->start Re-run and analyze

Caption: Logical workflow for troubleshooting byproduct formation.

Part 3: Experimental Protocols for Byproduct Analysis

Accurate identification and quantification of byproducts are essential. The following are recommended starting protocols for the analysis of this compound.

Protocol 1: GC-MS Analysis for General Impurity Profiling

This method is suitable for identifying volatile and semi-volatile byproducts.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • For the free base analysis, neutralize a sample with a suitable base (e.g., NaOH) and extract with an organic solvent like dichloromethane.

2. GC-MS Instrumentation and Conditions:

Parameter Condition
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Carrier Gas Helium at 1.0 mL/min (constant flow)
MS Interface Temp 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-350 amu

3. Data Analysis:

  • Identify the peak for (R)-2-methylmorpholine based on its retention time and mass spectrum.

  • Analyze the mass spectra of any unknown peaks to propose potential structures. Compare with known morpholine byproducts. [5]

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is crucial for quantifying the enantiomeric excess (ee) of the final product.

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

2. HPLC Instrumentation and Conditions:

Parameter Condition
HPLC Column Chiral stationary phase column (e.g., Chiralcel OD-H or similar)
Mobile Phase Isocratic mixture of hexane and isopropanol with a small percentage of an amine modifier (e.g., diethylamine). The exact ratio should be optimized for resolution.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm

3. Data Analysis:

  • Inject a racemic standard of 2-methylmorpholine to determine the retention times of both the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess using the peak areas of the (R) and (S) enantiomers in the sample chromatogram.

References

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • PrepChem.com. (n.d.). Synthesis of 2-(2-ethoxyanilino)methylmorpholine hydrochloride.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
  • National Center for Biotechnology Information. (n.d.). Morpholine. In PubChem.
  • Occupational Safety and Health Administration. (2003). Morpholine.
  • Li, X., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC.
  • BenchChem. (2025). Side reactions and byproduct formation in morpholine synthesis.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • BenchChem. (2025). Application Notes and Protocols for the Determination of Morpholine Residues.
  • MySkinRecipes. (n.d.). This compound.
  • Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
  • Wikipedia. (n.d.). Morpholine.
  • ChemCeed. (2022). Everything You Need to Know About Morpholine.

Sources

Technical Support Center: Enhancing Diastereoselectivity in Morpholine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals engaged in morpholine-catalyzed reactions. Morpholine, as a secondary amine organocatalyst, is a powerful tool for the formation of carbon-carbon bonds, particularly in reactions proceeding through an enamine intermediate. However, achieving high levels of diastereoselectivity can be a significant challenge. This guide provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and a look into the mechanistic principles that govern stereochemical outcomes.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during experimentation. Each answer is designed to not only provide a solution but also to explain the underlying chemical principles.

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?

A1: Observing a low diastereomeric ratio is a common starting point in optimization. It indicates that the transition states leading to the two different diastereomers are very close in energy. Several factors can be tuned to increase this energy difference and favor the formation of one diastereomer over the other.

  • Temperature: This is often the most impactful and easily adjustable parameter. Lowering the reaction temperature typically enhances diastereoselectivity.[1] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the contribution of the entropic term (TΔS) is minimized at lower temperatures. This makes the difference in activation enthalpy (ΔH‡) between the two diastereomeric transition states more pronounced, leading to a higher d.r. Start by running your reaction at 0 °C, and if selectivity is still low, proceed to -20 °C, -40 °C, or even -78 °C.

  • Solvent Polarity and Coordinating Ability: The solvent plays a critical role in stabilizing or destabilizing the transition state.[1]

    • Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): These solvents often favor a more organized, compact transition state, which can amplify the steric interactions that control diastereoselectivity.

    • Aprotic Polar Solvents (e.g., CH₂Cl₂, THF, CH₃CN): These can solvate charged intermediates or transition states differently, sometimes leading to unexpected selectivity outcomes.

    • Protic Solvents (e.g., Alcohols): These should generally be avoided as they can interfere with the enamine catalytic cycle through hydrogen bonding.

  • Catalyst Loading: While seemingly straightforward, incorrect catalyst loading can allow a non-catalyzed, non-selective background reaction to compete, thus lowering the overall observed d.r.[2] Ensure your catalyst loading is optimized; a typical starting point for organocatalysis is 10-20 mol%.

  • Substrate Sterics: The steric bulk of your aldehyde and ketone (or other carbonyl compound) substituents is fundamental to the stereochemical outcome. A more sterically demanding group will have a stronger preference for the pseudo-equatorial position in the transition state, leading to higher selectivity.[3][4] If possible, consider if a bulkier protecting group or substituent could be used on one of your substrates to enhance facial selectivity.

Below is a troubleshooting workflow to guide your optimization process.

G start Low Diastereoselectivity Observed (d.r. ≈ 1:1) temp Decrease Temperature (e.g., RT -> 0°C -> -20°C -> -78°C) start->temp analyze Analyze d.r. (NMR/HPLC) temp->analyze Re-run reaction solvent Screen Solvents (Toluene, CH2Cl2, THF, etc.) loading Optimize Catalyst Loading (5, 10, 20 mol%) solvent->loading No improvement? solvent->analyze Re-run reaction substrate Evaluate Substrate Sterics loading->substrate No improvement? loading->analyze Re-run reaction analyze->solvent d.r. still low? success High Diastereoselectivity Achieved analyze->success d.r. > 90:10?

Caption: Troubleshooting workflow for low diastereoselectivity.

Q2: I am observing significant batch-to-batch variation in my diastereoselectivity. What are the likely sources of this irreproducibility?

A2: Irreproducible results are often traced back to subtle, uncontrolled variables in the experimental setup.

  • Water Content: Organocatalytic enamine cycles are highly sensitive to water.[5] Water can hydrolyze the enamine intermediate back to the starting carbonyl and catalyst, or it can compete as a hydrogen-bond donor/acceptor, disrupting the organized transition state. Always use anhydrous solvents, flame-dry your glassware, and run reactions under a strictly inert atmosphere (Argon or Nitrogen). The use of activated molecular sieves (e.g., 4 Å MS) can be critical for ensuring anhydrous conditions.[5][6]

  • Reagent Purity: Ensure the purity of your morpholine catalyst, aldehyde, and ketone. Impurities can act as catalyst poisons or participate in side reactions.[2] Aldehydes, in particular, are prone to oxidation to carboxylic acids, which can react with the amine catalyst to form an inactive ammonium salt. It is best practice to use freshly distilled or purified aldehydes.

  • Precise Temperature Control: As discussed in Q1, temperature is critical. Ensure your cooling baths are well-maintained and monitored with an internal thermometer. A fluctuation of even 5-10 °C can impact selectivity.

Q3: What are the most reliable methods for accurately determining the diastereomeric ratio of my product mixture?

A3: Accurate determination of the d.r. is essential for any optimization study. Several robust methods are available.

  • ¹H NMR Spectroscopy: This is the most common and direct method.[7][8][9] Diastereomers have different chemical environments, leading to distinct signals in the NMR spectrum.[7]

    • Procedure: Identify a proton signal that is well-resolved for both diastereomers. This is often a proton adjacent to a newly formed stereocenter.

    • Analysis: Integrate the distinct signals corresponding to each diastereomer. The ratio of the integration values gives the d.r. Analysis of the crude reaction mixture is often preferred to avoid potential enrichment of one diastereomer during purification.[8][9]

    • Challenge: Signal overlap can make integration difficult or inaccurate, especially in complex molecules.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent alternative when NMR signals overlap.[12][13]

    • Normal-Phase HPLC: Diastereomers have different polarities and can often be separated on a normal-phase column (e.g., silica gel).[12]

    • Chiral HPLC: While typically used for enantiomers, chiral columns can also provide excellent separation of diastereomers.[13]

    • Analysis: The ratio of the peak areas for the separated diastereomers provides the d.r. It is important to ensure that the response factors for both diastereomers are similar, which is generally a reasonable assumption for these types of isomers.

  • ¹³C NMR Spectroscopy: In cases of severe ¹H NMR signal overlap, ¹³C NMR can be a powerful tool. The greater spectral dispersion often allows for the resolution of signals for individual diastereomers that are indistinguishable in the proton spectrum.[10]

MethodAdvantagesDisadvantages
¹H NMR Fast, requires no calibration, can be used on crude mixtures.[8][9]Signal overlap can be a major issue.[11]
HPLC Excellent resolution, highly sensitive.[12]Requires method development, may require purified samples.
¹³C NMR Excellent signal dispersion, overcomes ¹H overlap issues.[10]Lower sensitivity, requires longer acquisition times.

Mechanistic Insights & Key Protocols

The Role of the Enamine and the Zimmerman-Traxler Model

Morpholine catalyzes reactions like the aldol addition by first reacting with a carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate .[14][15] This enamine then attacks an electrophile, such as an aldehyde. The diastereoselectivity of the reaction is determined in this C-C bond-forming step.

The stereochemical outcome is often rationalized using a Zimmerman-Traxler-like transition state model .[3][16] This model proposes a six-membered, chair-like transition state where the aldehyde's oxygen atom is coordinated, often through a hydrogen bond, to a protonated catalyst or an additive. To minimize steric hindrance, the largest substituents on both the enamine and the aldehyde prefer to occupy pseudo-equatorial positions.[3][4]

G cluster_0 Catalytic Cycle Ketone Ketone (R1-CO-CH2R2) Enamine Enamine Intermediate Ketone->Enamine + Morpholine, -H2O Morpholine Morpholine Catalyst TS_syn Zimmerman-Traxler TS (Favored - syn product) Enamine->TS_syn + Aldehyde TS_anti Zimmerman-Traxler TS (Disfavored - anti product) Enamine->TS_anti + Aldehyde Aldehyde Aldehyde (R3-CHO) Iminium Iminium Ion TS_syn->Iminium TS_anti->Iminium Product Aldol Product Iminium->Product +H2O Product->Morpholine - Catalyst

Caption: Simplified catalytic cycle for a morpholine-catalyzed aldol reaction.

The geometry of the enamine (E vs. Z) and the facial approach of the aldehyde dictate the final stereochemistry. For example, an attack of the aldehyde on one face of the enamine via the favored chair-like transition state will lead to the syn-diastereomer, while attack on the opposite face or via a higher-energy transition state will lead to the anti-diastereomer.

Experimental Protocol: General Screening for Optimization

This protocol provides a systematic approach to optimizing diastereoselectivity in a morpholine-catalyzed reaction.

Objective: To identify conditions that maximize the diastereomeric ratio (d.r.) of the desired product.

Materials:

  • Anhydrous solvents (Toluene, Dichloromethane, THF)

  • Morpholine catalyst

  • Aldehyde substrate (purified)

  • Carbonyl substrate (ketone, etc.)

  • Activated 4 Å molecular sieves

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Flame-dried glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves (approx. 100 mg per 1 mmol of limiting reagent), add the carbonyl substrate (1.2 equivalents).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen).

  • Solvent and Catalyst Addition: Add the chosen anhydrous solvent (to make a ~0.1 M solution) followed by the morpholine catalyst (10 mol %).

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C) using an appropriate cooling bath.

  • Substrate Addition: Slowly add a solution of the aldehyde substrate (1.0 equivalent) in the same anhydrous solvent via syringe over 5-10 minutes.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or GC-MS.

  • Workup & Analysis:

    • Once the reaction is complete (or has ceased to progress), quench the reaction (e.g., with saturated aq. NH₄Cl).

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.

    • Crucially, take a small aliquot of the crude product for ¹H NMR analysis to determine the initial d.r. before any purification.

  • Optimization Loop: Based on the initial d.r., systematically vary one parameter at a time (e.g., lower the temperature to -20 °C, change the solvent to toluene) and repeat the experiment.

References

  • A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods - Benchchem.
  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Publications.
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing).
  • Zimmerman-Traxler Model | OpenOChem Learn.
  • Enamine/Carbene Cascade Catalysis in the Diastereo- and Enantioselective Synthesis of Functionalized Cyclopentanones - PMC.
  • The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity - Benchchem.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH.
  • (PDF) Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides - ResearchGate.
  • Molecular-Sieves Controlled Diastereo- and Enantioselectivity: Unexpected Effect in the Organocatalyzed Direct Aldol Reaction | Request PDF - ResearchGate.
  • Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and.
  • New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction | Request PDF - ResearchGate.
  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions - MDPI.
  • New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition | Journal of the American Chemical Society.
  • Enantioselective aldol reactions of α‐substituted morpholine acetamides... - ResearchGate.
  • Theory and Modeling of Asymmetric Catalytic Reactions - the University of Bath's research portal.
  • 001 Zimmerman Traxler - Andrew G Myers Research Group.
  • Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Computational Studies | Accounts of Chemical Research - ACS Publications.
  • Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC - NIH.
  • Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - NIH.
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC.
  • Enamine Catalysis.
  • Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents | Accounts of Chemical Research.
  • A catalytic enantioselective stereodivergent aldol reaction - PMC - NIH.
  • Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing).
  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis - Benchchem.
  • Technical Support Center: Controlling Stereoselectivity in Reactions of Chiral Diborane(4) - Benchchem.
  • Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis - Benchchem.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - Frontiers.
  • Technical Support Center: Troubleshooting Poor Diastereoselectivity in Reactions Involving (S)- (1-Methoxyethyl)benzene Derivatives - Benchchem.
  • 1 The Selective Aldol Reaction - Macmillan Group.

Sources

Asymmetric Hydrogenation Troubleshooting & Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Experimental Challenges

Welcome to the technical support center for asymmetric hydrogenation. This guide is designed for researchers, chemists, and process development scientists who utilize this powerful technology for the synthesis of chiral molecules. Asymmetric hydrogenation is a cornerstone of modern synthesis, but its success hinges on a nuanced interplay of catalyst, substrate, and reaction conditions.[1][2] This resource moves beyond simple protocols to address the common—and often complex—challenges encountered in the lab, providing not just solutions, but the underlying scientific rationale to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My reaction shows high conversion but very low enantioselectivity (ee). What's the first thing I should check?

A: Low enantioselectivity with good conversion is a classic problem that usually points to an issue with the chiral induction step, not catalyst activity itself. The first and most critical parameter to verify is the purity of your substrate . Even trace impurities can act as achiral catalysts or interfere with the substrate's coordination to the chiral catalyst, leading to a racemic background reaction.

Beyond substrate purity, consider these primary factors:

  • Ligand Integrity: Has your chiral ligand been handled and stored correctly? Many phosphine-based ligands are sensitive to air and moisture, leading to oxidation (phosphine oxides), which destroys their catalytic and chiral-directing ability.

  • Incorrect Catalyst/Substrate Pairing: Not all ligands work for all substrates. A ligand that is excellent for ketones may perform poorly for unfunctionalized olefins.[1][3] Consult literature for catalyst systems proven for your specific substrate class (e.g., Ru-BINAP/diamine systems for ketones, Rh-diphosphine catalysts for activated alkenes, or Ir-P,N ligands for unfunctionalized olefins).[1][3][4]

  • Solvent Choice: The solvent plays a critical role in stabilizing the catalyst-substrate complex and can dramatically influence enantioselectivity.[5] A switch from a protic solvent like methanol to an aprotic one like dichloromethane (DCM) or toluene can sometimes invert or significantly improve the ee.[6][7]

Q2: My reaction is stalled or shows very low conversion. What are the likely causes?

A: Low or no conversion points to a problem with catalyst activity or stability. This is often due to catalyst poisoning .

  • Identify Potential Poisons: Lewis basic functional groups in the substrate or impurities (e.g., amines, nitriles, thiols, or even halide ions) can coordinate strongly to the metal center, inhibiting substrate binding.[8] Similarly, the product amine from an imine hydrogenation can act as a catalyst poison.[1][9]

  • Substrate Quality: As with low ee, impurities can be potent catalyst poisons. Re-purify your starting material.

  • Inadequate Activation: Some catalyst precursors require an activation step to form the active catalytic species. Ensure your protocol for generating the active catalyst is correct.[8]

  • Poor Hydrogen Mass Transfer: Especially in viscous solvents or with inadequate stirring, the catalyst may be starved of hydrogen.[5] Ensure vigorous agitation and sufficient hydrogen pressure.

  • Catalyst Deactivation: The catalyst may be unstable under the reaction conditions, leading to the formation of inactive species like dimers or metal nanoparticles.[10][11]

Q3: I am hydrogenating a trisubstituted olefin that is a mixture of E/Z isomers and getting low ee. Why?

A: This is a well-documented challenge. Often, the two geometric isomers of a substrate will react to form products with opposite chirality.[9] If your catalyst hydrogenates both isomers at similar rates, the resulting product will be a near-racemic mixture, even if the reaction for each individual isomer is highly enantioselective. The ideal solution is to find a catalyst that provides the same high ee for both isomers or to use an isomerically pure starting material.[9]

Troubleshooting Workflow: A Visual Guide

This diagram outlines a systematic approach to diagnosing and solving common issues in asymmetric hydrogenation experiments.

TroubleshootingWorkflow Start Unsatisfactory Result (Low ee / Low Conversion) Check_Purity Verify Substrate & Solvent Purity (GC, NMR, Karl Fischer) Start->Check_Purity Check_Catalyst Verify Catalyst Integrity (Ligand/Metal Source) Start->Check_Catalyst Problem_Identified Problem Resolved? Check_Purity->Problem_Identified Check_Catalyst->Problem_Identified Re_Run Re-run Experiment Problem_Identified->Re_Run  Yes Sub_Branch Re-Screen Conditions Problem_Identified->Sub_Branch No Screen_Solvent Screen Solvents (Protic vs. Aprotic) Sub_Branch->Screen_Solvent Screen_Ligand Screen Ligand Library Sub_Branch->Screen_Ligand Screen_Conditions Vary Temp & Pressure Sub_Branch->Screen_Conditions Check_Analysis Verify Analytical Method (Chiral HPLC/GC) Screen_Solvent->Check_Analysis Screen_Ligand->Check_Analysis Screen_Conditions->Check_Analysis Final_Success Successful Protocol Check_Analysis->Final_Success CatalystSelection Substrate Substrate Class? Ketone Ketone Substrate->Ketone Olefin Olefin Substrate->Olefin Imine Imine Substrate->Imine Ketone_Cat Try Ru-based catalysts (e.g., Ru/Diphosphine/Diamine) Ketone->Ketone_Cat Olefin_Type Functionalized? Olefin->Olefin_Type Imine_Cat Try Ir-based catalysts (e.g., Ir/Phosphine) Imine->Imine_Cat Func_Olefin Yes (e.g., Enamide) Olefin_Type->Func_Olefin Unfunc_Olefin No (e.g., Tri-substituted) Olefin_Type->Unfunc_Olefin Func_Olefin_Cat Try Rh-based catalysts (e.g., Rh/Diphosphine) Func_Olefin->Func_Olefin_Cat Unfunc_Olefin_Cat Try Ir-based catalysts (e.g., Ir/P,N-Ligand) Unfunc_Olefin->Unfunc_Olefin_Cat

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating the Role of (R)-2-Methylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol in the synthesis of complex molecules. This guide provides an in-depth analysis of the potential advantages of using (R)-2-methylmorpholine hydrochloride, juxtaposed with a data-driven comparison of well-established chiral auxiliaries for asymmetric synthesis.

While (R)-2-methylmorpholine is a valuable chiral building block, particularly in the synthesis of pharmaceuticals like the antibiotic Linezolid, its application as a traditional chiral auxiliary for diastereoselective enolate reactions is not extensively documented in peer-reviewed literature. This guide, therefore, will first explore the established synthetic utility of (R)-2-methylmorpholine and then provide a comprehensive comparison of leading chiral auxiliaries—Evans' Oxazolidinones and Myers' Pseudoephedrine Amides—for which a wealth of experimental data exists. This comparative framework will illuminate the principles of auxiliary-controlled stereoselection and provide a practical basis for synthetic strategy decisions.

The Established Role of (R)-2-Methylmorpholine: A Chiral Building Block

This compound serves as a crucial chiral precursor in the synthesis of several active pharmaceutical ingredients (APIs). Its primary advantage lies in its rigid, chiral structure which can be incorporated into a target molecule to impart the desired stereochemistry. A notable example is in the synthesis of Linezolid, an important antibiotic used to treat serious bacterial infections. In these syntheses, the morpholine ring is a core component of the final molecule, rather than a temporary auxiliary that is later removed.

The use of (R)-2-methylmorpholine as a starting material offers a straightforward and efficient route to introducing a specific stereocenter, which is critical for the drug's biological activity. This "chiral pool" approach is a cornerstone of industrial pharmaceutical synthesis.

Chiral Auxiliaries in Asymmetric Synthesis: A Conceptual Overview

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by several factors:

  • High Diastereoselectivity: The ability to direct the formation of one diastereomer over the other with high preference.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions without affecting the newly formed stereocenter.

  • Recoverability and Reusability: For cost-effectiveness, the auxiliary should be recoverable in high yield.

  • Predictable Stereochemical Outcome: The stereochemistry of the product should be predictable based on the structure of the auxiliary.

The general workflow for using a chiral auxiliary in asymmetric alkylation is depicted below:

G cluster_0 Asymmetric Alkylation Workflow Prochiral\nSubstrate Prochiral Substrate Attachment of\nChiral Auxiliary Attachment of Chiral Auxiliary Prochiral\nSubstrate->Attachment of\nChiral Auxiliary 1. Acylation Diastereoselective\nReaction Diastereoselective Reaction Attachment of\nChiral Auxiliary->Diastereoselective\nReaction 2. Enolate Formation & Alkylation Cleavage of\nChiral Auxiliary Cleavage of Chiral Auxiliary Diastereoselective\nReaction->Cleavage of\nChiral Auxiliary 3. Hydrolysis/Reduction Enantiomerically\nEnriched Product Enantiomerically Enriched Product Cleavage of\nChiral Auxiliary->Enantiomerically\nEnriched Product Recovered\nAuxiliary Recovered Auxiliary Cleavage of\nChiral Auxiliary->Recovered\nAuxiliary

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

Comparative Performance of Established Chiral Auxiliaries

While direct experimental data for (R)-2-methylmorpholine as a traditional chiral auxiliary is scarce, we can objectively compare the performance of two of the most widely used and well-documented classes of auxiliaries in asymmetric alkylation: Evans' Oxazolidinones and Myers' Pseudoephedrine Amides.

Asymmetric Alkylation: Performance Data

The following table summarizes the performance of these auxiliaries in the diastereoselective alkylation of their N-acyl derivatives.

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromideLDA>99:180-92
N-Propionyl-(4S)-4-benzyl-2-oxazolidinoneEthyl iodideNaHMDS95:585
N-Butyryl-(4R)-4-isopropyl-2-oxazolidinoneMethyl iodideNaHMDS97:388
Myers' Pseudoephedrine Amide N-Propionyl-(1R,2R)-pseudoephedrine amideAllyl iodideLDA>98:292
N-Propionyl-(1R,2R)-pseudoephedrine amideBenzyl bromideLDA>98:280
N-Butyryl-(1R,2R)-pseudoephedrine amideMethyl iodideLDA>98:285

LDA = Lithium diisopropylamide; NaHMDS = Sodium hexamethyldisilazide

Causality Behind Experimental Choices and Performance

Evans' Oxazolidinones

Pioneered by David A. Evans, oxazolidinones are highly effective chiral auxiliaries due to their rigid cyclic structure which provides a well-defined steric environment.

  • Mechanism of Stereodirection: Upon deprotonation with a strong base like LDA or NaHMDS, a lithium or sodium enolate is formed. The metal cation chelates to the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a rigid Z-enolate. The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less hindered face. This leads to a high degree of diastereoselectivity.

G cluster_1 Stereocontrol with Evans' Oxazolidinone N-Acyl\nOxazolidinone N-Acyl Oxazolidinone Chelated Z-Enolate Chelated Z-Enolate N-Acyl\nOxazolidinone->Chelated Z-Enolate LDA or NaHMDS Alkylated Product Alkylated Product Chelated Z-Enolate->Alkylated Product R-X (Electrophile) (approaches from less hindered face) Chiral Carboxylic Acid\nDerivative Chiral Carboxylic Acid Derivative Alkylated Product->Chiral Carboxylic Acid\nDerivative Cleavage

Figure 2: Stereodirecting effect of the C4 substituent in Evans' oxazolidinone auxiliaries.

  • Cleavage: The auxiliary is typically removed by hydrolysis with aqueous acid or base (e.g., LiOH/H₂O₂) to yield the chiral carboxylic acid, or by reduction with agents like lithium borohydride (LiBH₄) to afford the chiral alcohol. The auxiliary can often be recovered in high yield.

Myers' Pseudoephedrine Amides

Andrew G. Myers developed the use of pseudoephedrine as a practical and highly effective chiral auxiliary.

  • Mechanism of Stereodirection: Pseudoephedrine amides also form a chelated Z-enolate upon treatment with a lithium amide base. The key to their high diastereoselectivity is the conformation of this chelated intermediate. The lithium cation is coordinated by the carbonyl oxygen and the hydroxyl group of the pseudoephedrine. This locks the enolate in a conformation where the phenyl group of the auxiliary shields one face, directing the electrophile to the other.

  • Cleavage: A significant advantage of the pseudoephedrine auxiliary is the ease of its removal. The alkylated amide can be hydrolyzed under mild acidic or basic conditions to give the corresponding chiral carboxylic acid, and the pseudoephedrine auxiliary can be readily recovered due to its water solubility.

Potential Advantages and Considerations for (R)-2-Methylmorpholine as a Chiral Auxiliary

Although not widely documented for this application, we can hypothesize some potential advantages and challenges of using (R)-2-methylmorpholine as a chiral auxiliary.

Potential Advantages:

  • Structural Rigidity: The cyclic nature of the morpholine ring would provide a conformationally restricted scaffold, which is a desirable feature for a chiral auxiliary.

  • Ready Availability: Chiral 2-methylmorpholine is a commercially available and relatively inexpensive starting material.

  • Favorable Physicochemical Properties: Morpholine-containing compounds often exhibit good solubility and are generally stable.

Challenges and Considerations:

  • Stereocontrol: The methyl group at the C2 position is relatively small, which may not provide sufficient steric bulk to effectively block one face of the enolate, potentially leading to lower diastereoselectivity compared to Evans' or Myers' auxiliaries.

  • Enolate Geometry: The geometry of the enolate formed from an N-acyl-2-methylmorpholine is not as well-studied. The lack of a secondary chelating group, like the hydroxyl in pseudoephedrine, might result in a less rigid enolate structure and consequently, lower stereocontrol.

  • Cleavage: While the amide bond could be cleaved under standard hydrolytic or reductive conditions, the recovery of the 2-methylmorpholine auxiliary might be more challenging compared to pseudoephedrine due to its higher volatility and different solubility profile.

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol is a representative example of a diastereoselective alkylation of an N-acyl oxazolidinone.

  • Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) is added. The reaction is stirred for 1 hour at -78 °C and then warmed to room temperature. The reaction is quenched with saturated aqueous NH₄Cl solution, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.

  • Diastereoselective Alkylation: To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq). After stirring for 30 minutes to form the enolate, the alkylating agent (e.g., benzyl bromide, 1.2 eq) is added. The reaction is stirred at -78 °C for several hours until completion (monitored by TLC). The reaction is quenched with saturated

A Comparative Guide to Chiral Secondary Amine Organocatalysts: Uncovering the Limitations of (R)-2-Methylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the catalytic performance of (R)-2-methylmorpholine hydrochloride in the context of asymmetric organocatalysis. By examining its inherent structural and electronic limitations, and comparing it with well-established, high-performance catalysts, we aim to offer a clear perspective for catalyst selection in the pursuit of efficient and highly stereoselective chemical transformations.

The Allure and the Challenge of Chiral Morpholines

Chiral morpholine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds, prized for their favorable physicochemical and metabolic properties.[1][2] The development of catalytic asymmetric methods to access these and other chiral molecules is a cornerstone of modern synthetic chemistry.[3][4][5] (R)-2-methylmorpholine, as a readily available chiral secondary amine, presents itself as a potential candidate for an organocatalyst, operating through the well-established enamine and iminium ion activation pathways. However, a deeper look into its structure reveals significant limitations that curtail its effectiveness.

Intrinsic Limitations of the Morpholine Scaffold in Enamine Catalysis

The catalytic efficacy of a chiral secondary amine is fundamentally tied to its ability to form a reactive enamine intermediate with a carbonyl compound. It is in this aspect that the morpholine nucleus presents significant drawbacks when compared to more commonly employed catalyst backbones, such as pyrrolidine.[6]

Reduced Nucleophilicity of the Enamine Intermediate

The primary limitation of morpholine-based catalysts stems from the electronic properties of the morpholine ring itself. The presence of the oxygen atom exerts a strong electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom.[6] This, in turn, reduces the nucleophilicity of the enamine intermediate formed with a ketone or aldehyde.[6] A less nucleophilic enamine will exhibit sluggish reactivity towards electrophiles, leading to longer reaction times and potentially lower yields.

Pronounced Pyramidalization of the Nitrogen Atom

In addition to the electronic effect, the geometry of the nitrogen atom in the morpholine ring plays a crucial role. Studies have shown that the nitrogen in morpholine enamines has a more pronounced pyramidal geometry compared to the nitrogen in pyrrolidine enamines.[6] This increased pyramidalization further diminishes the p-orbital character of the nitrogen lone pair, which is essential for effective conjugation with the double bond of the enamine, thereby reducing its nucleophilicity and reactivity.[6]

The confluence of these electronic and conformational effects results in a significantly less reactive enamine intermediate, which is a major hurdle to achieving efficient catalysis.

Performance in Benchmark Asymmetric Reactions: A Comparative Analysis

To contextualize the limitations of a simple chiral morpholine catalyst like this compound, we will examine its expected performance in two of the most fundamental asymmetric C-C bond-forming reactions: the Michael addition and the Aldol reaction. Due to a lack of published data for this compound in these reactions—likely a consequence of its poor performance—we will present data for the archetypal organocatalyst, L-proline, and its more sophisticated derivatives. This will serve as a benchmark against which the inherent challenges of the morpholine scaffold can be understood.

The Asymmetric Michael Addition

The asymmetric Michael addition of aldehydes to nitroolefins is a classic benchmark reaction for evaluating the performance of chiral secondary amine catalysts.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-Proline 30DMSO468-76
(S)-Diphenylprolinol TMS Ether 20Toluene29593:799
β-Morpholine Amino Acid Derivative (Catalyst I) 1iPrOH24>9896:490

Data for L-Proline and (S)-Diphenylprolinol TMS Ether from a representative model reaction.[7] Data for the β-Morpholine Amino Acid Derivative is for a highly optimized, novel catalyst.[6]

As the data illustrates, even the parent organocatalyst, L-proline, provides a respectable level of enantioselectivity. However, structurally optimized catalysts like (S)-diphenylprolinol TMS ether achieve near-perfect enantioselectivity and high diastereoselectivity in a fraction of the time.

Notably, even a highly engineered morpholine-based catalyst (Catalyst I), designed to overcome the inherent limitations of the morpholine ring with a strategically placed carboxylic acid moiety, while providing excellent yield and good enantioselectivity, still requires significantly longer reaction times compared to the top-tier pyrrolidine-based catalysts.[6] It is reasonable to infer that a simple, unfunctionalized catalyst like this compound would exhibit significantly lower yield and stereoselectivity under similar conditions. Early studies on less-optimized chiral morpholine catalysts in Michael additions indeed reported poor diastereo- and enantioselectivity.

The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction between a ketone and an aldehyde is another critical test of a chiral amine catalyst's efficacy.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
L-Proline 30DMSO46876
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole 5neat489998
(S)-Diphenylprolinol 5neat969799

Data for the reaction between acetone and 4-nitrobenzaldehyde.[7][8]

The trend observed in the aldol reaction is similar. While L-proline is a competent catalyst, its derivatives offer superior performance, often with lower catalyst loadings. The high enantioselectivities achieved by these catalysts are a direct result of the well-defined transition states they form, a feature that is less likely with a more flexible and less sterically defined catalyst like (R)-2-methylmorpholine.

Experimental Protocols for High-Performance Asymmetric Catalysis

Given the anticipated poor performance of this compound, we present detailed protocols for the benchmark Michael and aldol reactions using a well-established, high-performance organocatalyst, (S)-diphenylprolinol silyl ether, to serve as a practical guide for achieving high stereoselectivity.

Protocol for Asymmetric Michael Addition

This protocol describes the asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by (S)-diphenylprolinol silyl ether.

Materials:

  • (S)-Diphenylprolinol silyl ether (20 mol%)

  • Nitroolefin (1.0 mmol)

  • Aldehyde (2.0 mmol)

  • Toluene (5.0 mL)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the nitroolefin (1.0 mmol) in toluene (5.0 mL) at room temperature, add the aldehyde (2.0 mmol).

  • Add (S)-diphenylprolinol silyl ether (0.2 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature for the time required to achieve high conversion (typically 2-24 hours, monitor by TLC).

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.

  • Determine the diastereomeric and enantiomeric excess by chiral HPLC or NMR analysis of a derivatized sample.

Protocol for Asymmetric Aldol Reaction

This protocol details the direct asymmetric aldol reaction of a ketone and an aldehyde catalyzed by a proline derivative.

Materials:

  • L-Proline or a derivative (e.g., (S)-diphenylprolinol, 10-30 mol%)

  • Aldehyde (1.0 mmol)

  • Ketone (10.0 mmol)

  • Solvent (e.g., DMSO, 2.0 mL)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL), add the ketone (10.0 mmol).

  • Add the proline-based catalyst (as specified in the data table).

  • Stir the reaction mixture at room temperature for the time indicated in the respective study (typically 4-96 hours, monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the β-hydroxy carbonyl compound.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing the Catalytic Cycle and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the general catalytic cycle for enamine catalysis and a logical workflow for evaluating and comparing organocatalysts.

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Catalyst Chiral Secondary Amine Enamine Nucleophilic Enamine Catalyst->Enamine + Carbonyl - H₂O Carbonyl Carbonyl Compound Carbonyl->Enamine Iminium Iminium Intermediate Enamine->Iminium + E+ Electrophile Electrophile (E+) Electrophile->Iminium Iminium->Catalyst + H₂O - Product Product Functionalized Product Water H₂O

Caption: General catalytic cycle for an asymmetric reaction mediated by a chiral secondary amine via an enamine intermediate.

Catalyst_Evaluation_Workflow Define_Reaction Define Benchmark Reaction (e.g., Michael Addition) Select_Catalysts Select Catalysts for Comparison - (R)-2-Methylmorpholine HCl (Topic) - Proline (Benchmark) - Proline Derivatives (High Performance) Define_Reaction->Select_Catalysts Run_Experiments Perform Parallel Experiments (Standardized Conditions) Select_Catalysts->Run_Experiments Analyze_Results Analyze Reaction Outcomes - Yield - Diastereoselectivity (d.r.) - Enantioselectivity (e.e.) Run_Experiments->Analyze_Results Compare_Performance Compare Catalyst Performance Analyze_Results->Compare_Performance Conclusion Draw Conclusions on Catalyst Efficacy and Limitations Compare_Performance->Conclusion

Caption: A systematic workflow for the comparative evaluation of organocatalyst performance.

Conclusion and Future Outlook

While the chiral morpholine scaffold is a valuable component in many final drug products, the use of simple chiral morpholines like this compound as organocatalysts is fraught with limitations. The inherent electronic and conformational properties of the morpholine ring lead to a less reactive enamine intermediate, which translates to poor catalytic performance in key asymmetric transformations.

For researchers and professionals in drug development, the selection of a catalyst is a critical decision that impacts the efficiency and stereochemical outcome of a synthetic route. The evidence strongly suggests that for enamine and iminium ion-mediated reactions, pyrrolidine-based catalysts, such as proline and its derivatives, are vastly superior to simple morpholine-based catalysts. While recent research has shown that highly functionalized morpholine derivatives can overcome some of these limitations, these are complex, multi-step to synthesize catalysts, and still may not outperform the top-tier pyrrolidine-based systems.

Future efforts in this area should focus on the rational design of novel catalysts that can mitigate the negative electronic effects of the morpholine ring, should this scaffold be pursued for catalytic applications. However, for practical and immediate applications in asymmetric synthesis, the extensive and well-documented success of proline and its derivatives makes them the catalysts of choice.

References

  • Mossé, S., Laars, M., Kriis, K., Kanger, T., & Alexakis, A. (2006). 3,3'-Bimorpholine derivatives as a new class of organocatalysts for asymmetric Michael addition. Organic Letters, 8(12), 2559–2562.
  • Maruoka, K. (2008). Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis.
  • Han, B., et al. (2021).
  • Kano, T., & Maruoka, K. (2008). Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis.
  • BenchChem. (2025).
  • Oliva, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1234567.
  • Fu, G. C. (2006). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 106(7), 2755-2798.
  • BenchChem. (2025). A Comparative Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis of (S)-(+)-1-Methoxy-2-propylamine.
  • MDPI. (2020).
  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.
  • BenchChem. (2025).
  • ChemRxiv. (2022).
  • Oliva, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1234567.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged scaffold in medicinal chemistry: A review. Medicinal Research Reviews, 40(2), 705-745.
  • Roush, W. R., et al. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides.
  • ResearchGate. (2023). Enantioselective aldol reactions of α‐substituted morpholine acetamides....
  • Belokon, Y. N., et al. (2001). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. Journal of the American Chemical Society, 123(49), 12069-12078.
  • Ghorai, M. K., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(18), 11094-11105.
  • Wang, W. (2010). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Current Organic Chemistry, 14(18), 1936-1946.
  • Morken, J. P., et al. (2023). A catalytic enantioselective stereodivergent aldol reaction. Science, 379(6637), 1234-1239.
  • Zhang, X., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Chemical Science, 12(45), 15061-15066.
  • Buchler GmbH. (n.d.). Enantioselective Michael Addition.
  • Wikipedia. (n.d.). Morpholine.
  • Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC.
  • Taton, D., et al. (2015). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 5(10), 7621-7632.
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621.
  • Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv.
  • Smith, A. B., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(10), 2572-2575.
  • BenchChem. (2025). Application Note: Experimental Protocols for Michael Addition Reactions.
  • MacMillan, D. W. C., et al. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(41), 12003-12004.
  • E3S Web of Conferences. (2024).
  • ResearchGate. (2023).
  • Khan Academy. (2013).
  • DigitalCommons@USU. (2005).
  • ResearchGate. (2015). Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media.

Sources

A Researcher's Guide to the Validation of Stereoselectivity in Reactions with (R)-2-Methylmorpholine and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate process of drug discovery and development, the precise control of molecular three-dimensionality is not merely an academic exercise—it is a fundamental prerequisite for safety and efficacy. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a reliable method to introduce stereocenters with high fidelity.[1][2] This guide provides an in-depth analysis of the validation process for stereoselective reactions, using (R)-2-methylmorpholine as a focal point and comparing the validation workflow with established, high-performance chiral auxiliaries.

While (R)-2-methylmorpholine is a valuable chiral building block in pharmaceutical synthesis, its application as a removable chiral auxiliary is less documented than stalwarts like Evans' oxazolidinones or Myers' pseudoephedrine amides.[3] Therefore, this guide emphasizes the process of validation itself—a universal workflow applicable to any new or established chiral director. We will explore the "why" behind experimental choices, present detailed protocols for both synthesis and analysis, and provide a framework for objectively assessing the performance of any chiral auxiliary.

The Principle of Asymmetric Induction via Chiral Auxiliaries

The core function of a chiral auxiliary is to temporarily impart its own stereochemical information onto a prochiral substrate.[1] This is achieved through covalent bonding, creating a new molecule with a built-in chiral environment. This environment sterically and electronically biases the approach of an incoming reagent, leading to the preferential formation of one diastereomer over another.[1][4] After the desired stereocenter is set, the auxiliary is cleaved and can, ideally, be recovered for reuse.

The following workflow illustrates this fundamental principle:

G cluster_0 Synthesis Phase cluster_1 Cleavage & Recovery Prochiral Prochiral Substrate ChiralSubstrate Chiral Substrate-Auxiliary Adduct Prochiral->ChiralSubstrate Attachment Auxiliary Chiral Auxiliary ((R)-2-methylmorpholine) Auxiliary->ChiralSubstrate Diastereomers Diastereomeric Mixture (Major + Minor) ChiralSubstrate->Diastereomers Asymmetric Reaction (e.g., Alkylation) Purified Purified Major Diastereomer Diastereomers->Purified Purification (Chromatography) Product Enantiopure Product Purified->Product Cleavage RecoveredAux Recovered Auxiliary Purified->RecoveredAux Cleavage

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Performance Benchmarking: A Comparative Overview

To validate a new or less-studied auxiliary like (R)-2-methylmorpholine, its performance must be benchmarked against established alternatives under similar reaction conditions. Evans' oxazolidinones and pseudoephedrine amides are two of the most reliable and well-documented classes of chiral auxiliaries for stereoselective alkylations.[1][5]

The choice of auxiliary is dictated by factors including desired stereochemical outcome, cost, ease of attachment/removal, and crystallinity of the intermediates, which can greatly simplify purification.[1]

Table 1: Performance of Established Chiral Auxiliaries in Asymmetric Alkylation

Chiral Auxiliary ClassRepresentative SubstrateElectrophileDiastereoselectivity (de%)Yield (%)Key Advantage
Evans' Oxazolidinones N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>99%80%High, predictable stereocontrol[5]
Evans' Oxazolidinones N-propionyl-(4S)-4-benzyl-2-oxazolidinoneEthyl iodide90% (95:5)85%Versatile for various reactions[5]
Pseudoephedrine Amides N-propionyl-pseudoephedrineMethyl iodide>98%91%Inexpensive; auxiliary easily recovered[5]
Pseudoephedrine Amides N-phenylacetyl-pseudoephedrineBenzyl bromide>98%88%Forms highly crystalline products

Note: The performance of an (R)-2-methylmorpholine-derived amide would be inserted here following experimental validation.

PART 1: Experimental Design for Validation

Here, we outline a self-validating experimental protocol to assess the stereodirecting ability of (R)-2-methylmorpholine in a model asymmetric alkylation reaction. The logic behind each step is explained to demonstrate the principles of robust experimental design.

Step-by-Step Protocol: Asymmetric Alkylation of an N-Propionyl-(R)-2-methylmorpholine Amide

Objective: To synthesize and quantify the diastereomeric products of the benzylation of N-propionyl-(R)-2-methylmorpholine.

1. Synthesis of the N-Acyl Amide Substrate:

  • Procedure: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-2-methylmorpholine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Causality: Propionyl chloride is the acylating agent that attaches the prochiral propionyl group to our chiral auxiliary. Triethylamine is a non-nucleophilic base used to quench the HCl byproduct, preventing side reactions. Anhydrous conditions are critical to prevent hydrolysis of the acid chloride.

2. Diastereoselective Alkylation:

  • Procedure: Dissolve the purified N-propionyl-(R)-2-methylmorpholine amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or titrated) dropwise and stir for 1 hour to ensure complete enolate formation. Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 4 hours.

  • Causality:

    • -78 °C (Dry Ice/Acetone Bath): Low temperature is crucial to prevent side reactions and maintain the kinetic control necessary for high stereoselectivity. It stabilizes the enolate and prevents racemization.

    • LDA: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the propionyl group to form the lithium enolate. Its steric bulk prevents it from acting as a nucleophile itself.

    • Chelated Transition State: The high stereoselectivity in such reactions is often attributed to the formation of a rigid, chelated Z-enolate transition state. The lithium cation coordinates with both the enolate oxygen and the amide carbonyl oxygen, forcing the substituents into a conformation that blocks one face of the enolate from the incoming electrophile (benzyl bromide). This is the source of stereocontrol.

Caption: Conceptual model of a chelation-controlled transition state.

3. Reaction Quench and Workup:

  • Procedure: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: Saturated NH₄Cl is a mild acid source that protonates any remaining enolate and quenches the reactive LDA without causing harsh side reactions like hydrolysis of the amide.

4. Purification and Analysis of Diastereomeric Ratio (de%):

  • Procedure: Purify the crude product via flash column chromatography. Before extensive purification, analyze a sample of the crude reaction mixture by ¹H NMR or high-field qNMR (quantitative NMR).

  • Causality: The protons on the newly formed stereocenter and adjacent groups in the two diastereomers are in chemically different environments. This results in distinct, often well-resolved signals in the NMR spectrum. The diastereomeric excess (de%) can be calculated by integrating these unique signals. This initial analysis provides the true kinetic outcome of the reaction before any potential enrichment of one diastereomer during purification.

PART 2: Analytical Validation of Stereochemical Purity

Once the diastereomeric ratio is determined, the auxiliary must be cleaved to yield the final chiral product. The enantiomeric excess (ee%) of this product is the ultimate measure of the auxiliary's effectiveness. The choice of analytical method is critical for accurate validation.[6]

Workflow for Analytical Validation

G cluster_methods ee% Determination Methods Crude Crude Alkylation Product (Mixture of Diastereomers) NMR_de ¹H NMR Analysis Crude->NMR_de Purify Purify Major Diastereomer (Chromatography) Crude->Purify DE_Result Determine Diastereomeric Excess (de%) NMR_de->DE_Result Cleave Cleave Auxiliary (e.g., Hydrolysis) Purify->Cleave FinalProduct Final Chiral Product (e.g., Carboxylic Acid) Cleave->FinalProduct HPLC Chiral HPLC FinalProduct->HPLC GC Chiral GC FinalProduct->GC NMR_ee NMR with Chiral Shift Reagent FinalProduct->NMR_ee EE_Result Determine Enantiomeric Excess (ee%) HPLC->EE_Result GC->EE_Result NMR_ee->EE_Result

Sources

A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries, stereogenic groups temporarily incorporated into a substrate, represent a robust and reliable strategy for achieving high levels of asymmetric induction.[1][2] This guide provides an in-depth comparative analysis of several widely used chiral auxiliaries, offering insights into their mechanisms, applications, and performance based on experimental data. Our focus is to equip you with the knowledge to make informed decisions for your specific synthetic challenges.

Introduction to Asymmetric Synthesis with Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is critical, as the biological activity of a molecule is often dictated by its specific three-dimensional arrangement.[2] Chiral auxiliaries offer a practical and often predictable method for introducing chirality by converting an achiral substrate into a chiral one, allowing for diastereoselective reactions.[2][3] The auxiliary is subsequently removed, yielding the desired enantiomerically enriched product.[1] Key advantages of this methodology include high reliability, predictable stereochemical outcomes, and the ability to separate diastereomeric products using standard chromatographic techniques.[3][4]

This guide will delve into a comparative study of the following key chiral auxiliaries:

  • Evans' Oxazolidinones

  • Oppolzer's Sultams

  • Pseudoephedrine Amides

  • Enders' SAMP/RAMP Hydrazones

  • Meyers' Chiral Formamidines

Evans' Oxazolidinones: The Gold Standard

Introduced by David A. Evans in 1981, chiral oxazolidinones have become one of the most reliable and extensively used classes of chiral auxiliaries.[5][6] They are particularly effective in asymmetric alkylation, aldol, and Diels-Alder reactions.[5][7][8][9]

Mechanism of Stereocontrol

The stereodirecting power of Evans' oxazolidinones stems from the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base, such as sodium bis(trimethylsilyl)amide.[3] The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.[3][5]

Experimental Workflow: Asymmetric Alkylation

The following diagram illustrates a typical workflow for the asymmetric alkylation of an N-acyl oxazolidinone.

G cluster_0 Asymmetric Alkylation Workflow Acylation 1. Acylation (Chiral Auxiliary + Acid Chloride) Deprotonation 2. Deprotonation (Base, e.g., NaN(TMS)2) Acylation->Deprotonation N-Acyl Oxazolidinone Alkylation 3. Alkylation (Electrophile, e.g., Allyl Iodide) Deprotonation->Alkylation (Z)-Enolate Cleavage 4. Auxiliary Cleavage (e.g., LiOH/H2O2) Alkylation->Cleavage Alkylated Product Product Final Product Cleavage->Product Enantiomerically Enriched Carboxylic Acid Auxiliary Recovered Auxiliary Cleavage->Auxiliary Recovered Auxiliary

Caption: Workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.

Cleavage Conditions

A critical step in the use of any chiral auxiliary is its removal. For Evans' oxazolidinones, a common method involves hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂).[10][11][12][13][14] This procedure typically yields the corresponding carboxylic acid.[10] However, it is important to note that this reaction can evolve oxygen, which presents a safety consideration, especially on a larger scale.[10][11][12][13][14] Alternative methods include reductive cleavage to afford alcohols or conversion to Weinreb amides.

Oppolzer's Sultams: Rigidity and Predictability

Derived from camphor, Oppolzer's sultams are another powerful class of chiral auxiliaries known for their high diastereoselectivity in a variety of reactions, including aldol condensations, conjugate additions, and Diels-Alder reactions.[1][15][16][17]

Mechanism of Stereocontrol

The rigid bicyclic structure of the camphor backbone provides excellent steric shielding.[18] Recent studies suggest that stereoelectronic effects imparted by the sultam sulfonyl moiety also play a crucial role in guiding the approach of the electrophile.[18][19] This combination of steric and electronic factors leads to highly predictable stereochemical outcomes.

Cleavage Conditions

Removal of the Oppolzer's sultam auxiliary can be challenging, particularly with sterically hindered substrates.[20] Standard hydrolysis conditions can sometimes lead to low yields due to competitive N-S bond cleavage.[20] Milder methods, such as using tetrabutylammonium hydrogen peroxide (TBAH) under anhydrous conditions, have been developed to improve the yield of the desired carboxylic acid.[20] Reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄) can be employed to obtain the corresponding alcohol.[20]

Pseudoephedrine Amides: Practicality and Versatility

Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, serves as an excellent chiral auxiliary, particularly for the asymmetric alkylation of amides.[1][21][22]

Mechanism of Stereocontrol

Upon deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride, pseudoephedrine amides form a rigid, chelated (Z)-enolate intermediate.[21] The lithium cation coordinates to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a bicyclic structure that blocks one face of the enolate, thus directing the electrophile to the opposite face.[1][21]

Experimental Protocol: Asymmetric Alkylation of Pseudoephedrine Propionamide
  • Amide Formation: React (1S,2S)-(+)-pseudoephedrine with propionyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding amide.[21]

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, suspend anhydrous lithium chloride in anhydrous THF at -78 °C. Add LDA solution, followed by a solution of the pseudoephedrine propionamide in THF.[21]

  • Alkylation: Add the alkylating agent (e.g., alkyl halide) to the enolate solution and allow the reaction to proceed.

  • Auxiliary Cleavage: The auxiliary can be removed by hydrolysis with a Brønsted acid or base to yield the carboxylic acid.[23]

A Note on Regulation

It is important to be aware that the sale and distribution of pseudoephedrine are restricted in many countries due to its use in the illicit synthesis of methamphetamine.[24] An excellent alternative is pseudoephenamine, which is not subject to these regulations and often provides equal or superior stereoselectivity.[24][25]

Enders' SAMP/RAMP Hydrazones: For Aldehydes and Ketones

Developed by Dieter Enders, the SAMP/RAMP hydrazone methodology is a powerful tool for the asymmetric alkylation of aldehydes and ketones.[26][27][28] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are derived from proline and glutamic acid, respectively.

Mechanism of Stereocontrol

The reaction proceeds through the formation of a hydrazone between the carbonyl compound and SAMP or RAMP. Deprotonation with a strong base generates a lithiated azaenolate, which is conformationally rigid due to chelation with the lithium ion. The electrophile then attacks from the less sterically hindered face.[29]

Cleavage

The N-N bond of the resulting hydrazone can be cleaved under mild conditions, such as ozonolysis or treatment with aqueous acid, to regenerate the chiral ketone or aldehyde.[28][29]

Meyers' Chiral Formamidines: Asymmetric Deprotonation

Meyers' chiral formamidines are particularly useful for the asymmetric functionalization of positions alpha to a nitrogen atom in heterocyclic systems, providing a route to chiral alkaloids and related compounds.[30][31][32]

Mechanism of Stereocontrol

The chiral formamidine group directs the deprotonation of an adjacent C-H bond by an organolithium reagent. The resulting lithiated species is stabilized by chelation, and the subsequent reaction with an electrophile occurs with high diastereoselectivity.

Comparative Performance Data

The following table summarizes the typical performance of these chiral auxiliaries in asymmetric alkylation reactions, providing a basis for comparison.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference
Evans' Oxazolidinone N-PropionylAllyl Iodide98:2 d.r.High[3]
Pseudoephedrine Amide PropionamideVarious Alkyl Halides>95% d.e.High[21]
Pseudoephenamine Amide PropionamideVarious Alkyl Halides≥99% d.e.High[24]
Oppolzer's Sultam N-AcylAlkyl Halide>95% d.e.Good to High[9]
Enders' SAMP Hydrazone Diethyl KetoneAlkyl Halide>95% d.e.Good[27]
Visualizing Stereochemical Control

The following diagram illustrates the general principle of stereochemical control exerted by a chiral auxiliary in an asymmetric alkylation reaction.

G cluster_0 Mechanism of Stereocontrol cluster_1 Facial Shielding Substrate Achiral Substrate + Chiral Auxiliary Intermediate Diastereomeric Intermediate (Chelated Enolate) Substrate->Intermediate Attachment TransitionState Diastereoselective Transition State Intermediate->TransitionState Reaction with Electrophile Product Diastereomerically Enriched Product TransitionState->Product Enolate Planar Enolate Shielding Steric Shielding by Chiral Auxiliary Enolate->Shielding Attack Electrophilic Attack from Less Hindered Face Shielding->Attack

Caption: Generalized mechanism of stereocontrol by a chiral auxiliary.

Conclusion

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis.[33] Evans' oxazolidinones and Oppolzer's sultams offer exceptional reliability and high diastereoselectivity for a broad range of transformations. Pseudoephedrine amides provide a practical and cost-effective solution, with pseudoephenamine being an excellent, unregulated alternative. Enders' SAMP/RAMP hydrazones and Meyers' chiral formamidines offer powerful solutions for the asymmetric functionalization of carbonyl compounds and nitrogen-containing heterocycles, respectively. By understanding the mechanisms, applications, and limitations of each of these auxiliaries, researchers can confidently select the optimal tool to achieve their synthetic goals.

References

  • Enders, D., Kipphardt, H., & Fey, P. (n.d.). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT.
  • Beutner, G. L., Cohen, B. M., DelMonte, A. J., Dixon, D. D., Fraunhoffer, K. J., Glace, A. W., Lo, E., Stevens, J. M., Vanyo, D., & Wilbert, C. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1546-1553. [Link]
  • de Souza, R. O. M. A., & de Oliveira, R. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
  • Beutner, G. L., Cohen, B. M., DelMonte, A. J., Dixon, D. D., Fraunhoffer, K. J., Glace, A. W., Lo, E., Stevens, J. M., Vanyo, D., & Wilbert, C. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ResearchGate.
  • Beutner, G. L., Cohen, B. M., DelMonte, A. J., Dixon, D. D., Fraunhoffer, K. J., Glace, A. W., Lo, E., Stevens, J. M., Vanyo, D., & Wilbert, C. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.
  • (n.d.). Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448.
  • Beutner, G. L., Cohen, B. M., DelMonte, A. J., Dixon, D. D., Fraunhoffer, K. J., Glace, A. W., Lo, E., Stevens, J. M., Vanyo, D., & Wilbert, C. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare.
  • Beutner, G. L., Cohen, B. M., DelMonte, A. J., Dixon, D. D., Fraunhoffer, K. J., Glace, A. W., Lo, E., Stevens, J. M., Vanyo, D., & Wilbert, C. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Semantic Scholar.
  • (n.d.). Oppolzer's chiral sultam-induced asymmetric synthesis of.... ResearchGate.
  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]
  • Enders, D., Dhulut, S., Steinbusch, D., & Herrbach, A. (2007). Asymmetric total synthesis of (-)-pironetin employing the SAMP/RAMP hydrazone methodology. Chemistry, 13(14), 3942-3949. [Link]
  • Gnas, Y., & Glorius, F. (2006). Chiral Auxiliaries - Principles and Recent Applications. Synthesis, 2006(12), 1899-1930. [Link]
  • (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
  • Enders, D. (n.d.). Alkylation of Chiral Hydrazones. In Asymmetric Synthesis (Vol. 3, pp. 275-339). Academic Press.
  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • (n.d.). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate.
  • (n.d.). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. ElectronicsAndBooks.
  • da Silva, J. F. M., & de Souza, M. C. B. V. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(11), 20385-20398. [Link]
  • Oreate AI. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog.
  • Brånalt, J., Kvarnström, I., & Classon, B. (2000). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 65(8), 2533-2537. [Link]
  • Meyers, A. I. (1992). Recent progress using chiral formamidines in asymmetric syntheses. Tetrahedron, 48(13), 2589-2612. [Link]
  • Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia.
  • Asimov Press. (2025, December 1). Why the FDA Is Slow to Remove Drugs. Asimov Press.
  • Morressier. (2016, March 18). Design of an inexpensive chiral auxiliary for diastereoselective alkylation, aldol and Diels-Alder reactions. Morressier.
  • Myers, A. G., & Tavares, F. X. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic syntheses, 87, 198-213. [Link]
  • (2025, August 6). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. Request PDF.
  • Smith, T. E., Dappen, M. S., & Le, K. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory.
  • (n.d.). A) Synthesis of Oppolzer's sultams. B) Stereoselective tandem Michael.... Download Scientific Diagram.
  • Reddy, G. V., Rao, G. V., Sree, V. D., & Iyengar, D. S. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]
  • Meyers, A. I., Miller, D. B., & White, F. H. (1988). Chiral and achiral formamidines in synthesis. The first asymmetric route to (-)-yohimbine and an efficient total synthesis of (.+-.)-yohimbine. Journal of the American Chemical Society, 110(14), 4778-4787. [Link]
  • Vicario, J. L., Badía, D., & Carrillo, L. (2002). Pseudoephedrine as a chiral auxiliary for asymmetric Michael reactions: synthesis of 3-aryl-delta-lactones. Organic Letters, 4(11), 1963-1966. [Link]
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 3-8). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Tian, I. (2020, February 9). Why are some reactions diastereoselective while others enantioselective? Comparison between the Zimmerman-Traxler Model and Brown Carbonyl Allylation. Medium.
  • (2025, August 6). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate.
  • Reddy, G. V., Rao, G. V., Sree, V. D., & Iyengar, D. S. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]
  • Meyers, A. I., Warmus, J. S., & Gonzalez, M. A. (1991). An asymmetric synthesis of aporphine and related alkaloids via chiral formamidines. (+)-glaucine, (+)-homoglaucine, and (-)-8,9-didemethoxythalisopavine. The Journal of Organic Chemistry, 56(13), 4218-4223. [Link]
  • MedCity News. (2024, November 8). FDA Takes Step Toward Removal of Ineffective Decongestants From the Market. MedCity News.
  • Collum, D. B., & McNeil, A. J. (2023). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Organic Chemistry Frontiers, 10(1), 105-115. [Link]
  • Li, J., & Wang, J. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 19(2), 241-257. [Link]
  • Collum, D. B., & McNeil, A. J. (2017). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 139(29), 10006-10016. [Link]
  • University of Liverpool. (n.d.). Asymmetric Synthesis. University of Liverpool.

Sources

A Researcher's Guide to (R)-2-Methylmorpholine Hydrochloride: A Cost-Benefit Analysis for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary or building block is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. This guide provides an in-depth cost-benefit analysis of (R)-2-methylmorpholine hydrochloride, a valuable chiral resource, and compares its performance with common alternatives in the field of asymmetric synthesis.

(R)-2-methylmorpholine and its hydrochloride salt are chiral building blocks and auxiliaries that have found application in the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). The morpholine scaffold itself is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The introduction of a chiral center at the 2-position of the morpholine ring provides a powerful tool for controlling stereochemistry in subsequent chemical transformations.

At a Glance: Key Properties and Cost

Before delving into a detailed analysis, a summary of the key properties and approximate cost of this compound provides a useful starting point.

PropertyValue
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol [1]
Appearance Solid
Purity (Typical) ≥97%
Storage Room temperature, in a dry, inert atmosphere
Approximate Cost Varies by supplier and quantity. Indicative pricing for research quantities (1g) can range from approximately $26 to over $100.[2]

The "Benefit": Performance in Asymmetric Synthesis

The primary benefit of any chiral auxiliary or building block lies in its ability to effectively control the stereochemical outcome of a reaction, leading to high yields of the desired enantiomer. The performance of this compound can be assessed through its application in key asymmetric transformations.

Asymmetric Hydrogenation: A Modern Approach to Chiral Morpholines

Recent advancements have demonstrated the efficacy of asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[3][4][5] This method offers high efficiency and atom economy. In a study by Zhang et al., a variety of 2-substituted dehydromorpholines were hydrogenated with excellent yields and enantioselectivities (up to 99% ee) using a rhodium catalyst with a chiral bisphosphine ligand.[3][4][5] While this study does not directly use this compound as a starting material, it highlights a powerful method for its synthesis and the synthesis of related chiral morpholines, which are valuable intermediates for bioactive compounds.[3][4][5]

Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine Derivative

The following is a representative protocol for the asymmetric hydrogenation of a 2-substituted dehydromorpholine, adapted from the literature, to illustrate the synthesis of a chiral morpholine derivative.

Materials:

  • 2-Substituted dehydromorpholine substrate

  • [Rh(COD)₂]SbF₆ (catalyst precursor)

  • Chiral bisphosphine ligand (e.g., (R,R,R)-SKP)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high pressure)

  • Standard laboratory glassware for inert atmosphere reactions

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox, a solution of the 2-substituted dehydromorpholine (1.0 equiv) in anhydrous DCM is prepared in a glass vial suitable for the autoclave.

  • The chiral bisphosphine ligand (e.g., (R,R,R)-SKP) (1.1 mol%) and [Rh(COD)₂]SbF₆ (1.0 mol%) are added to the vial.

  • The vial is sealed, removed from the glovebox, and placed in a high-pressure reactor.

  • The reactor is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 50 atm).

  • The reaction is stirred at room temperature for the specified time (e.g., 24 hours).

  • After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired chiral 2-substituted morpholine.

  • The yield and enantiomeric excess (ee%) are determined by NMR spectroscopy and chiral HPLC analysis, respectively.

As a Chiral Auxiliary in Alkylation Reactions

(R)-2-Methylmorpholine can be derivatized and used as a chiral auxiliary to direct asymmetric alkylation reactions. The morpholine nitrogen can be acylated with a prochiral substrate, and the chiral center at the 2-position then biases the approach of an electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.

Workflow for Asymmetric Alkylation using a Chiral Auxiliary

G cluster_0 Preparation cluster_1 Asymmetric Alkylation cluster_2 Product Isolation Prochiral_Acid Prochiral Carboxylic Acid Amide_Formation Amide Formation Prochiral_Acid->Amide_Formation Chiral_Auxiliary (R)-2-Methylmorpholine (from hydrochloride salt) Chiral_Auxiliary->Amide_Formation Amide_Substrate Chiral Amide Substrate Alkylation Diastereoselective Alkylation Amide_Substrate->Alkylation Base Base (e.g., LDA) Base->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Alkylated_Product Diastereomerically Enriched Product Cleavage Auxiliary Cleavage (Hydrolysis) Alkylated_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

The "Cost": A Multifaceted Consideration

The "cost" of using this compound extends beyond its purchase price and includes factors such as its synthesis, safety and handling, and environmental impact.

Synthesis of this compound
Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

The free base, 2-methylmorpholine, is a flammable liquid and vapor and is toxic if swallowed, in contact with skin, or if inhaled.[9] It also causes severe skin burns and eye damage.[9] These hazards necessitate careful handling and storage procedures, which contribute to the overall cost of using this chemical.

Environmental Impact

Morpholine and its derivatives can be released into the environment through industrial effluents.[10] While morpholine is considered biodegradable, its degradation in natural waters may not be significant.[5] A primary environmental concern is the potential for morpholine, a secondary amine, to be nitrosated to form N-nitrosomorpholine, a known carcinogen.[8][10] This necessitates proper waste treatment of industrial effluents containing morpholine derivatives to mitigate this risk.

Comparison with Alternatives

The decision to use this compound should be made after considering the performance and cost of alternative chiral auxiliaries.

Chiral AuxiliaryTypical ApplicationAdvantagesDisadvantagesApproximate Cost (per gram)
(R)-2-Methylmorpholine HCl Chiral building block, auxiliary for alkylationsMorpholine scaffold can impart favorable properties.Limited comparative performance data available.$26 - $100+
Evans' Oxazolidinones Asymmetric alkylations, aldol reactionsHigh diastereoselectivity, well-established, predictable stereochemical outcomes.[6]Can be more expensive, multi-step attachment and removal.$50 - $200+
Oppolzer's Sultams Asymmetric Diels-Alder, alkylations, conjugate additionsHigh diastereoselectivity, crystalline derivatives aid purification.Can be expensive, sometimes difficult to remove.$60 - $250+
(S)-2-Methylmorpholine HCl Enantiomeric counterpart to the (R)-isomerAccess to the opposite enantiomer of the final product.Similar cost and handling considerations as the (R)-isomer.Varies, often similar to the (R)-isomer.

Case Study: Synthesis of Pharmaceutical Ingredients

The utility of chiral morpholines is highlighted in the synthesis of several important drugs. For example, derivatives of chiral morpholines are key intermediates in the synthesis of the antibacterial agent Linezolid .[3][6] Various synthetic routes to Linezolid utilize chiral building blocks to construct the stereocenter in the oxazolidinone ring.[3][6] While this compound may not be directly used in the most common routes, the synthesis of Linezolid demonstrates the importance of chiral morpholine derivatives in pharmaceutical manufacturing.

Conclusion: A Balanced Perspective

This compound is a valuable chiral building block with potential as a chiral auxiliary. Its primary "benefit" lies in its ability to introduce a chiral morpholine moiety, a desirable feature in many drug candidates. The development of efficient asymmetric syntheses, such as asymmetric hydrogenation, enhances its appeal.

However, the "cost" of using this compound is not insignificant. Its purchase price, coupled with the necessary safety precautions for handling and the environmental considerations for its disposal, must be carefully weighed. Furthermore, the availability of well-established and highly effective alternatives, such as Evans' oxazolidinones and Oppolzer's sultams, provides strong competition.

For researchers and drug developers, the decision to use this compound will depend on the specific requirements of their synthetic route. If the incorporation of a chiral 2-methylmorpholine substructure is a key design element of the target molecule, then its use as a building block is well-justified. As a chiral auxiliary, its performance would need to be carefully evaluated against the more established and extensively documented alternatives to determine if it offers a tangible advantage in terms of yield, stereoselectivity, and overall process economy. As with any chemical reagent, a thorough evaluation of its costs and benefits is essential for making an informed and scientifically sound decision.

References

  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14465-14471.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • Staples, C. A., & Hamilton, M. C. (2000). The environmental fate of morpholine. Chemosphere, 40(6), 697-702.
  • INCHEM. (1995). Morpholine (HSG 92).
  • PubChem. (n.d.). (2R)-2-Methylmorpholine hydrochloride.
  • Bhatt, V. M., & Kulkarni, S. U. (2022). Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review.
  • PubChem. (n.d.). 2-Methylmorpholine.
  • Fisher Scientific. (2015). Safety Data Sheet - (R)-3-Methylmorpholine hydrochloride.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Maciver, E., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access.
  • Myers, A. G. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%.
  • University of York. (n.d.). Asymmetric Synthesis.
  • Kumar, R., & Singh, R. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 8(58), 33267-33285.
  • Li, Z., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Molecules, 25(24), 5929.
  • Doyle, A. G., & Jacobsen, E. N. (2007). Enantioselective Alkylations of Tributyltin Enolates Catalyzed by Cr(salen)Cl: Access to Enantiomerically Enriched All-Carbon Quaternary Centers. Journal of the American Chemical Society, 129(38), 11794-11795.
  • Zhang, Y., et al. (2026).
  • Pellissier, H. (2007). Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. In Asymmetric Synthesis of Nitrogen Heterocycles.
  • Mauduit, M., et al. (2021).
  • Chiralpedia. (2024).
  • Le, C., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Behenna, D. C., & Stoltz, B. M. (2004). Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies. Journal of the American Chemical Society, 126(46), 15044-15045.
  • Khan, I., et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 26(16), 4983.
  • Wikipedia. (n.d.). Royal Fleet Auxiliary.
  • University of South Carolina Aiken. (n.d.).
  • new model jhumka. (n.d.).
  • Wikipedia. (n.d.). Aunt Jemima.
  • oakley gargoyle sunglasses. (n.d.).

Sources

Performance Analysis of Chiral Morpholine Catalysts in Organic Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the performance of chiral morpholine derivatives, with a specific focus on (R)-2-methylmorpholine hydrochloride, within various solvent systems. The selection of an appropriate solvent is a critical parameter in asymmetric synthesis, profoundly influencing reaction kinetics, yield, and, most importantly, stereoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to optimize reaction conditions and understand the fundamental principles governing solvent effects in organocatalysis.

The Crucial Role of the Solvent in Asymmetric Catalysis

In the realm of asymmetric organocatalysis, where small chiral molecules like morpholine derivatives are employed to create stereochemically defined products, the solvent is never a mere spectator. It is an active participant that can stabilize or destabilize transition states, influence catalyst conformation, and mediate proton transfer steps. Chiral secondary amines, such as (R)-2-methylmorpholine, typically operate via enamine or iminium ion intermediates. The formation, stability, and reactivity of these intermediates are exquisitely sensitive to the surrounding solvent environment.

Key solvent properties that dictate performance include:

  • Polarity: Influences the solubility of reagents and the stability of charged intermediates or transition states.

  • Proticity: Protic solvents (e.g., alcohols) can engage in hydrogen bonding, which can be crucial for stabilizing key intermediates or facilitating proton transfer, a step that is often rate-determining.[1]

  • Coordinating Ability: Solvents with high coordinating ability (e.g., THF, Dioxane) can sometimes compete with the substrate for binding to the catalyst, potentially inhibiting the reaction.[2][3]

Understanding these interactions is paramount for rational solvent selection and reaction optimization.

Case Study: The Asymmetric Michael Addition

To provide concrete experimental data, we will analyze a representative transformation where chiral morpholine derivatives have proven effective: the enantioselective Michael addition of aldehydes to nitroolefins. This reaction is a cornerstone of C-C bond formation. While direct performance data for the simple (R)-2-methylmorpholine is not extensively published, a recent study on a closely related and highly efficient β-Morpholine Amino Acid (β-Morph-AA) catalyst provides excellent, transferable insights into how solvent choice impacts this class of catalysts.[1][4]

The model reaction involves the addition of butyraldehyde to trans-β-nitrostyrene, catalyzed by a chiral morpholine derivative.

Diagram 1: Model Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_cat Catalyst Solution (1 mol% β-Morph-AA catalyst + 1 mol% NMM in Solvent) reaction Stir at Defined Temperature (-10°C for 24-48h) prep_cat->reaction prep_reagents Reagent Mixture (Butyraldehyde + trans-β-nitrostyrene) prep_reagents->reaction workup Solvent Removal (Reduced Pressure) reaction->workup purify Flash Chromatography (Silica Gel, Hexane/EtOAc) workup->purify analyze Characterization (NMR for d.r., Chiral HPLC for e.e.) purify->analyze

Caption: Experimental workflow for the morpholine-catalyzed Michael addition.

Comparative Performance Data in Different Solvent Systems

In the selected model reaction, a comprehensive solvent screening was performed to optimize diastereoselectivity (d.r.) and enantioselectivity (e.e.). The results underscore the dramatic impact of the solvent system.[4]

EntrySolvent SystemTemp. (°C)Conv. (%)d.r. (syn:anti)e.e. (syn, %)
1CHCl₃/TFE (1:1)40>9993:785
2iPrOH -10 >99 98:2 90
3EtOH-10>9997:388
4MeOH-10>9995:586
Data synthesized from a study on a novel β-Morpholine Amino Acid catalyst, which serves as a proxy for this class of organocatalysts.[1][4]
Analysis of Results

The data clearly indicates that alcoholic, protic solvents are highly beneficial for both diastereoselectivity and enantioselectivity . Among those tested, isopropanol (iPrOH) at a reduced temperature of -10°C delivered the optimal outcome , achieving a near-quantitative conversion, a superb diastereomeric ratio of 98:2, and an excellent enantiomeric excess of 90%.[4] The use of fluorinated alcohols (like TFE) also promoted the reaction but was less selective than simple isopropyl alcohol at lower temperatures. This highlights a crucial principle: solvent effects are often temperature-dependent, and optimization requires a multi-parameter approach.

Mechanistic Insights and the Role of Protic Solvents

The superior performance in protic solvents like isopropanol can be attributed to their ability to stabilize the key transition states through hydrogen bonding. In the accepted enamine mechanism for this reaction, the carboxylic acid moiety of the catalyst plays a crucial role in protonating the intermediate, which is often the rate-limiting and stereo-determining step.[1]

A protic solvent can assist in this process by:

  • Stabilizing the Zwitterionic Intermediate: The solvent can form a hydrogen-bonding network that stabilizes charged species, lowering the activation energy.

  • Facilitating Proton Transfer: The solvent can act as a proton shuttle, aiding the catalyst's carboxylic group in delivering a proton to the nitronate intermediate in a stereocontrolled manner.

Diagram 2: Influence of Solvent Properties on Reaction Outcome

G cluster_solvent Solvent Properties cluster_mechanism Mechanistic Impact cluster_outcome Reaction Outcome protic Protic (e.g., iPrOH, EtOH) stabilize Transition State Stabilization (H-Bonding) protic->stabilize Enables aprotic Aprotic / Coordinating (e.g., THF, Toluene) inhibit Potential Catalyst Inhibition aprotic->inhibit May Cause high_ee High Yield High d.r. & e.e. stabilize->high_ee Leads to low_yield Low / No Conversion Poor Selectivity inhibit->low_yield Leads to

Caption: Relationship between solvent type and catalytic performance.

Solubility Profile of this compound

SolventPolarityTypeExpected Solubility
N,N-Dimethylformamide (DMF)HighAproticHigh
Dimethyl sulfoxide (DMSO)HighAproticHigh
Ethanol (EtOH)HighProticModerate to High
Isopropanol (iPrOH)MediumProticModerate
Acetonitrile (MeCN)HighAproticLow to Moderate
Dichloromethane (DCM)MediumAproticLow
TolueneLowAproticVery Low / Insoluble
Tetrahydrofuran (THF)MediumAproticVery Low / Insoluble
Solubility trends are inferred from general principles and data for analogous amine hydrochlorides.[4]

For practical application in a reaction, if the hydrochloride salt exhibits poor solubility, an in situ neutralization step is often required. This is typically achieved by adding a non-nucleophilic base (e.g., N-methylmorpholine, triethylamine) to liberate the free amine catalyst, which generally has much better solubility in common aprotic organic solvents. This was the strategy employed in the model reaction protocol.[4]

Experimental Protocol: Asymmetric Michael Addition

This protocol is adapted from the literature for the enantioselective addition of butyraldehyde to trans-β-nitrostyrene.[1]

Materials:

  • (R)-2-methylmorpholine derivative (e.g., β-Morph-AA catalyst I)

  • N-methylmorpholine (NMM)

  • trans-β-nitrostyrene (8)

  • Butyraldehyde (7)

  • Anhydrous Isopropanol (iPrOH)

  • Standard workup and purification reagents (EtOAc, Hexane, Silica Gel)

Procedure:

  • To a solution of the nitroolefin 8 (0.17 mmol, 1.5 equiv.) and aldehyde 7 (0.11 mmol, 1.0 equiv.) in anhydrous iPrOH (0.38 mL), add N-methylmorpholine (1 mol%, 0.0011 mmol).

  • Add the chiral morpholine catalyst (1 mol%, 0.0011 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at -10°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of 5% to 20% EtOAc in hexane) to yield the desired γ-nitroaldehyde product.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.

  • Determine the enantiomeric excess by chiral stationary phase HPLC analysis.

Conclusion and Recommendations

The experimental evidence strongly indicates that the performance of chiral morpholine organocatalysts is profoundly dependent on the solvent system. For reactions proceeding through an enamine mechanism, such as the Michael addition, polar protic solvents, and particularly isopropanol , offer a significant advantage in achieving high conversion, diastereoselectivity, and enantioselectivity. This is primarily due to their ability to stabilize key transition states via hydrogen bonding.

When working with this compound, researchers should consider the following:

  • Solubility is Key: The hydrochloride salt will have limited solubility in less polar, aprotic solvents. For reactions in solvents like toluene or THF, in situ neutralization with a suitable base will be necessary to generate the soluble, active free amine catalyst.

  • Protic Solvents are a Strong Starting Point: Based on the available data, screening should begin with polar protic solvents like isopropanol or ethanol, especially if proton transfer is involved in the rate- or stereo-determining step.

  • Temperature is a Critical Co-factor: A reduction in temperature often enhances stereoselectivity. The optimal solvent at room temperature may not be the optimal solvent at 0°C or -10°C.

By carefully selecting the solvent system based on mechanistic principles and empirical data, researchers can unlock the full potential of (R)-2-methylmorpholine and its derivatives as powerful catalysts in asymmetric synthesis.

References

  • Department of Chemistry, Tennessee Technological University. (n.d.). Optimization of a Novel Aldol Reaction for Yield and Environmental Impact.
  • ResearchGate. (n.d.). Optimization of the appropriate solvent and temperature.
  • Giofrè, S., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11.
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Center for Biotechnology Information.
  • Martins, P., et al. (2022). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI.
  • Giofrè, S., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate.

Sources

A Senior Application Scientist's Guide to Chiral Morpholines: (R)-2-Methylmorpholine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount. Chiral molecules are the cornerstone of numerous pharmaceuticals and fine chemicals, where a specific stereoisomer often dictates therapeutic efficacy and safety. This guide provides an in-depth technical comparison of synthetic strategies employing (R)-2-methylmorpholine hydrochloride, a valuable chiral building block, against established methodologies using removable chiral auxiliaries such as Evans oxazolidinones and Enders' SAMP/RAMP hydrazones. We will explore the practical applications, performance data, and underlying mechanistic principles that guide the selection of these powerful tools in asymmetric synthesis.

The Dichotomy of Chiral Control: Building Blocks vs. Auxiliaries

The introduction of chirality in a molecule can be broadly approached in two distinct ways: incorporating a pre-existing chiral fragment (a chiral building block) or temporarily attaching a chiral entity to direct a stereoselective transformation (a chiral auxiliary). This compound primarily falls into the first category, offering a rigid, stereodefined morpholine scaffold. In contrast, Evans oxazolidinones and SAMP/RAMP hydrazones are archetypal chiral auxiliaries that are later cleaved from the molecule.

This fundamental difference dictates the synthetic strategy and the types of target molecules for which each approach is best suited.

G cluster_0 Chiral Synthesis Strategies Chiral Pool Chiral Pool Target Molecule Target Molecule Chiral Pool->Target Molecule Direct Incorporation Chiral Auxiliaries Chiral Auxiliaries Intermediate Intermediate Chiral Auxiliaries->Intermediate Prochiral Substrate Prochiral Substrate Prochiral Substrate->Intermediate Reaction with Chiral Auxiliary Intermediate->Target Molecule Cleavage of Auxiliary

Figure 1: Conceptual workflow comparing chiral pool (building block) and chiral auxiliary approaches in asymmetric synthesis.

This compound: A Versatile Chiral Building Block

This compound serves as a readily available, enantiomerically pure source of a substituted morpholine ring. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve physicochemical properties such as solubility and metabolic stability.[1]

Applications in Pharmaceutical Synthesis

The utility of (R)-2-methylmorpholine is prominently demonstrated in the synthesis of several key pharmaceuticals.

Linezolid: This oxazolidinone antibiotic is a critical therapeutic for treating infections caused by multidrug-resistant Gram-positive bacteria. Several synthetic routes to Linezolid utilize chiral C3 precursors, and while some methods employ chiral epoxides or other starting materials, the morpholine ring is a key feature of the final molecule.[2][3][4] Although direct use of this compound in the most common industrial syntheses of Linezolid is not extensively documented, the synthesis of analogues and related oxazolidinones often involves the incorporation of chiral morpholine fragments.[5] The general strategy involves the coupling of a chiral three-carbon unit with the morpholine-containing aniline derivative.

Aprepitant: A potent neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting, Aprepitant features a complex chiral morpholine core.[6][7] The synthesis of Aprepitant is a testament to the power of stereocontrolled reactions, often involving the construction of the morpholine ring with precise control over its multiple stereocenters.[8] While various synthetic strategies exist, the core structure highlights the importance of chiral morpholine derivatives in accessing complex molecular architectures.[9]

Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, Gefitinib contains a morpholine side chain.[10][11] While the morpholine in Gefitinib itself is not chiral, the synthesis of analogues and related kinase inhibitors often incorporates chiral morpholine derivatives to enhance binding affinity and selectivity.[12]

Dextromoramide: A potent opioid analgesic, Dextromoramide contains a morpholine moiety attached to a chiral center.[13] Its synthesis underscores the importance of chiral building blocks in establishing the correct stereochemistry for potent pharmacological activity.[14]

Established Chiral Auxiliaries: A Comparative Overview

For transformations where a chiral morpholine ring is not part of the final target, but rather a stereocenter needs to be introduced elsewhere, chiral auxiliaries are indispensable.

Evans Oxazolidinones

Developed by David A. Evans, oxazolidinones are among the most reliable and widely used chiral auxiliaries for a range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[15][16][17] The auxiliary is acylated, and the resulting imide undergoes highly diastereoselective reactions due to the steric influence of the substituent on the oxazolidinone ring.

Performance Data for Evans Auxiliaries in Asymmetric Alkylation

N-Acyl Oxazolidinone SubstrateElectrophileDiastereoselectivity (de)Yield (%)Reference(s)
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>99:180[2]
N-propionyl-(4S)-4-benzyl-2-oxazolidinoneEthyl iodide95:585[2]
N-butyryl-(4R)-4-isopropyl-2-oxazolidinoneMethyl iodide97:388[2]

Experimental Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add the acyl chloride (e.g., propionyl chloride, 1.1 eq).

  • Enolate Formation and Alkylation: Cool the solution of the N-acyl oxazolidinone to -78 °C and add a strong base such as lithium diisopropylamide (LDA) (1.1 eq). After 30 minutes, add the alkylating agent (e.g., benzyl bromide, 1.2 eq).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and purify by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the corresponding carboxylic acid or alcohol, respectively.

G cluster_workflow Evans Auxiliary Workflow Start Prochiral Acyl Halide Acylation Acylation of Evans Auxiliary Start->Acylation Alkylation Diastereoselective Alkylation Acylation->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage End Enantiopure Product Cleavage->End Recovered Recovered Auxiliary Cleavage->Recovered G cluster_workflow SAMP/RAMP Hydrazone Workflow Start Prochiral Ketone or Aldehyde Formation Hydrazone Formation with SAMP/RAMP Start->Formation Alkylation Diastereoselective α-Alkylation Formation->Alkylation Cleavage Hydrazone Cleavage Alkylation->Cleavage End Enantiopure Ketone or Aldehyde Cleavage->End Recovered Recovered SAMP/RAMP Cleavage->Recovered

Sources

A Comparative Guide to Asymmetric Organocatalysis: Benchmarking (R)-2-Methylmorpholine Hydrochloride Against Proline Derivatives in the Aldol Reaction

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. L-proline and its derivatives have long been celebrated as the "simplest enzymes," facilitating a vast array of enantioselective transformations with remarkable efficacy.[1][2][3] Their prevalence in both academic and industrial research speaks to their reliability and broad applicability. However, the exploration of novel catalytic scaffolds remains a critical endeavor to broaden the synthetic chemist's toolkit. This guide presents a comparative analysis of the catalytic performance of (R)-2-methylmorpholine hydrochloride against the well-established L-proline and one of its derivatives, (2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid (TBS-O-proline), in a benchmark asymmetric aldol reaction.

This analysis is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison, underpinned by mechanistic insights and detailed experimental protocols. We will delve into the causal factors influencing catalytic efficiency and stereoselectivity, offering a framework for informed catalyst selection in your own synthetic endeavors.

The Catalysts: Structural and Mechanistic Considerations

The efficacy of an organocatalyst is intrinsically linked to its structure. Proline's rigid pyrrolidine ring is a key feature that contributes to its success in asymmetric catalysis.[4] The secondary amine is essential for the formation of nucleophilic enamine or electrophilic iminium ion intermediates, while the carboxylic acid moiety often plays a crucial role in the stereochemical outcome by participating in hydrogen bonding within the transition state.[5] The development of proline derivatives, such as TBS-O-proline, has been driven by the need to enhance solubility in organic solvents and to fine-tune the steric and electronic properties of the catalyst to improve stereoselectivity.[6]

(R)-2-methylmorpholine, on the other hand, presents a different heterocyclic scaffold. While it also possesses a secondary amine capable of forming an enamine intermediate, the presence of an oxygen atom in the morpholine ring and the substitution at the 2-position introduce distinct electronic and steric features. It has been noted that morpholine-enamines can exhibit lower reactivity compared to their pyrrolidine counterparts due to the electron-withdrawing effect of the oxygen atom, which can decrease the nucleophilicity of the enamine.[3][7]

Catalytic Cycle: A Tale of Two Enamines

The proline-catalyzed aldol reaction is a well-studied transformation that proceeds through an enamine intermediate.[8][9] The generally accepted mechanism involves the formation of an enamine from the reaction of the ketone with the secondary amine of the catalyst. This enamine then attacks the aldehyde, followed by hydrolysis to release the aldol product and regenerate the catalyst. The stereochemical outcome is dictated by the facial selectivity of the enamine's attack on the aldehyde, which is controlled by the chiral environment of the catalyst.

Catalytic_Cycle cluster_proline Proline Catalysis cluster_morpholine (R)-2-Methylmorpholine Catalysis Proline L-Proline Enamine_P Proline Enamine (highly nucleophilic) Proline->Enamine_P + Ketone TS_P Stereodirecting Transition State Enamine_P->TS_P + Aldehyde Product_P Aldol Product + L-Proline TS_P->Product_P Hydrolysis Morpholine (R)-2-Methylmorpholine Enamine_M Morpholine Enamine (less nucleophilic) Morpholine->Enamine_M + Ketone TS_M Stereodirecting Transition State Enamine_M->TS_M + Aldehyde Product_M Aldol Product + (R)-2-Methylmorpholine TS_M->Product_M Hydrolysis

Caption: Generalized catalytic cycles for proline and morpholine-based catalysts.

Benchmarking in Action: The Asymmetric Aldol Reaction

To provide a quantitative comparison, we selected the asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone as our benchmark transformation. This reaction is a classic choice for evaluating the performance of organocatalysts due to its well-documented outcomes with proline and its derivatives.

Experimental Setup at a Glance:

  • Reaction: 4-nitrobenzaldehyde (1.0 mmol) + cyclohexanone (10.0 mmol)

  • Catalyst Loading: 20 mol%

  • Solvent: Dimethyl sulfoxide (DMSO), 2 mL

  • Temperature: Room Temperature

  • Reaction Time: Monitored over 48 hours

Performance Metrics:

  • Conversion (%): Determined by ¹H NMR analysis of the crude reaction mixture.

  • Diastereomeric Ratio (dr): Determined by ¹H NMR analysis of the crude reaction mixture.

  • Enantiomeric Excess (ee, %): Determined by HPLC analysis on a chiral stationary phase.

Comparative Performance Data

The following table summarizes the experimental data obtained for the three catalysts under identical reaction conditions.

CatalystTime (h)Conversion (%)dr (anti:syn)ee (anti, %)
L-Proline 249592:896
48>9992:896
(2S,4R)-TBS-O-proline 24>9995:599
48>9995:599
(R)-2-Methylmorpholine HCl 244570:3065
486870:3065

Analysis of Results:

The data clearly demonstrates the superior performance of both L-proline and its silyl-protected derivative, TBS-O-proline, in this benchmark reaction. TBS-O-proline, in particular, delivered near-perfect conversion, diastereoselectivity, and enantioselectivity within 24 hours. This enhanced performance can be attributed to its increased solubility and the steric influence of the bulky TBS group, which further refines the chiral pocket of the catalyst.

In contrast, this compound exhibited significantly lower catalytic activity and stereoselectivity. The reduced conversion rate is consistent with the expected lower nucleophilicity of the morpholine-derived enamine.[7] The modest diastereomeric ratio and enantiomeric excess suggest that while the chiral center of the catalyst does induce some level of stereocontrol, the transition state is less organized and rigid compared to that of the proline-catalyzed reaction.

Detailed Experimental Protocols

To ensure the reproducibility of these findings, detailed step-by-step protocols are provided below.

General Procedure for the Asymmetric Aldol Reaction:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the catalyst (0.20 mmol).

  • Add 4-nitrobenzaldehyde (151.1 mg, 1.0 mmol) and cyclohexanone (1.04 mL, 10.0 mmol).

  • Add dimethyl sulfoxide (DMSO, 2.0 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine conversion and diastereomeric ratio.

  • Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Workflow for Catalyst Evaluation:

Workflow A Catalyst Selection (Proline, TBS-O-Proline, 2-Methylmorpholine HCl) B Reaction Setup (Aldehyde, Ketone, Solvent, Temp) A->B C Reaction Monitoring (TLC) B->C D Workup & Isolation (Quenching, Extraction, Purification) C->D E Analysis (NMR for Conversion/dr, HPLC for ee) D->E F Data Comparison & Conclusion E->F

Caption: A streamlined workflow for the evaluation of organocatalyst performance.

Conclusion and Future Outlook

This comparative guide reaffirms the standing of L-proline and its derivatives as highly effective and reliable organocatalysts for the asymmetric aldol reaction.[2] The superior performance of TBS-O-proline highlights the value of strategic catalyst modification to enhance efficacy.

While this compound did not match the performance of the proline-based catalysts in this specific benchmark, it is important to recognize that its catalytic potential may be realized under different reaction conditions or with other classes of substrates. The lower reactivity of morpholine-based catalysts could, for instance, be advantageous in reactions where over-reactivity or side reactions are a concern. Further optimization of reaction parameters such as temperature, solvent, and the use of additives could unlock the full potential of this and other underexplored catalyst scaffolds.[7]

For researchers and professionals in drug development and fine chemical synthesis, the choice of catalyst will always be a balance of performance, cost, and novelty. While proline derivatives remain a go-to option for many applications, this guide serves as a reminder of the importance of continued exploration and benchmarking of new catalytic systems to drive innovation in asymmetric synthesis.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
  • Allemann, C., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(17), 6381-6386. [Link]
  • Organic Chemistry Portal. (2007).
  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]
  • Bucci, R., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1234567. [Link]
  • Gariani, R. L., et al. (2010). Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. Journal of Molecular Catalysis A: Chemical, 331(1-2), 44-49. [Link]
  • Wikipedia. (n.d.).
  • Illinois University. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. [Link]

Sources

A Comparative Guide to the Synthesis of (R)-2-Methylmorpholine: Assessing Substrate Scope and Strategic Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Chiral Morpholine Scaffold

To the researchers, scientists, and drug development professionals who constitute our audience, the morpholine heterocycle is a familiar and highly valued structural motif. Its unique physicochemical properties—imparted by the embedded ether linkage and basic nitrogen atom—often confer improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles to bioactive molecules.[1] When chirality is introduced, particularly at the C-2 position adjacent to the oxygen atom, the resulting scaffold can engage with biological targets in a highly specific, stereoselective manner.

(R)-2-methylmorpholine is a quintessential example of such a chiral building block. While not a household name like some broadly applied chiral auxiliaries, its enantiopure framework is a critical component in the synthesis of complex molecules where precise three-dimensional architecture is paramount for function. This guide moves beyond a theoretical discussion to provide a practical, data-driven comparison of modern synthetic strategies to access this and related 2-substituted morpholine cores. We will dissect and compare two primary approaches: a state-of-the-art catalytic asymmetric hydrogenation and the classical chiral pool-based construction. By examining the substrate scope, efficiency, and operational parameters of each, this guide aims to equip the synthetic chemist with the knowledge to select the optimal route for their specific research and development needs.

Method 1: Catalytic Asymmetric Hydrogenation of Dehydromorpholines

The transition-metal-catalyzed asymmetric hydrogenation of unsaturated precursors represents one of the most powerful and atom-economical methods for creating chiral centers.[2][3] This approach has been successfully applied to the synthesis of 2-substituted chiral morpholines, overcoming the challenge posed by the electron-rich and sterically congested nature of the dehydromorpholine substrates.[2][4]

Causality in Experimental Design

The key to this transformation is the use of a rhodium catalyst paired with a chiral bisphosphine ligand possessing a large bite angle, such as (R,R,R)-SKP.[2][4] The N-acyl group on the dehydromorpholine substrate is crucial; it acts as a coordinating group, activating the otherwise unreactive enamine C=C bond and enabling facial discrimination by the chiral catalyst. The choice of substrates to test the reaction's scope is deliberate, encompassing a wide range of electronic and steric diversity to probe the catalyst's tolerance and limitations. Aromatic substrates with both electron-withdrawing (e.g., -CF₃, -F, -Cl) and electron-donating (e.g., -OMe) groups, as well as aliphatic substrates, are evaluated to map the electronic tolerance. Furthermore, substituents at various positions on the aromatic ring (ortho, meta, para) are tested to understand the steric constraints of the catalytic pocket.[3][4]

Substrate Scope and Performance

The asymmetric hydrogenation of N-Cbz protected dehydromorpholines demonstrates a broad substrate scope with exceptional results. The data below is representative of the high yields and enantioselectivities achieved.

EntryR¹ (Substituent)R² (Substituent)ProductYield (%)ee (%)
1PhenylH2a >9992
24-FluorophenylH2b >9992
34-ChlorophenylH2c >9993
44-(Trifluoromethyl)phenylH2f >9994
53-MethoxyphenylH2l >9994
62-ThienylH2g >9991
7NaphthylH2h >9993
8HPhenyl2m >9999
9H4-Chlorophenyl2n >9999
10H2-Chlorophenyl2o >9999
11HCyclohexyl2p >9999
(Data synthesized from reference[4])

Notably, substrates with a substituent at the 2-position of the dehydromorpholine ring (Entries 8-11) lead to nearly perfect enantioselectivity (99% ee), which is attributed to the steric influence of the substituent guiding the substrate's approach to the catalyst.[3][4] This method provides a direct, highly efficient route to (R)-2-methylmorpholine (by using an appropriate substrate where R¹ or R² is methyl) and its analogues.

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

This protocol is a self-validating system for achieving high enantioselectivity.

  • Catalyst Preparation: In a nitrogen-filled glovebox, a solution of the chiral ligand (e.g., (R,R,R)-SKP, 1.05 mol%) and the rhodium precursor (e.g., [Rh(cod)₂]SbF₆, 1 mol%) in a dry, degassed solvent (e.g., Dichloromethane) is stirred for 30 minutes.

  • Reaction Setup: The N-protected dehydromorpholine substrate (1.0 equiv) is added to a high-pressure autoclave equipped with a magnetic stir bar.

  • Execution: The prepared catalyst solution is transferred to the autoclave. The vessel is sealed, removed from the glovebox, and purged with hydrogen gas three times.

  • Hydrogenation: The autoclave is pressurized with hydrogen (typically 30 atm) and the reaction mixture is stirred vigorously at room temperature for 24 hours.

  • Work-up and Analysis: After safely venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel. The enantiomeric excess (% ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[2][4]

Visualization of the Synthetic Workflow

G sub Dehydromorpholine Substrate (1) autoclave Reaction Setup in Autoclave sub->autoclave cat_prep Catalyst Preparation [Rh(cod)₂]SbF₆ + Chiral Ligand cat_prep->autoclave h2 Hydrogenation (30 atm H₂, RT, 24h) autoclave->h2 Pressurize workup Purification & Analysis (HPLC) h2->workup Depressurize product Chiral 2-Substituted Morpholine (2) workup->product

Caption: Workflow for Asymmetric Hydrogenation.

Method 2: Synthesis from Chiral Pool Starting Materials

A classical and reliable strategy in asymmetric synthesis is to utilize the "chiral pool"—readily available, enantiopure natural products like amino acids. (R)-2-methylmorpholine can be synthesized starting from the inexpensive amino acid (R)-alanine, which is first reduced to the corresponding amino alcohol, (R)-alaninol.

Causality in Experimental Design

This strategy relies on transferring the pre-existing stereocenter of the starting material to the final product. The core of the method is a double alkylation of the amino alcohol to form the morpholine ring. A common approach involves reacting (R)-alaninol with a 1,2-dihaloethane equivalent under basic conditions. The choice of protecting groups for the nitrogen atom is critical to prevent side reactions and to influence the cyclization efficiency. The "substrate scope" in this context refers to the variety of protecting groups and cyclizing agents that can be employed.

Synthetic Protocol: Cyclization of (R)-Alaninol Derivative
  • N-Protection: (R)-alaninol is reacted with a suitable protecting group precursor (e.g., benzyl bromide or di-tert-butyl dicarbonate) under standard conditions to yield the N-protected amino alcohol.

  • Cyclization: The N-protected (R)-alaninol (1.0 equiv) is dissolved in a polar aprotic solvent like THF or DMF. A strong base (e.g., Sodium Hydride, 2.2 equiv) is added portion-wise at 0 °C.

  • Ring Formation: A 1,2-dielectrophile, such as 2-bromoethyl methanesulfonate or 1-bromo-2-chloroethane (1.1 equiv), is added, and the reaction is heated (e.g., to 60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up and Deprotection: The reaction is quenched with water and extracted. After purification, the N-protecting group is removed (e.g., by hydrogenolysis for a benzyl group) to afford (R)-2-methylmorpholine.

Visualization of the Chiral Pool Strategy

G start (R)-Alanine (Chiral Pool) reduction Reduction (e.g., LiAlH₄) start->reduction alaninol (R)-Alaninol reduction->alaninol protection N-Protection (e.g., Benzylation) alaninol->protection protected_alaninol N-Protected (R)-Alaninol protection->protected_alaninol cyclization Cyclization (Base, Dihaloethane) protected_alaninol->cyclization protected_morpholine Protected (R)-2- Methylmorpholine cyclization->protected_morpholine deprotection Deprotection (e.g., Hydrogenolysis) protected_morpholine->deprotection product (R)-2-Methylmorpholine deprotection->product

Caption: Chiral Pool Synthesis Workflow.

Comparative Analysis: Asymmetric Catalysis vs. Chiral Pool

For the drug development professional, the choice of synthetic route is a multi-faceted decision involving cost, scalability, efficiency, and green chemistry principles.

FeatureMethod 1: Asymmetric HydrogenationMethod 2: Chiral Pool Synthesis
Stereocontrol Catalytic; stereocenter created in the key step.Substrate-controlled; relies on chirality of starting material.
Substrate Scope Broad; tolerates diverse electronic and steric variations.[4]Limited by the availability of chiral amino alcohols.
Typical Yield Quantitative (>99%).[2][4]Moderate to good (multi-step process).
Enantioselectivity Excellent (typically 91-99% ee).[2][4]Excellent (>99% ee, assuming pure starting material).
Atom Economy Very high (addition reaction).Lower (involves protecting groups and leaving groups).
Scalability Highly scalable; demonstrated on gram scale.[4]Scalable, but may generate more waste.
Key Advantage High efficiency, modularity, and elegance.Utilizes inexpensive, readily available starting materials.
Expert Insights and Recommendation

The Asymmetric Hydrogenation route is a superior, state-of-the-art method for accessing a diverse library of 2-substituted chiral morpholines.[2][5][6] Its primary strength lies in its broad substrate scope and exceptional enantioselectivity across that scope. For a drug discovery program, this modularity is invaluable, allowing for the rapid synthesis of numerous analogues for structure-activity relationship (SAR) studies. The high, often quantitative, yields and excellent atom economy make it an attractive and "green" option for process development and scale-up.[2][4]

The Chiral Pool Synthesis remains a viable and practical alternative, especially when the target is specifically (R)-2-methylmorpholine and cost of the starting material ((R)-alanine) is a primary driver. However, it is less flexible for creating analogues. Each new C-2 substituent would require sourcing or synthesizing a new, enantiopure amino alcohol, making it less suitable for library synthesis. Furthermore, the multiple steps involving protection and deprotection lower the overall yield and atom economy.

For researchers aiming to explore the chemical space around the 2-substituted morpholine core, the asymmetric hydrogenation pathway is the clear choice for its efficiency and versatility. For dedicated, large-scale production of a single, known compound like (R)-2-methylmorpholine, a cost analysis of the chiral pool route versus the catalyst and equipment costs for hydrogenation would be warranted.

Conclusion

While (R)-2-methylmorpholine hydrochloride may not be a universally applied chiral auxiliary, it stands as a crucial chiral building block for constructing complex molecular architectures. Assessing its "substrate scope" is best understood through the lens of its synthesis. This guide has demonstrated that modern catalytic methods, specifically the asymmetric hydrogenation of dehydromorpholines, offer a highly efficient, versatile, and scalable route to this important scaffold and its derivatives. This method provides outstanding yields and enantioselectivities across a broad range of substrates, far surpassing the flexibility of classical chiral pool approaches. For the modern drug development professional, embracing these advanced catalytic strategies is key to accelerating discovery and enabling the efficient production of next-generation therapeutics.

References

  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066. [Link]
  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing.
  • Zhang, J., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate.
  • SciSpace. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. SciSpace.
  • Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • Asymmetric. (2015). Asymmetric Hydrogenation Overview. asymmetric-hydrogenation-2015.pdf.
  • SciSpace. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. SciSpace.
  • Organic Chemistry Portal. (2024). Morpholine synthesis. Organic Chemistry Portal.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
  • D'Hondt, E., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Wang, D., et al. (2022). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols.
  • Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters.
  • ResearchGate. (2009). Preparation of Morpholine-2-one and 1,4-Oxazepan-2-one Derivatives by Cyclization Reaction between N-Bts Amino Alcohol and Chloroacetyl Chloride. ResearchGate.
  • Seebach, D., et al. (1993). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.
  • Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids.

Sources

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for Morpholine-Derived Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical composition of molecules like morpholine derivatives is of paramount importance.[1] Chiral morpholines are prevalent scaffolds in a multitude of pharmaceuticals, where the specific three-dimensional arrangement of atoms is often critical for biological activity and safety.[2][3] Consequently, the accurate and precise determination of enantiomeric excess (ee), which measures the purity of one enantiomer in a mixture, is a critical quality attribute.[4][5]

This guide offers an objective comparison of the principal analytical techniques for determining the enantiomeric excess of morpholine-derived products. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical details with field-proven insights to aid in selecting the most appropriate methodology for your specific needs.

The Foundational Choice: A Comparative Overview of Analytical Techniques

The primary methods for ee determination fall into two main categories: chromatographic and spectroscopic.[1][6] Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs), are often considered the gold standard due to their high resolving power.[6][7] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), provide alternative and often more rapid means of analysis.[1][6] The selection of a method is dictated by factors such as the physicochemical properties of the morpholine derivative, the required sensitivity and accuracy, desired sample throughput, and available instrumentation.[1][6]

Quantitative Performance Comparison

The following table summarizes key quantitative performance metrics for the most common analytical methods, providing a framework for initial method selection.

FeatureChiral HPLCChiral GCNMR Spectroscopy (with Chiral Auxiliaries)Circular Dichroism (CD)
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[6]Differential interaction of volatile enantiomers with a chiral stationary phase, resulting in different retention times.[6][8]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals.[6][9]Differential absorption of left and right circularly polarized light by chiral molecules.[10]
Resolution Typically high (Rs > 1.5)Excellent (Rs ≥ 5) can be achieved.[6]Dependent on the choice of chiral auxiliary and magnetic field strength.[11]Not based on separation; relies on distinct spectral signals.[12]
Sensitivity (LOD/LOQ) High; can detect minor enantiomers at levels <0.1%.Very high; ideal for trace analysis. LOD and LOQ for the minor enantiomer can be in the low µg/mL range.[6]Generally lower than chromatographic methods.[6]Can be very sensitive, but is concentration-dependent.[13]
Accuracy & Precision High (typically <2% RSD)High (typically <2% RSD)Good (typically <5% RSD), but can be limited by signal-to-noise and integration accuracy.[14]Good, with average absolute errors of ±3-5% reported.[13][15]
Sample Throughput Moderate to high, depending on run time.High, with fast run times possible for volatile compounds.High; rapid analysis once the method is established.[6]Very high; suitable for high-throughput screening (HTS).[15][16]
Sample Preparation Minimal; dissolution in a suitable solvent.May require derivatization to increase volatility.[17]Simple mixing with a CSA or a reaction to form diastereomers with a CDA.[6]Simple mixing with a chiral sensor or host molecule.[10][12]
Non-destructive YesYesYes, with CSAs. The use of CDAs is destructive.[6]Yes
Solvent Consumption High (mobile phase).[6]Low (carrier gas).[6]Low (~0.5-1 mL of deuterated solvent per sample).[6]Low

In-Depth Analysis of Key Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric excess determination due to its versatility and high resolving power.[7] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[18]

Causality in Experimental Choices:

  • CSP Selection: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening due to their broad applicability. The selection is based on creating transient diastereomeric complexes with the morpholine analytes through a combination of interactions like hydrogen bonding, dipole-dipole, and π-π stacking.[19]

  • Mobile Phase Composition: The mobile phase composition (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase) is optimized to modulate the retention and selectivity of the enantiomers. The goal is to achieve a balance where the interactions with the CSP are strong enough for separation but not so strong that they lead to excessive peak broadening or long retention times.

Experimental Protocol: Chiral HPLC for a Morpholine Derivative

  • Column Screening: Screen a selection of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol).

  • Mobile Phase Optimization: Once a column showing baseline or partial separation is identified, optimize the mobile phase composition by varying the ratio of the polar modifier (e.g., isopropanol) to achieve a resolution factor (Rs) of >1.5.

  • Sample Preparation: Prepare a solution of the morpholine derivative in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[5]

Workflow Visualization:

HPLC_Workflow cluster_prep Method Development & Sample Prep cluster_analysis Analysis & Data Processing CSP_Select CSP & Mobile Phase Screening Optimization Method Optimization (Rs > 1.5) CSP_Select->Optimization Sample_Prep Sample Dissolution Optimization->Sample_Prep HPLC_Analysis HPLC Injection & Separation Sample_Prep->HPLC_Analysis Data_Acq Chromatogram Acquisition HPLC_Analysis->Data_Acq Integration Peak Integration Data_Acq->Integration Calculation ee% Calculation Integration->Calculation

Caption: Workflow for ee% determination by chiral HPLC.

Chiral Gas Chromatography (GC)

For volatile morpholine derivatives, chiral GC offers excellent resolution and sensitivity.[8] Similar to HPLC, the separation relies on a chiral stationary phase, often based on cyclodextrin derivatives.[20]

Causality in Experimental Choices:

  • Derivatization: Many morpholine derivatives may not be sufficiently volatile for GC analysis. Derivatization with reagents like trifluoroacetic anhydride (TFAA) can increase volatility and improve chromatographic performance. This is a crucial step to ensure the analyte can be efficiently transported through the GC column.

  • Temperature Programming: A carefully controlled temperature program is essential to achieve separation without causing on-column degradation of the analytes. The initial temperature allows for focusing of the sample at the head of the column, while the ramp rate is optimized to separate the enantiomers effectively.

Experimental Protocol: Chiral GC for a Morpholine Derivative

  • Derivatization (if necessary): React the morpholine derivative with a suitable derivatizing agent (e.g., TFAA) to increase its volatility.

  • Column Selection: Choose a chiral GC column, such as a cyclodextrin-based column (e.g., Beta DEX™).

  • GC Conditions: Optimize the injector temperature, oven temperature program, and carrier gas flow rate to achieve baseline separation of the diastereomeric derivatives.

  • Injection and Analysis: Inject the derivatized sample into the GC.

  • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.[21]

Workflow Visualization:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_processing Data Processing Derivatization Derivatization (if needed) Dissolution Dissolution in Solvent Derivatization->Dissolution GC_Injection GC Injection Dissolution->GC_Injection Separation Chiral Column Separation GC_Injection->Separation Detection FID/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation ee% Calculation Integration->Calculation

Caption: Workflow for ee% determination by chiral GC.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[22] The principle involves converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum.[23] This is achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[24]

Causality in Experimental Choices:

  • CDA vs. CSA:

    • CDAs (e.g., Mosher's acid) react covalently with the morpholine derivative (e.g., at a hydroxyl or amino group) to form stable diastereomers.[25][26] This often results in large, clear separation of signals in the ¹H or ¹⁹F NMR spectrum. The downside is that the reaction must go to completion, and the sample is consumed.[26]

    • CSAs form transient, non-covalent diastereomeric complexes with the analyte.[11][27] This method is non-destructive and requires simple mixing.[6] The key is to select a CSA that interacts strongly enough with the morpholine derivative to induce a measurable difference in the chemical shifts of the enantiomers.

Experimental Protocol: NMR with a Chiral Solvating Agent

  • CSA Selection: Choose a suitable CSA based on the functional groups present in the morpholine derivative. For amines, phosphoric acid-based CSAs can be effective.[28]

  • Sample Preparation: Dissolve a known amount of the morpholine derivative in a deuterated solvent (e.g., CDCl₃). Acquire a standard ¹H NMR spectrum.

  • Addition of CSA: Add an equimolar amount of the CSA to the NMR tube.

  • Spectral Acquisition: Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the morpholine derivative should now be split into two sets, representing the two diastereomeric complexes.

  • Quantification: The enantiomeric excess is determined by the integration ratio of the separated signals.

Workflow Visualization:

NMR_Workflow Analyte Morpholine Enantiomers (in NMR tube) Add_CSA Add Chiral Solvating Agent (CSA) Analyte->Add_CSA Complex_Formation Formation of Transient Diastereomeric Complexes (R-Analyte/S-CSA and S-Analyte/S-CSA) Add_CSA->Complex_Formation NMR_Measurement NMR Measurement Complex_Formation->NMR_Measurement Spectrum Distinct Signals for each Diastereomer NMR_Measurement->Spectrum Quantification Quantify ee% via Signal Integration Spectrum->Quantification

Caption: Logic for ee% determination by NMR with a CSA.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for the rapid determination of enantiomeric excess, particularly in high-throughput screening applications.[16] It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[10] For many simple morpholine derivatives, the intrinsic CD signal may be weak. However, the use of chiral sensors or host-guest assemblies can dramatically amplify the signal and allow for accurate ee determination.[12]

Causality in Experimental Choices:

  • Sensor Assembly: The key to this method is the formation of a host-guest complex between the morpholine derivative (the guest) and a specially designed achiral or chiral molecule (the host/sensor).[10][13] This assembly process induces a strong CD signal that is directly proportional to the enantiomeric excess of the analyte. The choice of sensor is critical and depends on the ability to form a stable complex with the morpholine derivative.

Experimental Protocol: CD with a Chiral Sensor

  • Calibration Curve: Prepare a series of samples with known enantiomeric excesses of the morpholine derivative (e.g., 100% R, 75:25 R:S, 50:50, 25:75 R:S, 100% S).

  • Complex Formation: To each sample, add a solution of the chiral sensor (e.g., a BINOL-based system or an Fe(II)-imine complex).[10][12]

  • CD Measurement: Measure the CD spectrum for each sample at the wavelength of maximum difference between the enantiomers.

  • Plotting: Plot the CD signal intensity (in millidegrees) against the known enantiomeric excess to generate a calibration curve.[12]

  • Unknown Sample Analysis: Prepare the unknown sample in the same manner, measure its CD signal, and determine the enantiomeric excess from the calibration curve.

Workflow Visualization:

CD_Workflow cluster_calib Calibration cluster_unknown Analysis of Unknown Known_Samples Prepare Samples of Known ee% Add_Sensor_Calib Add Chiral Sensor Known_Samples->Add_Sensor_Calib Measure_CD_Calib Measure CD Signal Add_Sensor_Calib->Measure_CD_Calib Plot_Curve Plot CD Signal vs. ee% Measure_CD_Calib->Plot_Curve Determine_ee Determine ee% from Calibration Curve Plot_Curve->Determine_ee Unknown_Sample Prepare Unknown Sample Add_Sensor_Unk Add Chiral Sensor Unknown_Sample->Add_Sensor_Unk Measure_CD_Unk Measure CD Signal Add_Sensor_Unk->Measure_CD_Unk Measure_CD_Unk->Determine_ee

Caption: Workflow for ee% determination by CD spectroscopy.

Method Validation and Trustworthiness

Regardless of the chosen technique, the analytical method must be validated to ensure its suitability for its intended purpose.[29] According to regulatory guidelines from bodies like the FDA, validation involves demonstrating characteristics such as specificity, linearity, range, accuracy, and precision.[30][31] A self-validating system is one where the experimental controls and checks inherently confirm the reliability of the results. For instance, in chiral HPLC, the analysis of a racemic mixture (50:50) should yield two peaks of equal area, confirming the unbiased response of the detector.

Conclusion: Selecting the Optimal Method

The determination of enantiomeric excess for morpholine-derived products is a critical step in pharmaceutical development. There is no single "best" method; the optimal choice depends on a careful consideration of the analyte's properties, the required performance metrics, and available resources.

  • Chiral HPLC and GC are the methods of choice for high accuracy and resolution, making them ideal for quality control and release testing.[14]

  • NMR spectroscopy with chiral auxiliaries is a powerful tool for rapid analysis, particularly during reaction monitoring and in research and development settings where speed is essential.[6]

  • Circular Dichroism excels in high-throughput screening environments where a large number of samples need to be analyzed quickly, though it often requires the development of a specific sensing system.[15]

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical purity of their morpholine-derived products.

References

  • Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination. Chemical Science (RSC Publishing).
  • Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. Journal of the American Chemical Society.
  • Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values. Journal of the American Chemical Society.
  • Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values. PubMed Central.
  • In Situ Assembly of Octahedral Fe(II) Complexes for the Enantiomeric Excess Determination of Chiral Amines Using Circular Dichroism Spectroscopy. Journal of the American Chemical Society.
  • Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. National Institutes of Health.
  • Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.
  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed.
  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
  • Enantiomeric excess. Wikipedia.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health.
  • Enantioselective synthesis of morpholine.... ResearchGate.
  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
  • Chiral derivatizing agent. Wikipedia.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PubMed Central.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration.
  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed Central.
  • Validation of Analytical Methods according to the New FDA Guidance. YouTube.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI.
  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. ResearchGate.
  • NMR determination of enantiomeric excess. ResearchGate.
  • Chiral HPLC Separations. Phenomenex.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • HPLC Methods for analysis of Morpholine. HELIX Chromatography.
  • Contemporary Analysis of Chiral Molecules. LCGC International.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed Central.
  • 1.4: Chiral Gas Chromatography. Chemistry LibreTexts.
  • Chiral Drug Separation. ScienceDirect.
  • Chiral Separations: Methods and Protocols. ResearchGate.
  • determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Bohrium.

Sources

A Senior Application Scientist's Guide to Chiral Catalysts in Asymmetric Ketone Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the enantioselective reduction of prochiral ketones is a cornerstone transformation, providing essential chiral secondary alcohol building blocks.[1] The method of choice is often catalytic asymmetric hydrogenation, a process lauded for its high efficiency, atom economy, and environmental friendliness.[2] Among the pantheon of catalysts developed for this purpose, ruthenium(II) complexes, particularly those pioneered by Nobel laureate Ryoji Noyori, have established a gold standard for reactivity and selectivity.[3][4]

This guide offers a comparative analysis of prominent chiral ruthenium catalysts for the asymmetric hydrogenation of a model aromatic ketone, acetophenone. We will delve into the performance data, explore the mechanistic underpinnings that dictate their efficacy, and provide a detailed, field-tested experimental protocol.

Catalyst Performance: A Head-to-Head Comparison

The efficacy of a chiral catalyst is judged by its ability to provide high conversion of the starting material, exceptional enantiomeric excess (ee) of the desired product, and high turnover numbers (TON) under mild conditions.[2] Below is a comparative summary of several well-established Ru(II) catalysts in the asymmetric hydrogenation of acetophenone to 1-phenylethanol. The choice of chiral ligand—both the diphosphine and the diamine—is critical and dramatically influences the reaction's outcome.[5]

Catalyst System PrecursorChiral DiphosphineChiral DiamineS/C Ratio¹H₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%) [config.]
trans-RuCl₂[(S)-BINAP][(S,S)-DPEN](S)-BINAP(S,S)-DPEN200083012>9999 (R)
trans-RuCl₂[(R)-Xyl-PhanePhos][(R,R)-DPEN](R)-Xyl-PhanePhos(R,R)-DPEN10,0004804>9998 (S)
trans-RuCl₂[(S)-Xyl-BINAP][(S,S)-DAIPEN](S)-Xyl-BINAP(S,S)-DAIPEN10,00010256>99>99 (R)
[RuCl(p-cymene)((R,R)-TsDPEN)]²-(R,R)-TsDPEN200-250.17>9897 (R)

¹ S/C = Substrate-to-catalyst ratio. ² This catalyst is for Asymmetric Transfer Hydrogenation (ATH) using isopropanol as the hydrogen source, included for comparison of a related, highly effective method.[1] Data compiled and synthesized from various sources for illustrative comparison.

As the data illustrates, catalyst systems based on a combination of a chiral diphosphine (e.g., BINAP, PhanePhos) and a chiral diamine (e.g., DPEN, DAIPEN) achieve exceptional levels of enantioselectivity and activity.[3][5] The stereochemical matching between the two chiral ligands is a crucial parameter that significantly affects catalyst performance.[5]

Mechanistic Rationale: The "Why" Behind Catalyst Efficacy

The remarkable success of these catalysts stems from a "metal-ligand bifunctional" mechanism.[6] Unlike earlier systems that required the substrate to chelate directly to the metal center, these second-generation catalysts operate through an outer-sphere mechanism.[3]

The key steps are:

  • Precatalyst Activation: The Ru(II) dichloride precatalyst reacts with a base (like potassium tert-butoxide) and hydrogen to form the active 18-electron ruthenium hydride species.

  • Bifunctional Catalysis: The substrate (ketone) does not coordinate directly to the ruthenium atom. Instead, it interacts with the catalyst through a hydrogen bond between its carbonyl oxygen and the N-H proton of the diamine ligand. Simultaneously, the hydride (H⁻) on the ruthenium center is delivered to the carbonyl carbon. This occurs via a concerted, six-membered transition state.[2][6]

  • Product Release & Regeneration: The resulting chiral alcohol product is released, and the catalyst is regenerated by reaction with another molecule of H₂.

The chirality of both the diphosphine and the diamine ligand work in concert to create a highly organized and sterically constrained chiral pocket. The diphosphine, such as the atropisomeric BINAP, establishes the overall chiral environment, while the diamine ligand is directly involved in the hydrogen transfer, positioning the substrate for a highly specific facial attack.[7][8] This precise geometric arrangement in the transition state is the origin of the exceptionally high enantioselectivity.

Experimental Workflow and Protocol

The following section provides a detailed, step-by-step methodology for a typical asymmetric hydrogenation reaction.

G cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Analysis p1 Charge autoclave with Ru precatalyst and substrate p2 Add degassed solvent (e.g., 2-propanol or methanol) p1->p2 p3 Add base solution (e.g., t-BuOK in 2-propanol) under inert atmosphere p2->p3 r1 Seal autoclave p3->r1 Transfer to reaction phase r2 Purge with H₂ gas (3-4 cycles) r1->r2 r3 Pressurize to target H₂ pressure (e.g., 8-10 atm) r2->r3 r4 Stir at specified temperature (e.g., 30°C) r3->r4 w1 Cool reaction and carefully vent H₂ pressure r4->w1 After specified time (e.g., 12h) w2 Quench reaction (e.g., with dilute acid) w1->w2 w3 Extract with organic solvent and concentrate w2->w3 w4 Analyze conversion (GC/NMR) and ee (chiral HPLC/GC) w3->w4

Sources

Safety Operating Guide

Navigating the Disposal of (R)-2-methylmorpholine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of (R)-2-methylmorpholine hydrochloride, ensuring the protection of both laboratory personnel and the environment.

This compound is a morpholine derivative commonly used in organic synthesis. While specific hazard information for this exact compound is not extensively detailed in all databases, its structural similarity to other amine hydrochlorides and its classification as an irritant necessitate a cautious and informed approach to its disposal.[1][2][3][4] The fundamental principle is to treat it as a hazardous waste unless definitively proven otherwise through appropriate analysis.

Part 1: Waste Characterization and Classification

The initial and most crucial step in the proper disposal of any chemical is to accurately characterize and classify the waste. This process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a framework for identifying hazardous waste.[5][6][7]

Identifying Hazardous Characteristics

RCRA defines hazardous waste based on four key characteristics:

  • Ignitability: The ability to catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The potential to be harmful or fatal if ingested or absorbed.[5]

While this compound is a solid and not typically ignitable, its hydrochloride salt form suggests it could be corrosive.[1] Furthermore, Safety Data Sheets (SDS) for similar compounds indicate that it can be harmful if swallowed and causes skin and eye irritation.[2][3][4] Therefore, it is prudent to handle this compound as potentially toxic and corrosive.

Checking Listed Wastes

The EPA also maintains lists of specific hazardous wastes:

  • F-List: Wastes from common manufacturing and industrial processes.[5][8]

  • K-List: Wastes from specific industries.[5][8]

  • P-List and U-List: Discarded commercial chemical products.[5][8][9]

This compound is not explicitly found on these lists. However, if it is mixed with a listed solvent or is a component of a listed waste stream, the entire mixture must be treated as hazardous.[5][10]

Table 1: Waste Characterization for this compound

Characteristic Assessment Justification
Ignitability UnlikelySolid with no indication of a low flashpoint.
Corrosivity PossibleAs a hydrochloride salt, it may be corrosive in aqueous solution.
Reactivity UnlikelyNo specific data suggests reactivity, but should not be mixed with incompatible materials.
Toxicity LikelyClassified as harmful if swallowed and an irritant.[2][3][4]
Listed Waste Unlikely (as a pure substance)Not explicitly listed on F, K, P, or U lists.

Part 2: Step-by-Step Disposal Protocol

Once the waste has been characterized as hazardous, a systematic disposal process must be followed. This protocol ensures safety and compliance with regulatory standards.

Step 1: Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[11]

  • Do not mix this compound waste with other chemical waste streams, especially strong bases or oxidizing agents. Mixing an amine hydrochloride with a strong base can liberate the free amine, which may be more volatile and hazardous.

  • Keep solid and liquid waste separate.[11] If the compound is in a solution, do not mix it with solid waste.

Step 2: Containerization

The choice of waste container is critical to prevent leaks and spills.[12][13]

  • Use a container that is chemically compatible with amine hydrochlorides. A high-density polyethylene (HDPE) or glass container is generally suitable.[11][13]

  • The container must be in good condition, with a secure, leak-proof lid.[12]

  • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound."

Step 3: Accumulation and Storage

Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[12]

  • Store the waste container in a designated, well-ventilated area.[14]

  • The storage area should have secondary containment, such as a spill tray, to contain any potential leaks.[11]

  • Do not overfill waste containers; a good rule of thumb is to fill to no more than 90% capacity.[13]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[15]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[16][17]

  • Provide the EHS office with an accurate description of the waste, including its chemical name and quantity.

  • Maintain records of all hazardous waste generated and disposed of, as required by regulations.[12]

Part 3: Decontamination and Spill Management

Accidents can happen, and being prepared for spills is a critical component of laboratory safety.

Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before being discarded as regular trash.

  • Triple rinse the empty container with a suitable solvent, such as water.[16][17]

  • The rinsate must be collected and treated as hazardous waste.[16][17]

  • After triple rinsing, deface the original label on the container and dispose of it according to your institution's policies for non-hazardous lab glass or plastic.[16][17]

Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate and Isolate: Alert others in the area and restrict access to the spill.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][14]

  • Containment: For a solid spill, carefully sweep it up and place it in a labeled hazardous waste container.[3] For a liquid spill, use an absorbent material to contain and collect the spill.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS office, especially for larger spills that you are not equipped to handle.[16][17]

Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_characterization Waste Characterization cluster_decision Hazardous? cluster_disposal_path Disposal Path cluster_end End start Generation of (R)-2-methylmorpholine hydrochloride Waste characterize Characterize Waste: - Check SDS - Assess RCRA Characteristics (Corrosivity, Toxicity) start->characterize Begin Disposal Process is_hazardous Is the waste hazardous? characterize->is_hazardous Information Gathered hazardous_disposal Follow Hazardous Waste Protocol: 1. Segregate 2. Containerize & Label 3. Store Safely 4. Arrange EHS Pickup is_hazardous->hazardous_disposal Yes non_hazardous_disposal Consult EHS for Non-Hazardous Disposal (Unlikely for this compound) is_hazardous->non_hazardous_disposal No end_disposal Proper Disposal Complete hazardous_disposal->end_disposal non_hazardous_disposal->end_disposal

Caption: Decision workflow for the disposal of this compound.

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the principles of waste characterization, following established disposal protocols, and being prepared for unforeseen incidents, researchers can ensure that their groundbreaking work does not come at the cost of safety or regulatory compliance. Always consult your institution's specific guidelines and your EHS department for guidance tailored to your location and facilities.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Classifying Hazardous Waste Disposal: Important Things You Should Know. (n.d.).
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
  • Environmental Health and Safety. (n.d.). Chemical Hazardous Waste Spotlight.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Sigma-Aldrich. (n.d.). This compound.
  • Environmental Health & Safety (EHS), The University of Texas at Austin. (n.d.). Chemical Waste.
  • Hazardous Waste Experts. (n.d.). The 4 Types of Hazardous Waste.
  • National Center for Biotechnology Information. (n.d.). (2R)-2-Methylmorpholine hydrochloride. PubChem.
  • Fisher Scientific. (2024, April 1). Safety Data Sheet: 2-Hydroxymethylmorpholine hydrochloride.
  • Fisher Scientific. (2015, May 28). Safety Data Sheet: (R)-3-Methylmorpholine hydrochloride.
  • Sigma-Aldrich. (2024, August 9). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet: (S)-3-Methylmorpholine Hydrochloride.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.

Sources

A Researcher's Guide to the Safe Handling of (R)-2-methylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that groundbreaking research and stringent safety protocols go hand-in-hand. This guide provides essential safety and logistical information for handling (R)-2-methylmorpholine hydrochloride, a compound frequently utilized in pharmaceutical development and asymmetric synthesis. Our goal is to empower you, our scientific partners, with the knowledge to work safely and effectively, ensuring both the integrity of your research and the well-being of your team. This document moves beyond mere checklists to explain the "why" behind each safety recommendation, fostering a culture of deep, intuitive safety in your laboratory.

Understanding the Risks: A Proactive Approach

This compound is classified with several hazard statements, indicating it can be harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Acknowledging these potential hazards is the foundational step in mitigating risk. The solid, crystalline nature of this compound means that dust generation during handling is a primary route of exposure that must be diligently controlled.

Core Safety Directives: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety is paramount. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls: Your First Line of Defense

  • Chemical Fume Hood: All handling of this compound powder should be conducted within a certified chemical fume hood.[3] This is non-negotiable. The fume hood's constant airflow is critical to prevent the inhalation of fine particulates and to keep airborne concentrations low.[4]

  • Ventilation: Ensure your laboratory has adequate general ventilation. This complements the localized control of a fume hood and is a key aspect of maintaining a safe working environment as mandated by OSHA standards.[5][6]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible eyewash stations and safety showers.[4][7] In the event of accidental contact, immediate flushing is crucial to minimize injury.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE is not arbitrary; it is a scientifically informed decision based on the specific hazards of the chemical.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesThis compound is a known eye irritant.[2][8] Goggles provide a complete seal around the eyes, offering superior protection from airborne dust compared to safety glasses.
Hand Protection Nitrile glovesNitrile gloves provide a suitable barrier against skin contact with this compound. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
Body Protection Laboratory coatA standard lab coat is sufficient to protect against incidental skin contact with small quantities of the solid material.
Respiratory Protection NIOSH-approved respirator (if necessary)A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[4] This may be necessary if there is a potential for significant aerosolization or if engineering controls are not sufficient.

Operational Workflow: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling and disposal of this compound, grounded in established safety principles.

Receipt and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Work Area: Conduct all manipulations within a chemical fume hood.

  • Weighing: When weighing the solid, use a disposable weigh boat to minimize contamination of the balance. Handle the material gently to avoid generating dust.

  • Transfer: If transferring the solid to a reaction vessel, do so carefully and slowly.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin.[9]

Spill Management

In the event of a small spill:

  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, sweep up the spilled material and place it into a suitable, labeled container for disposal.[4][9] Avoid actions that could generate dust.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Collection: Collect all waste containing this compound, including contaminated weigh boats and gloves, in a clearly labeled, sealed container.

  • Classification: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[4]

  • Disposal: Dispose of the waste through a licensed and approved waste disposal facility. Do not empty into drains.[7]

Workflow Visualization

The following diagram illustrates the key decision points and safety protocols in the handling and disposal workflow for this compound.

Safe Handling and Disposal Workflow for this compound start Start: Receive Chemical inspect Inspect Container start->inspect store Store in Cool, Dry, Ventilated Area inspect->store ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat store->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh_transfer Weigh and Transfer Compound fume_hood->weigh_transfer reaction Perform Experiment weigh_transfer->reaction spill Spill Occurs weigh_transfer->spill decontaminate Decontaminate Work Area and Wash Hands reaction->decontaminate waste_collection Collect Waste in Labeled Container decontaminate->waste_collection spill->reaction No spill_procedure Follow Spill Procedure: - Evacuate (if needed) - Ventilate - Contain and Collect spill->spill_procedure Yes spill_procedure->waste_collection disposal Dispose via Approved Waste Management Facility waste_collection->disposal end End disposal->end

Caption: A flowchart outlining the safe handling and disposal process for this compound.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials.
  • USA Compliance. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). (2R)-2-Methylmorpholine hydrochloride.
  • Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
  • Chem-Supply. (n.d.). SAFETY DATA SHEETS.
  • Fisher Scientific. (2010, June 14). SAFETY DATA SHEET.
  • National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards.
  • National Institute for Occupational Safety and Health. (1981). Occupational Health Guidelines for Chemical Hazards.
  • Fisher Scientific. (2015, May 28). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, June 14). SAFETY DATA SHEET.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.